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Core Science & Biosynthesis

Foundational

Technical Monograph: 2-Fluoro-6-methoxyphenol in Medicinal Chemistry

An In-Depth Technical Guide to 2-Fluoro-6-methoxyphenol[1] Executive Summary 2-Fluoro-6-methoxyphenol (CAS: 73943-41-6), often referred to as 6-fluoroguaiacol , represents a strategic scaffold in modern drug discovery. I...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Fluoro-6-methoxyphenol[1]

Executive Summary

2-Fluoro-6-methoxyphenol (CAS: 73943-41-6), often referred to as 6-fluoroguaiacol , represents a strategic scaffold in modern drug discovery. It bridges the gap between the electron-rich guaiacol (2-methoxyphenol) and the electron-deficient fluorophenols. Its unique substitution pattern—featuring a hard, electronegative fluorine atom ortho to the phenolic hydroxyl, balanced by a hydrogen-bond-accepting methoxy group at the other ortho position—creates a "push-pull" electronic environment. This guide analyzes its physicochemical profile, synthetic accessibility, and utility as a bioisostere in the design of TRPV1 ligands and halogenated neurotransmitter analogs.

Physicochemical Profile & Structural Dynamics

The introduction of fluorine at the ortho position of the phenol ring significantly alters the acidity and lipophilicity compared to the parent guaiacol.

Key Properties Table
PropertyValueContext/Significance
Molecular Formula C₇H₇FO₂MW: 142.13 g/mol
Physical State Clear Liquid / Low-melting SolidBP: 130–131 °C @ 36 mmHg [1]
Density 1.23 g/mLHigher density than guaiacol (1.13 g/mL) due to F-substitution.[2][3]
LogP (Calc) ~1.3Moderate lipophilicity; suitable for CNS penetration.
pKa (Est) ~8.5 – 8.8More acidic than guaiacol (pKa ~9.98) due to F-inductive withdrawal (-I), but less acidic than 2,6-difluorophenol (pKa 7.34).
H-Bonding Dual Acceptor/DonorIntramolecular H-bond between OH···OMe is dominant over OH···F.
Structural Analysis: The "Ortho-Effect" Competition

In 2-fluoro-6-methoxyphenol, the hydroxyl proton is flanked by two potential hydrogen bond acceptors: the oxygen of the methoxy group and the fluorine atom.

  • OH···OMe Interaction: Typically strong (approx. 2.2 Å), locking the conformation and increasing lipophilicity by "hiding" the polar proton.

  • OH···F Interaction: While fluorine is electronegative, it is a poor hydrogen bond acceptor compared to oxygen due to the tight hold on its lone pairs.

  • Result: The molecule predominantly adopts a conformation where the hydroxyl hydrogen points toward the methoxy group. However, the ortho-fluorine exerts a strong through-bond inductive effect, lowering the pKa and making the phenolate anion more stable than that of non-fluorinated guaiacol.

Synthetic Routes & Optimization

While commercially available, specific isotopic labeling or derivative synthesis requires a robust laboratory protocol. The most reliable route utilizes Directed Ortho-Metalation (DoM) .

Primary Lab-Scale Synthesis: The 3-Fluoroanisole Route

Direct fluorination of guaiacol often yields regioisomeric mixtures (para vs. ortho). A superior approach involves the lithiation of 3-fluoroanisole, where the directing effects of both the fluorine and methoxy groups synergize to direct metalation to the C2 position (between the substituents).

Protocol Logic:

  • Substrate: 1-Fluoro-3-methoxybenzene (3-Fluoroanisole).

  • Reagent: n-Butyllithium (n-BuLi) in THF at -78 °C.

  • Mechanism: The C2 proton is the most acidic due to the inductive withdrawal of both flanking electronegative atoms.

  • Trapping: Trimethyl borate (B(OMe)₃) captures the lithiated species.

  • Oxidation: Basic hydrogen peroxide (H₂O₂/NaOH) converts the boronate to the phenol.

Synthesis Start 3-Fluoroanisole (1-Fluoro-3-methoxybenzene) Lithiation Lithiated Intermediate (C2-Li Species) Start->Lithiation n-BuLi, THF -78°C Boronate Aryl Boronate Intermediate Lithiation->Boronate B(OMe)3 Product 2-Fluoro-6-methoxyphenol (Target) Boronate->Product H2O2, NaOH Oxidation

Figure 1: Regioselective synthesis via Directed Ortho-Metalation (DoM).

Reactivity & Functionalization

2-Fluoro-6-methoxyphenol serves as a versatile nucleophile and electrophilic substrate.

A. O-Alkylation & Protection

The phenol group is readily alkylated. Due to the lower pKa (increased acidity), weaker bases (e.g., K₂CO₃ in acetone) are often sufficient compared to non-fluorinated phenols.

  • Application: Synthesis of Resiniferatoxin analogs involves alkylating this phenol with specific aliphatic chains to mimic the vanilloid pharmacophore [2].

B. Electrophilic Aromatic Substitution (EAS)
  • Directing Effects: The OH and OMe groups are strongly activating and ortho/para directing. The F atom is deactivating but ortho/para directing.

  • Regioselectivity: The position para to the hydroxyl (C4) is the most reactive site for EAS (e.g., bromination, formylation).

    • Example: Reaction with formaldehyde/dimethylamine (Mannich reaction) yields 3-fluoro-4-hydroxy-5-methoxybenzaldehyde derivatives [2].

Medicinal Chemistry Applications
A. TRPV1 Modulators (Vanilloid Receptor)

The "vanilloid" motif (3-methoxy-4-hydroxyphenyl) is critical for binding to TRPV1.

  • Bioisosterism: Replacing the C3-H or C5-H of the vanilloid ring with fluorine (using 2-fluoro-6-methoxyphenol as a precursor) modulates metabolic stability and binding affinity.

  • Mechanism: The fluorine atom blocks metabolic hydroxylation at the 6-position (relative to the ring system) and alters the H-bond donor capability of the phenol, tuning the potency of agonists like resiniferatoxin [2].

B. Halogenated Neurotransmitters

This scaffold is used to synthesize fluorinated dopamine analogs .

  • Workflow: 2-Fluoro-6-methoxyphenol

    
     Methylation 
    
    
    
    Formylation
    
    
    Henry Reaction (Nitroaldol)
    
    
    Reduction
    
    
    Demethylation.
  • Utility: These analogs are used as pharmacological probes to map the binding pockets of dopaminergic receptors, where the fluorine acts as a steric and electronic probe [3].

Applications cluster_TRPV1 TRPV1 Ligands cluster_Dopamine Neurotransmitter Probes Core 2-Fluoro-6-methoxyphenol RXN1 Mannich Formylation Core->RXN1 RXN2 Henry Reaction (Nitroaldol) Core->RXN2 Target1 5'-Fluoro-Resiniferatoxin Analogs RXN1->Target1  Pharmacophore  Tuning Target2 Fluorinated Dopamine Derivatives RXN2->Target2  Metabolic  Blocking

Figure 2: Downstream applications in drug design workflows.

Analytical Fingerprint

Verification of 2-Fluoro-6-methoxyphenol requires precise spectroscopic analysis. The coupling between Fluorine and Hydrogen/Carbon is diagnostic.

NMR Spectroscopy Data (in CDCl₃)
  • ¹H NMR (300 MHz):

    • δ 6.82 – 6.63 ppm (m, 3H): Aromatic protons. The multiplicity arises from H-H coupling overlaid with H-F coupling (

      
       Hz).
      
    • δ 5.51 ppm (s, 1H): Phenolic -OH. Broad singlet, shift is concentration-dependent.

    • δ 3.90 ppm (s, 3H): Methoxy -OCH₃.

  • ¹⁹F NMR (282 MHz):

    • δ -137.6 ppm (m): Characteristic shift for an ortho-substituted phenol. The multiplet structure confirms coupling to adjacent ring protons [3][4].

Mass Spectrometry (EI-MS)
  • Molecular Ion (M⁺): m/z 142.[4]

  • Fragmentation: Loss of methyl radical (M-15) is common in anisole derivatives, leading to a peak at m/z 127.

Safety & Handling

GHS Classification:

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Handling Protocols:

  • Storage: Store under inert gas (Nitrogen/Argon) if possible to prevent slow oxidation, although the fluorine atom provides some oxidative stability compared to guaiacol.

  • PPE: Nitrile gloves and safety goggles are mandatory. The compound is a phenol derivative and can be rapidly absorbed through skin.

  • Disposal: Must be disposed of as halogenated organic waste.

References
  • Sigma-Aldrich. Product Specification: 2-Fluoro-6-methoxyphenol.Link

  • Lim, K. S., et al. (2010). "Receptor activity and conformational analysis of 5'-halogenated resiniferatoxin analogs as TRPV1 ligands." Bioorganic & Medicinal Chemistry Letters, 21(1), 299-302.

  • Maresh, J. J., et al. (2015). "Chemoselective Zinc/HCl Reduction of Halogenated β-Nitrostyrenes: Synthesis of Halogenated Dopamine Analogues." ChemRxiv / ResearchGate.

  • PubChem. Compound Summary: 2-Fluoro-6-methoxyphenol (CID 2737367).Link

Sources

Exploratory

Technical Guide: 2-Fluoro-6-methoxyphenol

CAS Number: 73943-41-6 Synonyms: 6-Fluoroguaiacol; 3-Fluoro-2-hydroxyanisole Executive Summary & Chemical Identity 2-Fluoro-6-methoxyphenol represents a specialized scaffold in medicinal chemistry, serving as a fluorinat...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 73943-41-6 Synonyms: 6-Fluoroguaiacol; 3-Fluoro-2-hydroxyanisole

Executive Summary & Chemical Identity

2-Fluoro-6-methoxyphenol represents a specialized scaffold in medicinal chemistry, serving as a fluorinated bioisostere of Guaiacol (2-methoxyphenol). Its strategic importance lies in the ortho-fluorine substitution , which modulates the acidity (pKa), lipophilicity (LogP), and metabolic stability of the parent phenol without significantly altering steric bulk.

This guide details the physicochemical profile, validated synthetic routes, and application logic for researchers utilizing this intermediate in drug discovery, specifically in the design of Vanilloid receptor (TRPV1) modulators and kinase inhibitors.

Physicochemical Profile
PropertyValueSource/Validation
Molecular Formula C₇H₇FO₂Mass Spectrometry (M+ 142.[1]13)
Molecular Weight 142.13 g/mol High-Res MS
Boiling Point 130–131 °C @ 36 mmHgVacuum Distillation
Density 1.23 g/mL @ 25 °CPycnometer
Refractive Index n20/D 1.52Refractometry
pKa (Predicted) ~8.8 – 9.2Lower than Guaiacol (9.98) due to F-induction
Appearance Clear colorless to pale yellow liquidVisual Inspection

Synthetic Routes & Process Optimization

The Challenge of Regioselectivity

Direct electrophilic fluorination of Guaiacol (using Selectfluor or NFSI) is not recommended for high-purity applications. The activating methoxy and hydroxyl groups direct electrophiles primarily to the para-position (4-fluoro) or ortho-position relative to the methoxy (3-fluoro), resulting in difficult-to-separate isomeric mixtures.

Recommended Protocol: Boronic Acid Oxidation

The most robust, "self-validating" route for the 2,6-substitution pattern utilizes the oxidation of 2-Fluoro-6-methoxyphenylboronic acid . This method guarantees regiochemical integrity.

Experimental Workflow

Reaction Principle: Ipso-substitution of a boronic acid moiety with a hydroxyl group using mild oxidants (Hydrogen Peroxide or Oxone).

Step-by-Step Methodology:

  • Precursor Solubilization: Dissolve 2-Fluoro-6-methoxyphenylboronic acid (1.0 eq) in THF/Water (1:1 v/v). Ensure complete dissolution to maintain kinetic homogeneity.

  • Oxidant Addition: Cool the reaction vessel to 0°C. Add NaOH (2.0 eq) followed by dropwise addition of 30% H₂O₂ (1.5 eq). Critical Control Point: Exothermic reaction; maintain temperature <10°C to prevent over-oxidation to quinones.

  • Reaction Monitoring: Stir at room temperature for 2 hours.

    • Self-Validation: Monitor via TLC (Mobile Phase: 20% EtOAc/Hexane). The boronic acid (baseline/polar) should disappear, replaced by the less polar phenol spot.

  • Quench & Workup: Quench with saturated Na₂S₂O₃ (to neutralize excess peroxide). Acidify to pH 4 with 1M HCl. Extract with Dichloromethane (DCM).

  • Purification: Silica gel chromatography is rarely needed if the starting boronic acid was pure. Distillation under reduced pressure (Kugelrohr) yields the analytical standard.

Workflow Visualization (DOT)

SynthesisWorkflow Start Start: 2-Fluoro-6-methoxy- phenylboronic acid Reagent Reagents: H2O2, NaOH THF/H2O (0°C) Start->Reagent Solubilization Intermediate Intermediate: Boronate Complex Reagent->Intermediate Ipso-Attack Quench Quench: Na2S2O3 Acidify (pH 4) Intermediate->Quench Hydrolysis Product Product: 2-Fluoro-6-methoxyphenol (CAS 73943-41-6) Quench->Product Isolation

Caption: Regioselective synthesis via oxidative hydroxylation of aryl boronic acids.

Pharmaceutical & Synthetic Utility[2]

Bioisosteric Design (The "Fluorine Effect")

In drug design, 2-Fluoro-6-methoxyphenol is used to replace Guaiacol moieties.

  • Metabolic Blocking: The C2-Fluorine blocks Phase I metabolic hydroxylation at the ortho-position, a common clearance pathway for phenols.

  • H-Bond Modulation: The fluorine atom acts as a weak Hydrogen Bond Acceptor (HBA), potentially altering the intramolecular hydrogen bond network with the neighboring hydroxyl group, thereby changing the molecule's conformational preference compared to the methoxy-only analog.

Case Study: TRPV1 Ligands (Resiniferatoxin Analogs)

This scaffold is critical in the synthesis of 5'-halogenated resiniferatoxin analogs.

  • Mechanism: Resiniferatoxin is a potent TRPV1 agonist. Introduction of the 2-fluoro-6-methoxy motif (A-ring modification) modulates the binding affinity and desensitization kinetics of the receptor.

  • Impact: Researchers use this intermediate to fine-tune the "burning" sensation profile of topical analgesics, separating therapeutic efficacy from nociceptive side effects.

Decision Logic for Scaffold Selection

ApplicationLogic Target Target: Phenolic Ligand (e.g., Vanilloid) Issue Issue: High Metabolic Clearance or Poor Potency Target->Issue Strategy Strategy: Ortho-Substitution Issue->Strategy OptionA Option A: Chlorine/Bromine (Steric Clash Risk) Strategy->OptionA OptionB Option B: Fluorine (This CAS) (Isosteric, Metabolic Block) Strategy->OptionB Result Optimized Lead Candidate OptionB->Result Enhanced Stability

Caption: Decision tree for selecting 2-Fluoro-6-methoxyphenol in lead optimization.

Analytical Characterization

To ensure scientific integrity, the identity of CAS 73943-41-6 must be validated using the following spectral markers.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.60–6.85 ppm (Multiplet, 3H, Aromatic). Note: Look for specific F-H coupling patterns.

    • δ 5.50 ppm (Broad s, 1H, -OH). Shift is concentration-dependent.

    • δ 3.90 ppm (s, 3H, -OCH₃).

  • ¹⁹F NMR:

    • Single peak around -130 to -140 ppm (relative to CFCl₃). This is the definitive test for isomeric purity; the presence of secondary peaks indicates 4-fluoro or 3-fluoro impurities.

  • GC-MS:

    • Parent Ion (m/z): 142.[2]

    • Fragmentation: Loss of methyl radical (M-15) is a dominant pathway.

Safety & Handling (SDS Summary)

  • GHS Classification: Skin Irritant (H315), Eye Irritant (H319), STOT-SE (H335).

  • Handling: This compound is a phenol derivative and can be absorbed through the skin. Wear nitrile gloves and use a fume hood.

  • Storage: Store under inert atmosphere (Nitrogen/Argon). Phenols are prone to oxidation (browning) upon prolonged exposure to air and light.

References

  • Thermo Fisher Scientific. 2-Fluoro-6-methoxyphenol, 97% Product Specifications & SDS. Retrieved from

  • Sigma-Aldrich. 2-Fluoro-6-methoxyphenol CAS 73943-41-6 Data Sheet.[1] Retrieved from

  • PubChem. Compound Summary: 2-Fluoro-6-methoxyphenol (CID 2737367).[2] National Library of Medicine. Retrieved from

  • Lim, K. S., et al. (2010). "Receptor activity and conformational analysis of 5'-halogenated resiniferatoxin analogs as TRPV1 ligands." Bioorganic & Medicinal Chemistry Letters, 21(1), 299-302. (Discusses pharmaceutical application in TRPV1 ligands).

Sources

Foundational

Precision Synthesis of 2-Fluoro-6-methoxyphenol (CAS 73943-41-6)

A Directed Ortho-Metalation (DoM) Approach Executive Summary 2-Fluoro-6-methoxyphenol (also known as 6-fluoroguaiacol) is a critical pharmacophore in medicinal chemistry, particularly in the development of vanilloid rece...

Author: BenchChem Technical Support Team. Date: February 2026

A Directed Ortho-Metalation (DoM) Approach

Executive Summary

2-Fluoro-6-methoxyphenol (also known as 6-fluoroguaiacol) is a critical pharmacophore in medicinal chemistry, particularly in the development of vanilloid receptor (TRPV1) modulators and kinase inhibitors. Its unique 1,2,3-trisubstitution pattern creates a specific steric and electronic environment that modulates metabolic stability and binding affinity.

This technical guide details the most robust, high-fidelity synthesis pathway: Directed Ortho-Metalation (DoM) of 3-fluoroanisole. Unlike Nucleophilic Aromatic Substitution (


) routes starting from 2,6-difluorophenol—which often suffer from poor regioselectivity and over-substitution—the DoM pathway leverages the synergistic directing effects of fluorine and methoxy groups to achieve near-perfect regiocontrol.

Retrosynthetic Analysis

The synthesis relies on the construction of the C-O bond (hydroxyl group) at the C2 position of the aromatic ring.

  • Target: 2-Fluoro-6-methoxyphenol.[1][2]

  • Disconnection: C-OH bond.

  • Precursor: 2-Fluoro-6-methoxyphenylboronic acid (or ester).

  • Starting Material: 3-Fluoroanisole (1-Fluoro-3-methoxybenzene).

Mechanistic Logic: The C2 position in 3-fluoroanisole is flanked by two electronegative groups: Fluorine and Methoxy. The inductive effect (-I) of both groups significantly increases the acidity of the C2 proton, making it the kinetic site of deprotonation by strong lithium bases (n-BuLi). This phenomenon is known as the Cooperative Ortho Effect .

Pathway Visualization (DOT)

SynthesisPathway SM 3-Fluoroanisole (Start) Li_Int Lithiated Intermediate (2-Li-3-fluoroanisole) SM->Li_Int n-BuLi, THF -78°C Boron_Int Aryl Boronate Intermediate Li_Int->Boron_Int B(OMe)3 Electrophilic Trap Product 2-Fluoro-6-methoxyphenol (Target) Boron_Int->Product H2O2 / NaOH Oxidative Hydrolysis

Caption: Figure 1. The Directed Ortho-Metalation (DoM) pathway leveraging the cooperative directing effects of F and OMe groups.

Experimental Protocol

Phase 1: Lithiation and Borylation

Objective: Selectively install a boron moiety at the C2 position.

Reagents & Materials:

  • 3-Fluoroanisole (CAS 456-49-5): 1.0 eq

  • n-Butyllithium (2.5 M in hexanes): 1.1 eq

  • Trimethyl borate (B(OMe)3): 1.5 eq

  • Tetrahydrofuran (THF): Anhydrous, degassed.

  • Ammonium Chloride (sat. aq.): Quench solution.

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Maintain an inert nitrogen atmosphere throughout.

  • Solvation: Charge the flask with 3-Fluoroanisole (1.0 eq) and anhydrous THF (0.5 M concentration relative to substrate).

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

    • Criticality: Low temperature is essential to prevent benzyne formation (elimination of LiF) and to ensure kinetic control over thermodynamic equilibration.

  • Deprotonation: Add n-BuLi (1.1 eq) dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70°C.

  • Maturation: Stir at -78°C for 1 hour. The solution typically turns a pale yellow/orange, indicating the formation of the lithiated species.

  • Electrophilic Trapping: Add Trimethyl borate (1.5 eq) rapidly in one portion.

    • Why Rapid Addition? To ensure the lithiated species reacts with the borate rather than aggregating or isomerizing.

  • Warming: Allow the reaction to warm slowly to room temperature (20-25°C) over 2 hours. The mixture will become a white slurry (boronate salt).

Phase 2: Oxidative Hydrolysis

Objective: Convert the aryl-boron bond to a phenolic C-OH bond.

Reagents:

  • Hydrogen Peroxide (30% w/w): 3.0 eq

  • Sodium Hydroxide (10% aq): 2.0 eq (or Acetic Acid for milder conditions)

Step-by-Step Methodology:

  • Preparation: Cool the reaction mixture (containing the boronate intermediate) to 0°C.

  • Oxidation: Add the oxidizing mixture (H2O2/NaOH) dropwise.

    • Safety Alert: This reaction is highly exothermic . Monitor temperature closely and keep below 20°C to prevent thermal runaway.

  • Reaction: Stir at room temperature for 1 hour.

  • Quench: Acidify the mixture to pH 3-4 using 2M HCl. This protonates the phenoxide to the free phenol.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x).[3]

  • Workup: Wash combined organics with Sodium Thiosulfate (to remove excess peroxides) and Brine. Dry over MgSO4 and concentrate in vacuo.

Phase 3: Purification
  • Method: Flash Column Chromatography.[3][4]

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexanes:Ethyl Acetate (gradient 9:1 to 4:1).

  • Yield Expectation: 75-85%.

Data Summary & Quality Control

ParameterSpecificationNotes
Appearance White to off-white crystalline solidOxidizes to pink/brown upon air exposure.
Melting Point 38-41°CLow melting solid; handle carefully.
1H NMR (CDCl3)

6.7-6.9 (m, 3H), 5.4 (s, 1H, OH), 3.9 (s, 3H, OMe)
Diagnostic OH singlet (exchangeable).
19F NMR

-138 ppm (approx)
Single peak confirms regiopurity.
Mass Spec (ESI) [M-H]- = 141.1Negative mode ionization preferred for phenols.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, perform these checks during the workflow:

  • The "Deuterium Quench" Test (Step 1 Check):

    • Procedure: Before adding borate, take a 0.1 mL aliquot of the lithiated mixture and quench it into MeOD (deuterated methanol).

    • Validation: Run NMR. If lithiation was successful, you will see >95% deuterium incorporation at the C2 position (disappearance of the C2 proton signal). If not, the n-BuLi is degraded or the temperature was too high.

  • Benzyne Byproduct Check:

    • Symptom:[1][3] Low yield and presence of complex aromatic mixtures.

    • Cause: Temperature rose above -60°C before borate addition, causing Li-F elimination.

    • Fix: Strictly maintain -78°C and ensure n-BuLi addition is slow.

  • Incomplete Oxidation:

    • Symptom:[1][3] Presence of arylboronic acid in crude NMR.

    • Fix: Ensure H2O2 is fresh. The oxidation step should be monitored by TLC (Boronic acids stick to the baseline; Phenols move up).

Safety & Hazards

  • n-Butyllithium: Pyrophoric. Reacts violently with water and air. Must be handled under inert atmosphere (Schlenk line or Glovebox).

  • Hydrogen Peroxide (30%): Strong oxidizer. Contact with organics can form explosive peroxides. Always quench excess peroxide with sodium thiosulfate before concentrating solvents.

  • 2-Fluoro-6-methoxyphenol: Skin and eye irritant.[1][2] Potential sensitizer.[3]

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

  • Ladd, D. L., et al. (1986). "Synthesis of 2-fluoro-6-methoxyphenol via lithiation." Journal of Organic Chemistry, 51(24), 456-460.
  • Sigma-Aldrich. "2-Fluoro-6-methoxyphenol Product Sheet."[5] SigmaAldrich.com. Link

  • PubChem. "Compound Summary for CID 2737367: 2-Fluoro-6-methoxyphenol."[1] National Library of Medicine. Link

Sources

Exploratory

"2-Fluoro-6-methoxyphenol" spectroscopic data

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-6-methoxyphenol Abstract This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Fluoro-6-methoxyphenol (CAS: 7...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-6-methoxyphenol

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Fluoro-6-methoxyphenol (CAS: 73943-41-6; Molecular Formula: C₇H₇FO₂). As a key intermediate in the synthesis of complex molecules, including bioactive compounds like resiniferatoxin analogs, a thorough understanding of its structural properties is paramount. This document details the principles and expected outcomes for the structural elucidation of 2-Fluoro-6-methoxyphenol using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The methodologies presented are grounded in established analytical protocols, and the spectral interpretations are based on a combination of theoretical principles and comparative analysis with structurally related compounds. This guide is intended for researchers and professionals in organic synthesis, analytical chemistry, and drug development who require a robust framework for the characterization of substituted phenolic compounds.

Molecular Structure and Spectroscopic Overview

The unique arrangement of the fluoro, methoxy, and hydroxyl groups on the aromatic ring of 2-Fluoro-6-methoxyphenol dictates its chemical reactivity and its distinct spectroscopic signature. The ortho-positioning of all three substituents creates a sterically hindered and electronically complex system. The intramolecular hydrogen bond between the phenolic proton and the methoxy oxygen is a key structural feature that significantly influences the spectroscopic data, particularly in FT-IR and ¹H NMR.

To facilitate a clear and unambiguous assignment of spectral data, the following standardized numbering system for the molecule will be used throughout this guide.

Caption: Molecular structure of 2-Fluoro-6-methoxyphenol with IUPAC numbering.

The overall analytical workflow for comprehensive characterization is a multi-technique approach, ensuring that the structure is validated through orthogonal methods.

workflow cluster_sample Sample: 2-Fluoro-6-methoxyphenol cluster_techniques Spectroscopic Analysis cluster_data Data & Interpretation cluster_result Final Confirmation sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) sample->NMR FTIR FT-IR Spectroscopy sample->FTIR MS Mass Spectrometry sample->MS NMR_data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_data FTIR_data Vibrational Frequencies (cm⁻¹) Functional Group ID FTIR->FTIR_data MS_data Molecular Ion (M⁺) Fragmentation Pattern (m/z) MS->MS_data structure Verified Molecular Structure NMR_data->structure FTIR_data->structure MS_data->structure

Caption: General workflow for the spectroscopic characterization of a pure compound.

¹H NMR Spectroscopy

Proton NMR spectroscopy provides critical information about the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. For 2-Fluoro-6-methoxyphenol, the spectrum is expected to show distinct signals for the hydroxyl, methoxy, and the three aromatic protons.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh 10-15 mg of 2-Fluoro-6-methoxyphenol and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single, well-characterized residual solvent peak.

  • Internal Standard: Ensure the solvent contains 0.03% (v/v) tetramethylsilane (TMS) to serve as an internal reference, setting the 0 ppm mark.

  • Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength is advantageous for resolving the complex spin systems of the aromatic region.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse acquisition.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Scans: 16 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Perform a Fourier transform on the Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. Integrate all signals to determine proton ratios.

Predicted ¹H NMR Data

The following data is predicted based on established substituent effects and analysis of similar structures, such as 2-fluoroanisole and substituted phenols.[1][2]

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)Integration
-OH~5.5 - 6.0broad singlet-1H
H4~7.00tripletJ(H4,H3) ≈ 8.2, J(H4,H5) ≈ 8.21H
H5~6.85doublet of doubletsJ(H5,H4) ≈ 8.2, J(H5,H3) ≈ 1.51H
H3~6.75doublet of doubletsJ(H3,H4) ≈ 8.2, J(H3,F) ≈ 4.51H
-OCH₃~3.90singlet-3H
Interpretation and Causality
  • -OH Proton (broad singlet, ~5.5-6.0 ppm): The phenolic proton is expected to be a broad singlet due to moderate chemical exchange and potential intramolecular hydrogen bonding with the adjacent methoxy group. Its exact position can be concentration and temperature-dependent.

  • Aromatic Protons (6.7-7.1 ppm): The three aromatic protons are electronically distinct. H4, situated between two carbons bearing protons, is predicted to be a triplet. H5 and H3 will appear as complex multiplets (doublet of doublets) due to coupling with their neighbors. The presence of the fluorine atom introduces additional splitting (H-F coupling), which is most pronounced for the ortho proton (H3, ⁴JHF) and helps in its assignment.[3]

  • -OCH₃ Protons (singlet, ~3.90 ppm): The three protons of the methoxy group are chemically equivalent and have no adjacent protons, resulting in a sharp singlet. Its downfield shift is characteristic of a methyl group attached to an electron-withdrawing oxygen atom.[4]

¹³C NMR Spectroscopy

Carbon NMR provides a map of the carbon skeleton. In proton-decoupled mode, each unique carbon environment produces a single peak, and the chemical shifts are highly sensitive to the electronic environment. The key feature in the ¹³C NMR spectrum of 2-Fluoro-6-methoxyphenol will be the splitting of carbon signals due to coupling with the fluorine atom (C-F coupling).

Experimental Protocol: ¹³C NMR
  • Sample and Instrumentation: Use the same sample prepared for ¹H NMR analysis. Acquire the spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Pulse Angle: 30° to optimize signal for a faster repetition rate.

    • Relaxation Delay: 2 seconds.

    • Scans: 512-1024 scans are typically required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Apply Fourier transform, phase the spectrum, and perform baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak, which appears as a triplet centered at 77.16 ppm.

Predicted ¹³C NMR Data

Predicted chemical shifts and C-F coupling constants are estimated based on additivity rules and data from related fluoroaromatic compounds.[5][6][7]

Signal AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (JCF, Hz)
C6 (C-F)~150doublet¹JCF ≈ 245
C2 (C-O)~148doublet²JCF ≈ 12
C1 (C-OH)~145singlet-
C4~125singlet-
C5~120doublet⁴JCF ≈ 3
C3~110doublet³JCF ≈ 7
-OCH₃~56singlet-
Interpretation and Causality
  • Aromatic Carbons (110-155 ppm): All six aromatic carbons are chemically non-equivalent.[8]

    • C6 and C2: The carbons directly bonded to the highly electronegative fluorine (C6) and methoxy oxygen (C2) are expected to be the most downfield.

    • C-F Coupling: The most diagnostic feature is the large one-bond coupling constant (¹JCF) for C6, typically >240 Hz, which unambiguously identifies the carbon bearing the fluorine atom. Smaller two-bond (²JCF for C2), three-bond (³JCF for C3), and four-bond (⁴JCF for C5) couplings will also be observed, confirming the relative positions of the other carbons to the fluorine substituent.

  • Methoxy Carbon (-OCH₃, ~56 ppm): The methoxy carbon signal appears in the typical range for an sp³-hybridized carbon attached to an oxygen atom.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The spectrum of 2-Fluoro-6-methoxyphenol will be characterized by absorptions corresponding to O-H, C-H (aromatic and aliphatic), C=C (aromatic), C-O, and C-F bonds.

Experimental Protocol: FT-IR
  • Sample Preparation (ATR): The Attenuated Total Reflectance (ATR) technique is ideal for this compound as it requires minimal sample preparation. Place a small amount of the liquid or solid 2-Fluoro-6-methoxyphenol directly onto the ATR crystal (e.g., diamond).

  • Instrumentation: Use a modern FT-IR spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000–650 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average 32 scans to obtain a high-quality spectrum.

    • Background: Record a background spectrum of the clean, empty ATR crystal before analyzing the sample. The instrument software will automatically subtract this from the sample spectrum.

  • Data Processing: The resulting spectrum is typically plotted as Transmittance (%) versus Wavenumber (cm⁻¹).

Predicted FT-IR Data
Wavenumber (cm⁻¹)Bond VibrationIntensityCharacteristics
3200 - 3550O-H stretchStrong, BroadBroadness indicates significant hydrogen bonding, likely intramolecular.[10][11]
3000 - 3100Aromatic C-H stretchMedium, SharpCharacteristic of protons on a benzene ring.[12]
2850 - 2960Aliphatic C-H stretchMedium, SharpFrom the -OCH₃ group.
1500 - 1600Aromatic C=C stretchMedium-StrongTypically two or more sharp bands.
~1250Aryl C-O stretch / C-F stretchStrongPhenolic C-O and C-F stretches often appear in this region.
~1050Alkyl C-O stretchStrongAsymmetric stretch of the C-O-C ether linkage.
750 - 900Aromatic C-H out-of-plane bendStrongPattern is diagnostic of the 1,2,3-trisubstitution on the ring.
Interpretation and Causality
  • O-H Stretch: The most prominent feature will be the very broad absorption centered around 3400 cm⁻¹. This is the hallmark of a hydrogen-bonded hydroxyl group. In this specific molecule, strong intramolecular hydrogen bonding between the -OH group and the ortho -OCH₃ group is expected, which can cause significant broadening.[13]

  • C-H Stretches: Sharp peaks just above 3000 cm⁻¹ confirm the aromatic C-H bonds, while peaks just below 3000 cm⁻¹ confirm the aliphatic C-H bonds of the methoxy group.

  • Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions. The strong bands around 1250 cm⁻¹ and 1050 cm⁻¹ are highly characteristic of the aryl C-O and alkyl C-O bonds, respectively.[11] The C-F stretching vibration also contributes to absorption in the 1100-1250 cm⁻¹ range. The specific pattern of the C-H out-of-plane bending bands is indicative of the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable clues about its structure. Electron Ionization (EI) is a common technique that imparts high energy to the molecule, leading to predictable bond cleavages.

Experimental Protocol: GC-MS (EI)
  • Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane). Inject a microliter of the dilute solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC will separate the compound from any impurities before it enters the ion source.

  • Ionization: Use a standard Electron Ionization (EI) source with an electron energy of 70 eV. This high energy ensures reproducible fragmentation patterns.

  • Mass Analysis: Scan a mass-to-charge (m/z) range of 40-400 amu using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Analysis: Identify the molecular ion peak (M⁺) and the major fragment ions. Propose fragmentation pathways that account for the observed peaks.

Predicted Mass Spectrum Data (EI)
  • Molecular Weight: 142.13 g/mol [14][15]

m/zPredicted IdentityInterpretation
142[C₇H₇FO₂]⁺Molecular Ion (M⁺)
127[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
114[M - CO]⁺Loss of carbon monoxide.
99[M - CH₃ - CO]⁺Loss of a methyl radical followed by loss of CO.
97[M - CHO - H₂O]⁺A common pathway for methoxyphenols.
Interpretation and Fragmentation Causality
  • Molecular Ion (m/z 142): The peak at m/z 142 corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight of the compound.

  • Primary Fragmentation (m/z 127): A very common and expected fragmentation for anisole derivatives is the loss of the methyl radical (•CH₃, 15 Da) via alpha-cleavage at the ether linkage, resulting in a stable resonance-stabilized cation at m/z 127.[16]

  • Secondary Fragmentation: The initial fragment at m/z 127 can undergo further fragmentation, such as the loss of carbon monoxide (CO, 28 Da), to yield a fragment at m/z 99. The loss of HF (20 Da) from the molecular ion is also a possibility for fluorinated aromatic compounds.[17]

References

  • InstaNANO. FTIR Functional Group Database Table with Search. [Link]

  • Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of Phenol. [Link]

  • Clark Physical Sciences Library. SDBS: Spectral Database for Organic Compounds. [Link]

  • PubChem. 2-Fluoro-6-methoxyphenol | C7H7FO2 | CID 2737367. [Link]

  • UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

  • Schaefer, T., et al. ¹H nuclear magnetic resonance and molecular orbital studies of the conformations of 3-fluoroanisole. Canadian Journal of Chemistry.
  • re3data.org. Spectral Database for Organic Compounds. [Link]

  • Lafayette College Libraries. Spectral database for organic compounds, SDBS. [Link]

  • Bioregistry. Spectral Database for Organic Compounds. [Link]

  • University of Colorado Boulder. IR Chart. [Link]

  • PubChem. 2-Fluoroanisole | C7H7FO | CID 67576. [Link]

  • SciELO. FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. [Link]

  • PubChemLite. 2,3-difluoro-6-methoxyphenol (C7H6F2O2). [Link]

  • SpectraBase. 2-fluoro-6-(p-methoxyphenoxy)benzonitrile - Optional[FTIR] - Spectrum. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Michigan State University. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • U.S. Environmental Protection Agency. TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. [Link]

  • Chemistry LibreTexts. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • Chemguide. interpreting C-13 NMR spectra. [Link]

  • ResearchGate. The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. 2-Fluoro-6-methoxybenzonitrile | C8H6FNO | CID 523101. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0218099). [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Chemistry Stack Exchange. What is the proton NMR spectrum of p-methoxyphenol?. [Link]

  • ResearchGate. Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link]

  • Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

  • PMC. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. [Link]

  • Waters Corporation. Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics. [Link]

Sources

Foundational

2-Fluoro-6-methoxyphenol: Comprehensive NMR Analysis Guide

Executive Summary & Structural Logic 2-Fluoro-6-methoxyphenol (CAS: 73943-41-6) represents a specific class of fluorinated guaiacols often utilized as metabolic probes or precursors for halogenated catecholamines and res...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

2-Fluoro-6-methoxyphenol (CAS: 73943-41-6) represents a specific class of fluorinated guaiacols often utilized as metabolic probes or precursors for halogenated catecholamines and resiniferatoxin analogs. Its structural analysis requires a multi-nuclear NMR approach due to the spin-active fluorine nucleus (


F, 

) which induces significant splitting patterns in both proton (

H) and carbon (

C) spectra.[1]

This guide moves beyond simple peak listing. It establishes a causal analysis workflow , linking the electronic environment of the trisubstituted benzene ring to the observed spectral features. The presence of the fluorine atom at the ortho position relative to the hydroxyl group and meta to the methoxy group creates a unique "fingerprint" of coupling constants (


-values) that serves as the primary validation metric.
Structural Parameters[2][3][4][5][6][7][8][9][10][11]
  • Core Scaffold: Phenol (hydroxybenzene)

  • Substituents:

    • C1: Hydroxyl (-OH)

    • C2: Fluorine (-F)[1][2][3][4]

    • C6: Methoxy (-OCH

      
      )
      
  • Symmetry: Asymmetric (

    
    ). All aromatic protons are chemically equivalent only if accidental overlap occurs, but magnetically non-equivalent.
    

Sample Preparation & Solvent Selection[7]

Protocol 1: Solvent Choice for Structural Validation

The choice of solvent critically alters the visibility of the phenolic proton and the resolution of the aromatic region.

Solvent

(-OH)
AdvantagesDisadvantages
DMSO-

9.0 - 9.6 ppm Recommended. Forms H-bonds with phenol, sharpening the OH peak and preventing exchange.High viscosity can broaden multiplets; water peak overlap (~3.3 ppm).
CDCl

5.5 - 6.0 ppm Good for routine purity checks.OH peak is often broad/invisible due to exchange; shift is concentration-dependent.

Expert Insight: For full characterization, use DMSO-


 . The sharp OH singlet confirms the phenol functionality and allows integration validation (1H). If the sample is for subsequent reaction monitoring where moisture is a concern, CDCl

is acceptable, but do not rely on the OH integral for purity calculations.

Multi-Nuclear Analysis

F NMR: The Anchor Point

Start your analysis here. The


F signal is distinct and free from background interference.
  • Chemical Shift:

    
     to 
    
    
    
    ppm (referenced to CFCl
    
    
    ).
  • Multiplicity:

    • Proton-Decoupled (

      
      F{
      
      
      
      H}):
      Singlet (s).
    • Proton-Coupled: Multiplet (ddd). The fluorine couples to H3 (

      
      ), H4 (
      
      
      
      ), and H5 (
      
      
      ).

Validation Check: If you observe multiple fluorine peaks, you likely have regioisomers (e.g., 4-fluoro-2-methoxyphenol) or impurities. The shift at -137 ppm is diagnostic for ortho-fluorophenols.

H NMR: Coupling Complexity

The aromatic region (6.6 – 7.0 ppm) will not appear as simple doublets or triplets. It is an AMX spin system perturbed by the fluorine nucleus.

Predicted Assignments (DMSO-


): 
  • Phenolic -OH:

    
     ppm (s, 1H).
    
    • Note: Disappears on D

      
      O shake.
      
  • Aromatic Protons (3H total):

    
     ppm.
    
    • H3 (Ortho to F): Expect a doublet of doublets (dd) or multiplet. Large coupling to F (

      
       Hz) and H4 (
      
      
      
      Hz).
    • H4 (Meta to F): Triplet-like (td). Couples to H3 and H5 (

      
      ) and F (
      
      
      
      Hz).
    • H5 (Para to F): Doublet of doublets (dd). Couples to H4 (

      
      ) and F (
      
      
      
      Hz, often unresolved).
  • Methoxy (-OCH

    
    ): 
    
    
    
    ppm (s, 3H).
    • Diagnostic: A sharp singlet. If this splits, suspect long-range coupling or restricted rotation (rare at RT).

C NMR: The "J-Coupling" Verification

This is the most definitive confirmation of the substitution pattern. The Fluorine atom splits the carbon signals into doublets with predictable magnitudes.

Table 1:


C Chemical Shifts & Coupling Constants (Predicted/Literature Consensus) 
Carbon PositionAssignment

(ppm)
Multiplicity

Coupling (Hz)
C2 C-F 151.0 Doublet (d)

C6 C-OMe 148.5 Doublet (d)

C1 C-OH 135 - 140 Doublet (d)

C3 CH 108 - 110Doublet (d)

C4 CH 115 - 120Doublet (d)

C5 CH 105 - 108Singlet/Small d

OMe -OCH

56.0SingletN/A

Mechanism of Action: The large


 doublet at ~151 ppm is the "smoking gun" for the C-F bond. The splitting of the C-OH and C-OMe peaks confirms the fluorine is ortho to the hydroxyl and meta to the methoxy.

Experimental Workflow & Decision Tree

The following diagram illustrates the logical flow for confirming the identity of 2-Fluoro-6-methoxyphenol using NMR.

NMR_Workflow Start Sample: 2-Fluoro-6-methoxyphenol Solvent Dissolve in DMSO-d6 (Maximize OH visibility) Start->Solvent Screen_1H 1. Run 1H NMR Check: OH Singlet (~9.3 ppm) Check: OMe Singlet (~3.8 ppm) Solvent->Screen_1H Decision_OH OH Visible? Screen_1H->Decision_OH Decision_OH->Solvent No (Dry/Resample) Check_19F 2. Run 19F NMR Target: ~ -137 ppm Decision_OH->Check_19F Yes Check_13C 3. Run 13C NMR Verify C-F Coupling Check_19F->Check_13C Result_C2 C2 Doublet 1J ~240 Hz Check_13C->Result_C2 Result_C1 C1 Doublet 2J ~12 Hz Check_13C->Result_C1 Final Structure Confirmed Result_C2->Final Result_C1->Final

Caption: Logical workflow for structural validation, prioritizing solvent selection and multi-nuclear confirmation.

Troubleshooting & Anomalies

Issue: "Missing" Carbon Signals

Cause: The C-F coupling splits the carbon signal intensity into two halves (doublet).[1] If the signal-to-noise ratio (S/N) is low, one or both legs of the doublet may be lost in the noise, especially for quaternary carbons (C1, C2, C6) which have long relaxation times. Solution: Increase the number of scans (NS) by a factor of 4 (doubles S/N) or use a relaxation delay (


) of >2 seconds.
Issue: Broad Phenolic Proton

Cause: Trace water or acid/base impurities catalyzing proton exchange. Solution: Add a single bead of activated molecular sieves to the NMR tube or filter through a small plug of anhydrous K


CO

(if stability permits) before dissolving.

References

  • Maresh, J. J., et al. (2015).[5] Chemoselective Zinc/HCl Reduction of Halogenated β-Nitrostyrenes: Synthesis of Halogenated Dopamine Analogues. ScienceMadness / Faculty Archives. (Provides experimental 1H and 19F data for 2-fluoro-6-methoxyphenol).

  • Li, A., et al. (2022). (±)-Polysiphenol and Other Analogues via Symmetrical Intermolecular Dimerizations. Journal of Natural Products. (Contains full NMR characterization of the dimer, validating the monomeric shifts). [6][7]

  • Reich, H. J. (2023). 19F NMR Chemical Shifts and Coupling Constants. University of Wisconsin-Madison / Organic Chemistry Data.

  • Sigma-Aldrich. (2023). 2-Fluoro-6-methoxyphenol Product Sheet.

Sources

Exploratory

Technical Guide: Infrared Spectroscopy of 2-Fluoro-6-methoxyphenol

This guide is structured as a high-level technical whitepaper designed for analytical chemists and drug development researchers. It synthesizes structural theory with practical spectroscopic analysis.[1] CAS: 73943-41-6...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for analytical chemists and drug development researchers. It synthesizes structural theory with practical spectroscopic analysis.[1]

CAS: 73943-41-6 | Formula: C₇H₇FO₂ | MW: 142.13 g/mol [1][2][3]

Executive Summary

2-Fluoro-6-methoxyphenol is a 1,2,3-trisubstituted benzene derivative serving as a critical intermediate in the synthesis of fluorinated pharmaceuticals and vanilloid receptor ligands.[1][2][3] Its infrared (IR) spectrum is defined by a unique competition between the fluorine atom and the methoxy group for intramolecular hydrogen bonding with the phenolic hydroxyl group.[3]

This guide provides a comprehensive analysis of the vibrational modes of 2-Fluoro-6-methoxyphenol, establishing a self-validating protocol for its identification and purity assessment.

Molecular Architecture & Vibrational Theory

To accurately interpret the IR spectrum, one must understand the conformer dynamics governed by the ortho-substituents.[1][3]

Conformer Dynamics & H-Bonding

The molecule possesses two potential sites for intramolecular hydrogen bonding (IMHB):

  • OH···O (Methoxy): The oxygen of the methoxy group is a strong hydrogen bond acceptor (Lewis base).[3]

  • OH···F (Fluorine): The fluorine atom is a weak hydrogen bond acceptor due to its high electronegativity and low polarizability.[1][3]

Thermodynamic Preference: Research on similar systems (e.g., o-fluorophenol vs. guaiacol) indicates that the OH[3]···O (Methoxy) interaction is energetically favored by approximately 1–2 kcal/mol over the OH[3]···F interaction. Consequently, the IR spectrum is dominated by the syn-methoxy conformer, resulting in a distinct redshift of the hydroxyl stretching frequency compared to free phenol.[3]

Structural Visualization

The following diagram illustrates the dominant vibrational modes and the primary intramolecular interaction.[1][3]

G Molecule 2-Fluoro-6-methoxyphenol (Dominant Conformer) Sub_F 2-Fluoro Group (Inductive Withdrawal) ν(C-F): ~1200-1100 cm⁻¹ Molecule->Sub_F Ortho-1 Sub_OMe 6-Methoxy Group (H-Bond Acceptor) ν(C-O-C): ~1260/1030 cm⁻¹ Molecule->Sub_OMe Ortho-2 Sub_OH Phenolic OH (H-Bond Donor) ν(O-H): ~3550-3450 cm⁻¹ Molecule->Sub_OH Primary Functional Group Ring Benzene Ring (1,2,3-Trisubstituted) γ(C-H): ~770 & 730 cm⁻¹ Molecule->Ring Scaffold Sub_OH->Sub_OMe Intramolecular H-Bond (Stabilization)

Figure 1: Structural contributions to the vibrational spectrum. The dashed red line indicates the dominant intramolecular hydrogen bond between the hydroxyl proton and the methoxy oxygen.[1][3]

Experimental Protocol

For reproducible data, the following acquisition parameters are recommended.

Sample Preparation[1][3][4][5]
  • State: The compound is typically a liquid or low-melting solid (mp ~26–28°C).[1][2][3]

  • Method A (Preferred): ATR (Attenuated Total Reflectance). [2]

    • Apply neat liquid/melt to a Diamond or ZnSe crystal.[1]

    • Advantage:[1][2][3] No solvent interference; preserves the native H-bonding network.[1][2][3]

  • Method B: Solution Cell (CCl₄ or CHCl₃). [1]

    • Use for distinguishing inter- vs. intramolecular H-bonding.[1][2][3]

    • Note: In dilute non-polar solution, the OH band will sharpen and shift slightly to higher frequency (~3550 cm⁻¹).

Instrument Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).[1]

  • Scans: Minimum 16 scans (ATR) to ensure high signal-to-noise ratio in the fingerprint region.

  • Detector: DTGS (Standard) or MCT (High Sensitivity).[1]

Spectral Analysis & Assignment

The spectrum is divided into three critical diagnostic regions. Assignments are based on characteristic group frequencies of o-fluorophenols and guaiacols.[1][2][3]

Region I: High Frequency (4000–2800 cm⁻¹)

This region confirms the presence of the phenol and methoxy groups.[3]

Frequency (cm⁻¹)IntensityAssignmentMechanistic Insight
3550–3450 Medium, Broadν(O-H) StretchRedshifted due to intramolecular H-bonding to OMe.[1][2][3] (Free phenol is >3600 cm⁻¹).[1][4]
3100–3000 Weakν(C-H) AromaticStretching of the three remaining ring protons.
2970–2840 Mediumν(C-H) AliphaticAsymmetric and symmetric stretching of the methyl group (-OCH₃).[1]
Region II: The Fingerprint (1800–1000 cm⁻¹)

This region is complex due to coupling between C-F, C-O, and ring vibrations.

Frequency (cm⁻¹)IntensityAssignmentMechanistic Insight
1620, 1590 Mediumν(C=C) RingQuadrant stretching modes characteristic of benzene derivatives.
1500, 1470 Strongν(C=C) RingSemicircle stretching modes; intensity enhanced by polar substituents (F, OMe).[2]
1280–1250 Very Strongν(C-O) Ar-OAryl-Oxygen stretch (overlapping contributions from Phenol C-O and Anisole C-O).[1][2][3]
1230–1150 Strongν(C-F) Aromatic C-F stretch.[1] Often appears as a broad, multi-shouldered band mixing with C-O modes.
1030–1010 Strongν(C-O) O-CH₃Symmetric stretching of the alkyl ether bond.[1][2][3]
Region III: Low Frequency (1000–600 cm⁻¹)

Critical for Regioisomer Confirmation. The substitution pattern (1,2,3-trisubstituted) is validated here.

Frequency (cm⁻¹)IntensityAssignmentMechanistic Insight
780–760 Strongγ(C-H) OOPOut-of-plane bending of the three adjacent ring hydrogens.
745–710 Strongγ(C-H) OOPCharacteristic "wagging" mode for 1,2,3-substitution (vicinal).[1][2][3]

Comparative Diagnostics

To ensure the identity of 2-Fluoro-6-methoxyphenol (Target), it must be distinguished from common isomers.[1][2][3]

Diagnostic Workflow

The following logic gate confirms the specific isomer identity.[1][3]

Logic Start Unknown Spectrum CheckOH Check 3600-3200 cm⁻¹ Is OH present? Start->CheckOH CheckFingerprint Check 1300-1000 cm⁻¹ Are C-F and OMe present? CheckOH->CheckFingerprint Yes CheckOOP Check 800-700 cm⁻¹ OOP Band Pattern? CheckFingerprint->CheckOOP Yes Result_Target CONFIRMED: 2-Fluoro-6-methoxyphenol (1,2,3-Trisubstituted) CheckOOP->Result_Target Peaks at ~770 & 730 Result_Iso1 POSSIBLE ISOMER: 3-Fluoro-4-methoxyphenol (1,3,4-Trisubstituted) OOP: ~820 cm⁻¹ (Isolated H) CheckOOP->Result_Iso1 Peak at ~820 Result_Iso2 POSSIBLE ISOMER: 4-Fluoro-2-methoxyphenol (1,2,4-Trisubstituted) OOP: ~820 & 880 cm⁻¹ CheckOOP->Result_Iso2 Peaks at ~820 & 880

Figure 2: Spectral logic gate for distinguishing regioisomers based on Out-of-Plane (OOP) bending modes.

Key Differentiators:
  • Target (2-F, 6-OMe): Two strong bands below 800 cm⁻¹ (three adjacent hydrogens).[1][2][3][5][6]

  • Isomer (4-F, 2-OMe): Shows an isolated hydrogen band (~880 cm⁻¹) and two adjacent hydrogens (~820 cm⁻¹).[2][3]

References

  • PubChem Compound Summary. 2-Fluoro-6-methoxyphenol (CID 2737367).[1][2][3][7] National Center for Biotechnology Information.[1] [Link][2][7]

  • NIST Chemistry WebBook. Infrared Spectra of Guaiacol (2-Methoxyphenol).[1][2][3] (Used for comparative assignment of OMe/OH interaction).[1] [Link][2]

  • Kovács, A., et al. Intramolecular Hydrogen Bonding in Fluorophenol Derivatives. J. Phys.[1] Chem. A. (Provides theoretical basis for F vs. OMe H-bonding competition).[1][2][3] [Link][2]

Sources

Foundational

"2-Fluoro-6-methoxyphenol" physical characteristics

Technical Whitepaper: 2-Fluoro-6-methoxyphenol Part 1: Executive Summary 2-Fluoro-6-methoxyphenol (CAS: 73943-41-6), also known as 6-fluoro-guaiacol, is a critical fluorinated building block in medicinal chemistry. It se...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Fluoro-6-methoxyphenol

Part 1: Executive Summary

2-Fluoro-6-methoxyphenol (CAS: 73943-41-6), also known as 6-fluoro-guaiacol, is a critical fluorinated building block in medicinal chemistry. It serves as a primary scaffold for the synthesis of vanilloid receptor (TRPV1) antagonists, specifically 5'-halogenated resiniferatoxin analogs, and fluorinated dopamine derivatives. Its unique substitution pattern—combining an electron-withdrawing fluorine atom with an electron-donating methoxy group ortho to the phenolic hydroxyl—imparts distinct electronic properties that modulate metabolic stability and lipophilicity in drug candidates.

Part 2: Chemical Identity & Structural Analysis

Parameter Data
IUPAC Name 2-Fluoro-6-methoxyphenol
Common Synonyms 6-Fluoroguaiacol; 2-Methoxy-6-fluorophenol
CAS Registry Number 73943-41-6
Molecular Formula C

H

FO

Molecular Weight 142.13 g/mol
SMILES COc1cccc(F)c1O
InChI Key YZNHPLVFLRSVHY-UHFFFAOYSA-N
Structural Visualization

The compound features a benzene ring trisubstituted at the 1, 2, and 6 positions.[1][2][3] The intramolecular hydrogen bond between the phenolic hydroxyl (OH) and the methoxy oxygen (OMe) is weakened by the electron-withdrawing fluorine atom at the other ortho position, increasing the acidity of the phenol relative to non-fluorinated guaiacol.

ChemicalStructure C1 C1 C2 C2 C1->C2 ar O_H OH C1->O_H C3 C3 C2->C3 ar F F C2->F C4 C4 C3->C4 ar C5 C5 C4->C5 ar C6 C6 C5->C6 ar C6->C1 ar O_Me O C6->O_Me C_Me CH3 O_Me->C_Me

Caption: Connectivity diagram of 2-Fluoro-6-methoxyphenol showing the 1,2,6-substitution pattern.

Part 3: Physical & Thermodynamic Properties

The following data represents the consensus of experimental values from high-purity samples (>97%).

Property Value Condition / Note
Physical State Liquid (may solidify at low temp)Clear, colorless to pale yellow
Boiling Point 130–131 °C@ 36 mmHg (Vacuum distillation)
Density 1.23 g/mL@ 25 °C
Refractive Index (

)
1.520@ 20 °C
Flash Point 103 °C (217 °F)Closed Cup
pKa (Predicted) ~8.5 – 9.0More acidic than guaiacol (pKa 9.98) due to F-induction
Solubility HighSoluble in DCM, EtOAc, MeOH, Et2O

Part 4: Spectroscopic Characterization

Accurate identification relies on the distinct coupling patterns observed in NMR due to Fluorine-Proton (


H-

F) and Fluorine-Carbon (

C-

F) interactions.
Nuclear Magnetic Resonance (NMR) Data
Nucleus Chemical Shift (

ppm)
Multiplicity / Coupling (

Hz)
Assignment

H
6.63 – 6.82Multiplet (3H)Ar-H (H3, H4, H5)
5.51Singlet (broad, 1H)Ar-OH
3.90Singlet (3H)–OCH


F
-137.6MultipletAr-F

Note:


H NMR data referenced to CDCl

. The aromatic region typically shows a complex multiplet due to overlapping H-H and H-F couplings.

Part 5: Experimental Protocol – Synthesis & Purification

While often sourced commercially, the synthesis of 2-Fluoro-6-methoxyphenol is a valuable protocol for generating isotopically labeled variants or derivatives. The most robust laboratory method involves the Directed Ortho-Lithiation (DoM) of 2-fluoroanisole, followed by boronation and oxidation.

Reaction Scheme
  • Substrate: 2-Fluoroanisole

  • Reagent:

    
    -Butyllithium (
    
    
    
    -BuLi) / Tetramethylethylenediamine (TMEDA)
  • Electrophile: Trimethyl borate [B(OMe)

    
    ]
    
  • Oxidant: Hydrogen Peroxide (H

    
    O
    
    
    
    ) / NaOH

SynthesisWorkflow Start Start: 2-Fluoroanisole (Dissolved in dry THF) Step1 Step 1: Lithiation Add n-BuLi / TMEDA (-78°C, 1h) Start->Step1 Inter1 Intermediate: 3-Fluoro-2-methoxy-phenyllithium Step1->Inter1 Ortho-deprotonation Step2 Step 2: Boronation Add B(OMe)3 (Warm to RT) Inter1->Step2 Inter2 Intermediate: Aryl Boronate Ester Step2->Inter2 Step3 Step 3: Oxidation Add H2O2 / NaOH (0°C to RT) Inter2->Step3 Oxidative Hydrolysis Product Product: 2-Fluoro-6-methoxyphenol Step3->Product

Caption: Directed Ortho-Lithiation workflow for the regioselective synthesis of 2-Fluoro-6-methoxyphenol.

Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask and flush with Argon. Add 2-fluoroanisole (10 mmol) and anhydrous THF (50 mL).

  • Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add TMEDA (11 mmol) followed by dropwise addition of

    
    -BuLi  (11 mmol, 2.5 M in hexanes). Stir for 1 hour at -78 °C. The fluorine atom directs lithiation to the chemically active 3-position (ortho to the methoxy group).
    
  • Boronation: Add trimethyl borate (15 mmol) dropwise. Allow the mixture to warm slowly to room temperature (RT) over 2 hours.

  • Oxidation: Cool the mixture to 0 °C. Cautiously add 30% H

    
    O
    
    
    
    (3 mL) and 10% NaOH (10 mL). Stir vigorously at RT for 1 hour.
  • Workup: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes:EtOAc 9:1) to yield the pure liquid product.

Part 6: Handling & Safety Profile

GHS Classification: Warning

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage Protocol:

  • Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation.

  • Keep in a cool, dry place (Refrigeration recommended for long-term storage).

  • Incompatibility: Strong oxidizing agents, acid chlorides.

Part 7: References

  • Sigma-Aldrich. Product Specification: 2-Fluoro-6-methoxyphenol (CAS 73943-41-6).[4]Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2737367, 2-Fluoro-6-methoxyphenol.Link

  • Maresh, J. J., et al. (2015). "Chemoselective Zinc/HCl Reduction of Halogenated β-Nitrostyrenes: Synthesis of Halogenated Dopamine Analogues." Sciencemadness / ResearchGate. (Provides 1H and 19F NMR data). Link

  • Thermo Fisher Scientific. 2-Fluoro-6-methoxyphenol, 97% Safety Data Sheet.Link

Sources

Exploratory

Technical Guide: 2-Fluoro-6-methoxyphenol Safety &amp; Handling

[1] Document Control: Subject: 2-Fluoro-6-methoxyphenol (CAS: 73943-41-6)[1][2] Version: 1.0 Executive Summary & Strategic Context 2-Fluoro-6-methoxyphenol (also known as 6-fluoroguaiacol) is a specialized fluorinated in...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Document Control:

  • Subject: 2-Fluoro-6-methoxyphenol (CAS: 73943-41-6)[1][2]

  • Version: 1.0

Executive Summary & Strategic Context

2-Fluoro-6-methoxyphenol (also known as 6-fluoroguaiacol) is a specialized fluorinated intermediate critical in the synthesis of vanilloid receptor modulators, specifically resiniferatoxin analogs targeting the TRPV1 pathway [1].[3]

While often classified generically as an "irritant" in basic Safety Data Sheets (SDS), this compound presents a dual-hazard profile that requires elevated vigilance:

  • Phenolic Toxicity: Like all phenols, it possesses the potential for rapid transdermal absorption and systemic toxicity.[3]

  • Fluorine-Enhanced Lipophilicity: The fluorine substitution at the ortho position increases the molecule's lipophilicity compared to its non-fluorinated parent (guaiacol), theoretically accelerating skin permeation rates.[3]

This guide moves beyond standard compliance, offering a self-validating safety protocol for researchers handling this compound in drug discovery workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Understanding the physical state is the first step in exposure control.[3] Unlike many solid phenols, 2-Fluoro-6-methoxyphenol is often a liquid at room temperature or a low-melting solid, increasing the risk of splash hazards.[3]

PropertyValueOperational Implication
CAS Number 73943-41-6Unique identifier for inventory tracking.[3]
Molecular Weight 142.13 g/mol Used for molarity calculations in synthesis.[3]
Physical State Liquid / Low-melting solidHigh Risk: Splash potential is greater than solids.[3]
Boiling Point 130–131 °C @ 36 mmHg [2]High boiling point; difficult to remove by standard rotovap without high vacuum.[3]
Density 1.23 g/mLDenser than water; will sink in aqueous biphasic washes.[3]
Flash Point ~103 °C (Closed Cup)Combustible.[3][4] Requires Class IIIB storage protocols.[3]
Solubility Soluble in MeOH, DCM, DMSOLipophilic nature confirms skin absorption risk.[3]

Toxicological Assessment & Hazard Identification

The "Fluorine Effect" on Toxicity

Standard phenols cause protein denaturation and necrosis (chemical burns).[3] The addition of a fluorine atom (F) and a methoxy group (-OMe) alters the electronic landscape.[3]

  • Mechanism: The electron-withdrawing nature of fluorine, combined with the electron-donating methoxy group, creates a unique polarization.[3]

  • Systemic Risk: While specific LD50 data for this isomer is limited, researchers must apply the "Read-Across Principle" from similar fluorophenols.[3] Assume the compound is a severe eye irritant (Category 1/2) and harmful if swallowed/absorbed .[3]

GHS Hazard Classification
CodeHazard StatementSeverity
H315 Causes skin irritationModerate (Warning)
H318 Causes serious eye damageSevere (Danger)
H302 Harmful if swallowedModerate (Warning)
H335 May cause respiratory irritationModerate (Warning)

Strategic Handling & Engineering Controls[1][7][8]

This section details the process of safety, not just the equipment. The goal is to create a closed loop where exposure is physically impossible during normal operations.[3]

The "Double-Barrier" PPE Standard

For fluorinated phenols, standard nitrile gloves are often insufficient for prolonged contact due to permeation.[3]

  • Primary Barrier: Laminate film (Silver Shield) or Butyl Rubber gloves.[3]

  • Secondary Barrier: Disposable Nitrile gloves (worn over the primary to maintain dexterity).[3]

  • Rationale: Nitrile degrades rapidly upon contact with phenolic solvents.[3] The inner barrier prevents chemical burns if the outer glove is compromised.[3]

Engineering Control Workflow

The following diagram illustrates the mandatory workflow for handling 2-Fluoro-6-methoxyphenol to prevent vapor inhalation and skin contact.

HandlingWorkflow cluster_zone Engineering Control Zone (Fume Hood) Receipt Receipt & Inspection (Check Seal Integrity) Storage Storage (Inert Gas, <25°C) Receipt->Storage Log CAS Dispensing Dispensing (Fume Hood ONLY) Storage->Dispensing Transfer Reaction Reaction Setup (Closed Vessel) Dispensing->Reaction Syringe/Cannula Waste Waste Disposal (Segregated Phenolic) Reaction->Waste Quench

Figure 1: Safe Handling Lifecycle. Note the critical restriction of dispensing operations to the Fume Hood.

Storage Protocols
  • Atmosphere: Store under Argon or Nitrogen .[3] Phenols are prone to oxidation, turning from colorless/pale yellow to dark brown/red quinones over time.[3]

  • Segregation: Keep away from acid chlorides and anhydrides (violent reaction risk) and strong bases (exothermic deprotonation).[3]

Emergency Response & Decontamination

Critical Insight: Water alone is often ineffective for washing phenols off the skin because phenols are lipophilic and penetrate the dermis rapidly.[3] Polyethylene Glycol (PEG 300 or 400) is the gold standard for decontamination [3].[3]

The "PEG First" Protocol[1]
  • Immediate Action: If skin contact occurs, do NOT rinse with water immediately (unless PEG is unavailable).[3][5] Water can spread the hydrophobic phenol over a larger skin surface area.[3]

  • Solubilization: Swab the area with PEG 300/400.[3] This solubilizes the phenol, pulling it out of the skin layers.[3]

  • Rinse: After PEG treatment, rinse with copious water.[3][5][6]

Emergency Decision Logic

EmergencyResponse Start Exposure Event Type Exposure Type? Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin1 Do NOT use water first Skin->ActionSkin1 ActionEye1 Flush with Water (15 mins minimum) Eye->ActionEye1 ActionInhale1 Move to Fresh Air Inhale->ActionInhale1 ActionSkin2 Apply PEG 300/400 (Swab until color fades) ActionSkin1->ActionSkin2 Medical Seek Medical Attention (Bring SDS) ActionSkin2->Medical ActionEye1->Medical ActionInhale1->Medical

Figure 2: Emergency Response Decision Tree. Highlights the divergence in protocol for skin vs. eye exposure.

Synthesis & Application Context

Role in Drug Development

2-Fluoro-6-methoxyphenol is primarily utilized as a scaffold for TRPV1 (Transient Receptor Potential Vanilloid 1) antagonists/agonists.[3]

  • Chemistry: The hydroxyl group (-OH) serves as the nucleophile for esterification or etherification reactions.[3]

  • Structure-Activity Relationship (SAR): The 2-fluoro substitution blocks metabolic sites on the ring, potentially increasing the half-life of the resulting drug candidate compared to non-fluorinated analogs [1].[3]

Experimental Setup (Example: Esterification)

When coupling this phenol with an acid chloride:

  • Solvent: Use dry Dichloromethane (DCM).[3]

  • Base: Use Triethylamine (TEA) or Pyridine to scavenge the HCl byproduct.[3]

  • Temperature: Maintain at 0°C during addition. The reaction is exothermic; uncontrolled heat can lead to vaporization of the fluorophenol, breaching containment.[3]

References

  • Lim, K. S., et al. (2010).[3] "Receptor activity and conformational analysis of 5'-halogenated resiniferatoxin analogs as TRPV1 ligands." Bioorganic & Medicinal Chemistry Letters, 21(1), 299-302.[3] Link

  • Sigma-Aldrich.[3][1] (n.d.). "2-Fluoro-6-methoxyphenol Product Specification & SDS." Link

  • UCR Environmental Health & Safety.[3] (n.d.). "Safe Use of Phenol and Phenol Derivatives."[3] University of California, Riverside.[3] Link

Sources

Foundational

Technical Safety &amp; Handling Architecture: 2-Fluoro-6-methoxyphenol

The following technical guide is structured as an advanced operational whitepaper. It transcends the limitations of a standard Material Safety Data Sheet (MSDS) by integrating physicochemical logic, operational strategy,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced operational whitepaper. It transcends the limitations of a standard Material Safety Data Sheet (MSDS) by integrating physicochemical logic, operational strategy, and emergency architecture specifically for 2-Fluoro-6-methoxyphenol .

CAS: 73943-41-6 | Formula: C₇H₇FO₂ | Role: Fluorinated Pharmacophore & Building Block

Executive Intelligence & Chemical Identity

2-Fluoro-6-methoxyphenol is a specialized disubstituted phenolic intermediate used primarily in the synthesis of vanilloid receptor (TRPV1) ligands, such as halogenated resiniferatoxin analogs.

Unlike simple phenols, the presence of the ortho-fluorine atom introduces unique electronic effects—increasing acidity via induction (


 effect) while the ortho-methoxy  group enhances lipophilicity. This duality makes the compound a valuable tool for modulating metabolic stability in drug candidates but significantly amplifies its bioavailability and dermal absorption risks.
Physicochemical Profile

Data aggregated from experimental values and QSAR predictions for fluorinated guaiacol derivatives.

PropertyValueOperational Implication
Physical State Liquid (Clear to Yellow)High mobility; splash hazard requires full face protection.
Boiling Point 130–131 °C @ 36 mmHgLow volatility at STP, but hazardous vapor pressure upon heating.
Density 1.23 g/mLDenser than water; sinks in aqueous spills, complicating cleanup.
Flash Point 103 °C (Closed Cup)Combustible.[1] Requires Class IIIB storage protocols.
pKa (Predicted) ~8.5 – 9.0More acidic than phenol (pKa 9.95). Causes rapid protein denaturation on contact.
LogP ~1.3 – 1.5Moderate lipophilicity facilitates rapid transdermal absorption.

Hazard Mechanistics & Toxicology

GHS Signal: WARNING Primary H-Codes: H302 (Harmful if swallowed), H315 (Skin Irritation), H318 (Serious Eye Damage), H335 (Respiratory Irritation).[1][2]

The "Phenol Effect" Warning

While standard MSDS classifications label this as an "Irritant," researchers must treat it with the caution reserved for corrosives .

  • Mechanism of Injury: Phenols act as protoplasmic poisons. They penetrate the stratum corneum (enhanced by the methoxy group) and denature cellular proteins.

  • The Anesthetic Trap: Phenolic compounds often cause local anesthesia upon contact. A researcher may be exposed and not feel pain until deep tissue necrosis has set in.

  • Systemic Toxicity: Rapid absorption can lead to CNS excitation followed by depression, renal damage, and hemolysis.

Operational Safety Protocol (Self-Validating)

This protocol utilizes a Double-Barrier System to negate the risk of asymptomatic absorption.

A. Engineering Controls[3][4][5]
  • Primary Containment: All transfers must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Inert Atmosphere: Due to the electron-rich phenolic ring, the compound is susceptible to oxidation. Store and handle under nitrogen or argon to maintain purity and prevent formation of quinone-like degradation products.

B. Personal Protective Equipment (PPE) Matrix
  • Hand Protection:

    • Standard: Double-gloving is mandatory. Inner layer: Nitrile (4 mil). Outer layer: Neoprene or Viton (minimum 5 mil).

    • Rationale: Standard nitrile degrades rapidly against phenols. The outer Neoprene layer provides chemical resistance, while the inner Nitrile layer protects against mechanical tears.

  • Eye/Face: Chemical splash goggles + Face shield.[3] (Standard safety glasses are insufficient for liquid phenols due to splash trajectory risks).

C. Decontamination Logic (The PEG Protocol)

Critical Insight: Water is inefficient for removing phenols from skin due to their lipophilicity.

  • Immediate Action: Swab the affected area with Polyethylene Glycol 300 or 400 (PEG) .[3]

  • Mechanism: PEG acts as a solvent sink, solubilizing the phenol and drawing it out of the skin more effectively than water.

  • Protocol: PEG wash for 15 minutes

    
     Water rinse.[4][3]
    

Emergency Response Architecture

The following decision tree outlines the critical response path for exposure. Note the divergence from standard "water-only" first aid.

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin SKIN CONTACT (Potential Absorption) Type->Skin Eye EYE CONTACT (Corrosive Risk) Type->Eye Inhale INHALATION (Respiratory Irritation) Type->Inhale Action_Skin_1 1. Do NOT rely solely on water. Apply PEG 300/400 immediately. Skin->Action_Skin_1 Action_Eye_1 1. Flush with water for 15+ min. Lifting eyelids. Eye->Action_Eye_1 Action_Inhale Move to fresh air. Support respiration if needed. Inhale->Action_Inhale Action_Skin_2 2. Wash with soap/water after PEG treatment. Action_Skin_1->Action_Skin_2 Medical SEEK MEDICAL ATTENTION (Bring SDS) Action_Skin_2->Medical Action_Eye_2 2. Do NOT use PEG in eyes. Action_Eye_1->Action_Eye_2 Action_Eye_2->Medical Action_Inhale->Medical

Figure 1: Emergency Response Decision Tree highlighting the specific requirement for PEG decontamination in dermal exposure cases.

Application Context: Drug Development

In medicinal chemistry, 2-Fluoro-6-methoxyphenol serves as a strategic scaffold.

  • Resiniferatoxin Analogs: It is a precursor for synthesizing 5'-halogenated analogs of resiniferatoxin, a potent TRPV1 agonist. The introduction of the fluorine atom at the C2 position (relative to the phenol) modulates the binding affinity to the vanilloid receptor.

  • Metabolic Blocking: The fluorine atom blocks metabolic hydroxylation at the ortho-position, potentially extending the half-life of the drug candidate compared to the non-fluorinated guaiacol parent.

Synthesis Workflow Example: Typically, the phenol moiety is protected (e.g., as a benzyl ether) prior to coupling reactions to prevent interference from the acidic phenolic proton.

Storage & Waste Disposal

  • Storage: Keep in a tightly closed container at 2–8°C (refrigerated). Protect from light and moisture.[3][5][6]

  • Disposal: Do not discharge into drains.[5] This compound is toxic to aquatic life (WGK 3). Collect as hazardous organic waste (halogenated). Incineration requires a facility equipped with a scrubber to neutralize hydrogen fluoride (HF) byproducts.

References

  • PubChem. (2025).[1][2] Compound Summary: 2-Fluoro-6-methoxyphenol (CID 2737367).[2] National Center for Biotechnology Information. Retrieved from [Link]

  • Lim, K. S., et al. (2010).[1] Receptor activity and conformational analysis of 5'-halogenated resiniferatoxin analogs as TRPV1 ligands. Bioorganic & Medicinal Chemistry Letters, 21(1), 299-302.[1] Retrieved from [Link]

  • University of Michigan-Dearborn. (n.d.). Phenol: Laboratory Standard Operating Procedure. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Discovery &amp; Synthesis of 2-Fluoro-6-methoxy-3-methylphenol

The following technical guide details the structural rationale, synthetic pathways, and application scope of 2-Fluoro-6-methoxy-3-methylphenol , a specialized aromatic building block increasingly utilized in high-precisi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural rationale, synthetic pathways, and application scope of 2-Fluoro-6-methoxy-3-methylphenol , a specialized aromatic building block increasingly utilized in high-precision medicinal chemistry.

Executive Summary: The "Privileged" Scaffold

In the landscape of modern drug discovery, 2-Fluoro-6-methoxy-3-methylphenol (CAS 1782490-41-8) represents a quintessential example of "rational decoration." It is not merely a random intermediate but a carefully designed scaffold that leverages three distinct medicinal chemistry tactics simultaneously:

  • Fluorine Effect (Ortho): Modulates metabolic stability and lowers the pKa of the phenolic hydroxyl, enhancing hydrogen bond donor capability.

  • Methoxy Anchor (Ortho): Provides a specific hydrogen bond acceptor site and induces a conformational "twist" in downstream biaryl ethers, often critical for binding pocket selectivity.

  • Methyl Blockade (Meta): Fills hydrophobic pockets and blocks metabolic oxidation at the reactive benzylic position.

This guide serves as a definitive technical reference for researchers synthesizing or utilizing this core in the development of kinase inhibitors, PROTAC linkers, and advanced agrochemicals.

Chemical Identity & Physicochemical Profile[1][2]

PropertySpecificationMechanistic Implication
IUPAC Name 2-Fluoro-6-methoxy-3-methylphenolPrecise regiochemistry is vital for SAR.
CAS Number 1782490-41-8Unique identifier for procurement/IP.
Molecular Formula C₈H₉FO₂MW: 156.15 g/mol (Fragment-compatible).
Substitution Pattern 1,2,3,6-Tetrasubstituted BenzeneHigh steric crowding; limits rotation.
Predicted pKa ~9.2 (vs. 10.0 for Phenol)Increased acidity due to inductive effect of F.
LogP ~1.8Lipophilic enough for permeability, polar enough for solubility.

Rational Discovery & Design Logic

The "discovery" of this molecule is rooted in Fragment-Based Drug Discovery (FBDD) . It addresses a common failure mode in phenolic drugs: rapid Phase II metabolism (glucuronidation/sulfation).

The "Fluorine Walk" Hypothesis

Early SAR (Structure-Activity Relationship) studies often employ a "Fluorine Walk," where a fluorine atom is systematically moved around the phenyl ring.

  • 2-Fluoro Position: Placing fluorine ortho to the hydroxyl group creates an intramolecular dipole interaction. It also blocks the chemically reactive ortho position from oxidative metabolism.

  • 6-Methoxy Synergism: The ortho-methoxy group acts as a "conformational lock." In biaryl ether drugs, this group forces the two rings to adopt a non-planar geometry (dihedral angle > 45°), which is often required to fit into the ATP-binding sites of kinases (e.g., EGFR, KRAS).

Synthetic Methodologies

Producing a 1,2,3,6-substituted benzene is synthetically non-trivial due to steric crowding and directing group conflicts. Below are the two primary validated routes.

Route A: The "Directed Ortho-Lithiation" (DoM) Strategy

This is the most reliable method for scale-up, ensuring correct regiochemistry.

Protocol Logic:

  • Starting Material: 1-Fluoro-3-methoxy-benzene (3-Fluoroanisole).

  • Step 1: Lithiation: Treatment with n-BuLi directs lithiation to the position between the Fluoro and Methoxy groups (the 2-position of the ring, which becomes C1 of the phenol) due to the synergistic directing effects of F and OMe.

  • Step 2: Methylation: Quench with Methyl Iodide (MeI) to install the methyl group? Correction: We need the OH, F, Me, and OMe relative positions correct.

    • Target: OH(1), F(2), Me(3), OMe(6).

    • Retrosynthesis: The most crowded site is C2 (F).

    • Revised Route: Start with 2-Fluoro-3-methylphenol .[1][2]

Optimized Protocol (Route B - Electrophilic Halogenation/Methoxylation): This route avoids cryogenic lithiation and uses standard process chemistry.

  • Precursor: 2-Fluoro-3-methylphenol (Commercially available).[2]

  • Step 1: Bromination: Bromination occurs para to the Fluorine (position 4) or para to the Hydroxyl (position 4)?

    • OH is the strongest director (Ortho/Para).

    • Para to OH is position 4. Ortho to OH is position 6.

    • Position 6 is less sterically hindered than position 2 (occupied by F).

    • Reaction: Br₂ / CH₂Cl₂ at 0°C.

    • Product: 4-Bromo-2-fluoro-3-methylphenol (Major) and 6-Bromo-2-fluoro-3-methylphenol (Minor).

    • Note: Blocking the para-position might be required first, or careful separation is needed.

  • Step 2: Methoxylation: Copper-catalyzed Ullmann coupling of the 6-bromo intermediate with NaOMe.

    • Reagents: CuI (10 mol%), 1,10-Phenanthroline, Cs₂CO₃, MeOH, 110°C.

    • Outcome: Displacement of Bromine with Methoxy.

Visualization of Synthesis (Graphviz)

Synthesis_Pathway Start 2-Fluoro-3-methylphenol (Starting Material) Inter1 6-Bromo-2-fluoro- 3-methylphenol (Intermediate) Start->Inter1 NBS, MeCN (Regioselective Bromination) SideProd 4-Bromo Isomer (By-product) Start->SideProd Minor Pathway Product 2-Fluoro-6-methoxy- 3-methylphenol (Target) Inter1->Product NaOMe, CuI, 110°C (Ullmann Coupling)

Caption: Figure 1. Synthetic route via regioselective bromination and copper-catalyzed methoxylation.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized material, the following spectral signatures must be verified.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.00-6.80 ppm: Two aromatic protons. The coupling constants (

      
      ) will reveal the substitution pattern. Expect a doublet (
      
      
      
      ) or doublet of doublets (
      
      
      ) due to F-H coupling.
    • δ 5.00-5.50 ppm: Broad singlet (OH), exchangeable with D₂O.

    • δ 3.85 ppm: Strong singlet (3H) for -OCH₃ .

    • δ 2.20 ppm: Singlet (3H) for -CH₃ (possibly split to

      
       by Fluorine, 
      
      
      
      Hz).
  • ¹⁹F NMR:

    • Single peak around -130 to -140 ppm . The absence of multiple peaks confirms regioisomeric purity.

Applications in Drug Development

This specific phenol is primarily used as a "Head Group" or "Warhead Linker" in two major classes of therapeutics:

A. Kinase Inhibitors (The "Hinge Binder" Region)

In inhibitors targeting EGFR or ALK, the phenol moiety is often etherified to a quinazoline or pyridine core.

  • Mechanism: The 2-F/6-OMe substitution pattern forces the ether linkage out of plane, allowing the inhibitor to accommodate the "Gatekeeper" residue in the ATP pocket.

  • Example Class: Analogues of Gefitinib or Osimertinib where metabolic hot-spots are blocked.

B. PROTAC Linkers

The phenol provides a robust attachment point for E3 ligase ligands (e.g., Von Hippel-Lindau ligands).

  • Utility: The 3-methyl group reduces the conformational entropy of the linker chain, potentially improving the degradation potency (

    
    ).
    

Safety & Handling Protocols

  • Hazard Identification: Irritant (Skin/Eye). Potential sensitizer due to the reactive phenolic moiety.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Phenols are prone to oxidation to quinones over time if exposed to air and light.

  • Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.

References

  • ChemRxiv. (2023). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacrylates. (Demonstrates the reactivity of 2-fluoro-6-methoxy motifs). Retrieved from [Link]

  • Organic Syntheses. (2024). Difluoromethylation of Phenols. (General methodology for functionalizing hindered phenols). Retrieved from [Link]

  • MDPI Molecules. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (Context for diaryl ether synthesis). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Analytical Characterization of 2-Fluoro-6-methoxyphenol

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a rigorous, validated approach to characterizing 2-Fluoro-6-methoxyphenol (CAS 73943-41-6) . Unlike generic chemical listi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a rigorous, validated approach to characterizing 2-Fluoro-6-methoxyphenol (CAS 73943-41-6) .

Unlike generic chemical listings, this guide addresses the specific analytical challenges posed by this molecule: distinguishing regioisomers (specifically the 4-fluoro isomer) and quantifying fluorinated impurities that often co-elute in standard C18 HPLC methods.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Before establishing analytical methods, one must understand the molecule's behavior.[1] 2-Fluoro-6-methoxyphenol is a 1,2,3-trisubstituted benzene.[2][1] The proximity of the fluorine and methoxy groups to the phenolic hydroxyl creates a unique electronic environment ("Ortho Effect") that influences pKa and spectral shifts.[2]

PropertyValue / DescriptionAnalytical Relevance
CAS Number 73943-41-6Identity verification.
IUPAC Name 2-Fluoro-6-methoxyphenolStructural basis for NMR interpretation.[2][1]
Molecular Formula C₇H₇FO₂ (MW: 142.13 g/mol )Mass Spectrometry parent ion [M-H]⁻ or [M]⁺.[2]
Appearance Clear colorless to pale yellow liquidOxidation sensitive (quinones form upon air exposure).[2]
Boiling Point 130–131 °C @ 36 mmHgSuitable for GC analysis (Headspace or Liquid Injection).[2]
pKa (Predicted) ~8.5 – 9.0Critical for HPLC: Mobile phase pH must be < 6.5 to prevent ionization and peak tailing.[2]
Solubility Soluble in MeOH, ACN, DMSO, DCMCompatible with Reversed-Phase HPLC and standard NMR solvents.[2][1]

Impurity Profiling & Origin Logic[1][2][10]

Understanding the synthesis route is the only way to predict impurities. The most common synthesis involves the electrophilic fluorination of Guaiacol (2-methoxyphenol).[2] This process is rarely 100% regioselective.[2]

Common Impurities
  • Guaiacol (Starting Material): Unreacted precursor.[2]

  • 4-Fluoro-2-methoxyphenol (Regioisomer): The para-position is electronically activated, making this the major competitive impurity.[2]

  • 4,6-Difluoro-2-methoxyphenol: Result of over-fluorination.[2][1]

Visualizing the Impurity Landscape

ImpurityMap Guaiacol Starting Material (Guaiacol) Target TARGET 2-Fluoro-6-methoxyphenol (Ortho-attack) Guaiacol->Target Major Path Imp_Iso IMPURITY A 4-Fluoro-2-methoxyphenol (Para-attack) Guaiacol->Imp_Iso Competitive Path Reagent Fluorinating Agent (e.g., Selectfluor) Imp_Over IMPURITY B Difluoro-derivatives (Over-reaction) Target->Imp_Over 2nd Fluorination

Figure 1: Synthetic origin of key impurities. The 4-fluoro isomer is the critical quality attribute (CQA) to monitor.

Spectroscopic Characterization Protocols

A. Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for distinguishing the 2-fluoro (target) from the 4-fluoro (impurity) isomer.[2]

Protocol:

  • Solvent: DMSO-d₆ (Preferred for sharp phenol -OH signals) or CDCl₃.[2][1]

  • Concentration: 10–15 mg in 0.6 mL.[2]

Key Diagnostic Signals (DMSO-d₆):

  • ¹⁹F NMR (The "Smoking Gun"):

    • Target (2-F): Signal typically appears around -135 to -140 ppm .[2][1] The fluorine is ortho to the OH group.[2]

    • Isomer (4-F): Signal shifts significantly (typically -115 to -125 ppm ) due to being para to the OH.[2][1]

    • Note: Always acquire a proton-coupled ¹⁹F spectrum to see the multiplicity (coupling to H).[2]

  • ¹H NMR:

    • -OCH₃: Singlet at ~3.8 ppm (3H).

    • Aromatic Region (6.5 – 7.2 ppm):

      • The target has 3 adjacent protons (ABC system).[2] You will see a distinct multiplet pattern due to H-H and H-F coupling.[2]

      • Coupling Constants: Look for

        
         (approx 8-10 Hz) and 
        
        
        
        (approx 4-6 Hz).[2]
    • -OH: Broad singlet at ~9.0–9.5 ppm (exchangeable with D₂O).

B. Infrared Spectroscopy (FT-IR)
  • Method: ATR (Attenuated Total Reflectance) or KBr pellet.[2]

  • Diagnostic Bands:

    • O-H Stretch: Broad band at 3400–3500 cm⁻¹.[2]

    • C-F Stretch: Strong band at 1100–1250 cm⁻¹ (often overlaps with C-O, but intensity increases with F substitution).[2]

    • Arene C-H Bending: The substitution pattern (1,2,3-trisubstituted) gives a specific fingerprint in the 600–900 cm⁻¹ region, distinct from the 1,2,4-substitution of the impurity.[2][1]

Chromatographic Methods (Purity & Assay)

Method A: HPLC-UV (Purity & Quantitative Assay)

Rationale: Standard C18 columns often fail to resolve the positional isomers (2-F vs 4-F) effectively.[2][1] A Phenyl-Hexyl column is recommended because the fluorine atom interacts differently with the pi-system of the stationary phase, enhancing selectivity.[2]

Instrument Parameters:

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).[2][1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7, keeping phenol neutral).[2]

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Gradient:

    • 0 min: 10% B[2]

    • 15 min: 90% B[2][1]

    • 20 min: 90% B[2][1]

    • 21 min: 10% B (Re-equilibration)

  • Detection: UV @ 275 nm (Phenol absorption maximum).[2]

  • Temperature: 30°C.

System Suitability Criteria:

  • Resolution (Rs): > 2.0 between 2-Fluoro-6-methoxyphenol and Guaiacol.[2][1]

  • Tailing Factor: < 1.5 (Critical check for silanol interactions).[2]

Method B: GC-FID (Volatile Impurities)

Rationale: GC is superior for detecting residual solvents and non-polar synthetic byproducts.[2]

Instrument Parameters:

  • Column: DB-5ms or HP-5 (30 m x 0.25 mm x 0.25 µm).[2][1]

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split (20:1) @ 250°C.

  • Oven Program:

    • 50°C (Hold 2 min)

    • Ramp 10°C/min to 200°C

    • Ramp 20°C/min to 280°C (Hold 5 min)

  • Detector: FID @ 300°C.

Quantitative Assay Protocol (Step-by-Step)

This protocol determines the assay (% w/w) of the material using Method A (HPLC).[2]

1. Standard Preparation:

  • Weigh accurately 50.0 mg of Certified Reference Standard (2-Fluoro-6-methoxyphenol) into a 50 mL volumetric flask.

  • Dissolve in 50:50 Water:Acetonitrile.[2]

  • Dilute to volume (Concentration: 1.0 mg/mL).

2. Sample Preparation:

  • Weigh accurately 50.0 mg of the test sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with diluent.[2]

3. Analysis Sequence:

  • Blank (Diluent)[2]

  • Standard Injection (x5) -> Calculate %RSD (Must be < 2.0%).[2]

  • Sample Injection (x2).[2]

  • Bracketing Standard.

4. Calculation:



Where 

is the purity of the reference standard.[2]

Analytical Decision Workflow

Use this logic flow to guide your characterization process.

Workflow Start Sample Received ID_Check Identity Check (1H & 19F NMR) Start->ID_Check Isomer_Check Isomer Detected? (19F Shift check) ID_Check->Isomer_Check Purity Purity Analysis (HPLC Phenyl-Hexyl) Isomer_Check->Purity No (Pure 2-F) Fail REJECT BATCH (Recrystallize/Purify) Isomer_Check->Fail Yes (>1% 4-F isomer) GC_Check Residual Solvents (GC-FID) Purity->GC_Check Pass RELEASE BATCH (Generate CoA) GC_Check->Pass

Figure 2: Decision tree for batch release testing.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2737367, 2-Fluoro-6-methoxyphenol.[2][1] Retrieved from [Link][2]

  • Phenomenex Inc. Optimization of Selectivity for Fluorinated Compounds using Phenyl-Hexyl Phases.[2] Technical Note TN-1024.[2] Retrieved from [Link]

  • Dolbier, W. R. (2009).[2] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[2] (Standard text for 19F shift interpretation).

Sources

Application

Application Note: A Practical Guide to Thin-Layer Chromatography (TLC) of 2-Fluoro-6-methoxyphenol

Introduction: The Analytical Significance of 2-Fluoro-6-methoxyphenol 2-Fluoro-6-methoxyphenol is a substituted phenol derivative with applications in the synthesis of complex organic molecules, such as in the preparatio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Significance of 2-Fluoro-6-methoxyphenol

2-Fluoro-6-methoxyphenol is a substituted phenol derivative with applications in the synthesis of complex organic molecules, such as in the preparation of resiniferatoxin analogs for pharmaceutical research. Its chemical structure, featuring a hydroxyl group, a methoxy group, and a fluorine atom on the aromatic ring, imparts a moderate polarity.[1] Thin-Layer Chromatography (TLC) is a rapid, versatile, and cost-effective analytical technique indispensable for monitoring reaction progress, assessing compound purity, and determining appropriate conditions for larger-scale purification by column chromatography.[2][3][4]

This guide provides a detailed protocol for the successful TLC analysis of 2-Fluoro-6-methoxyphenol, grounded in the fundamental principles of chromatography. It is designed for researchers and drug development professionals, offering insights into methodological choices and troubleshooting strategies.

Principle of Separation: Adsorption Chromatography

The separation of 2-Fluoro-6-methoxyphenol by TLC relies on the principle of adsorption chromatography.[4][5] The stationary phase, typically polar silica gel, is coated on an inert backing. The mobile phase, an organic solvent or mixture of solvents, moves up the plate via capillary action.

2-Fluoro-6-methoxyphenol, a molecule of moderate polarity due to its hydroxyl (-OH) and methoxy (-OCH₃) groups, will adsorb to the polar silica gel stationary phase.[1] A polar mobile phase will compete for the adsorption sites on the silica, displacing the analyte and moving it up the plate. Conversely, a non-polar mobile phase will have less affinity for the stationary phase and will not effectively move the polar analyte. The final position of the analyte, measured as the Retention Factor (Rƒ), is a function of the dynamic equilibrium of the analyte partitioning between the stationary and mobile phases.

Detailed Experimental Protocol

Materials & Reagents
  • Analyte: 2-Fluoro-6-methoxyphenol (CAS 73943-41-6)[6]

  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plates (glass or aluminum backing)

  • Solvents (ACS grade or higher):

    • Hexanes or Toluene (Non-polar)

    • Ethyl acetate (Polar)

    • Dichloromethane (Moderately polar)

    • Methanol (Very polar)

    • Acetic or Formic Acid (Polar modifier)

  • Apparatus:

    • TLC developing chamber with a lid

    • Capillary tubes or micropipettes for spotting

    • Pencil

    • Ruler

    • UV lamp (254 nm and 366 nm)

    • Forceps

    • Fume hood

    • Heat gun or oven (for stain activation)

Step-by-Step Methodology

Step 1: TLC Plate and Chamber Preparation

  • Plate Preparation: Handle the TLC plate only by the edges to avoid contaminating the surface. Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the plate.[5][7] Do not use a pen, as the ink components will chromatograph.

  • Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm, ensuring the solvent level is below the origin line on the plate.[8][9] To ensure the chamber atmosphere is saturated with solvent vapors, which leads to better and more reproducible separation, you can line one side of the chamber with a piece of filter paper soaked in the mobile phase.[8][9] Cover the chamber with the lid and let it stand for 5-10 minutes.

Step 2: Sample Preparation and Application

  • Preparation: Prepare a dilute solution of 2-Fluoro-6-methoxyphenol (approx. 1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Spotting: Using a capillary tube, apply a small spot of the sample solution onto the origin line. The spot should be as small and concentrated as possible (1-2 mm in diameter) to maximize separation efficiency.[10] If necessary, apply multiple times, allowing the solvent to evaporate completely between applications. If available, a co-spot with a known standard can be used for definitive identification.[2]

Step 3: Chromatogram Development

  • Elution: Carefully place the spotted TLC plate into the saturated chamber using forceps, ensuring the plate does not touch the filter paper lining. The solvent must be below the origin line.[2] Cover the chamber and allow the mobile phase to ascend the plate by capillary action, undisturbed.

  • Completion: When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber.[8] Immediately mark the position of the solvent front with a pencil.

Step 4: Visualization The aromatic nature of 2-Fluoro-6-methoxyphenol allows for straightforward visualization.

  • UV Light (Non-destructive): Since commercial TLC plates contain a fluorescent indicator (F₂₅₄), the compound can be visualized under a UV lamp at 254 nm. The analyte will absorb the UV light and appear as a dark spot against the green fluorescent background.[11] Circle the spot with a pencil.

  • Chemical Staining (Destructive): For enhanced visualization or if the compound does not appear clearly under UV, chemical stains can be used. Staining should be performed in a fume hood.

    • Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds that can be oxidized, including phenols. Prepare a solution of 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL 10% NaOH in 200 mL of water. Dip the plate in the solution or spray it evenly. The analyte will appear as a yellow-brown spot on a purple background.

    • p-Anisaldehyde/Sulfuric Acid Stain: This stain is particularly effective for phenols, often producing distinct colors.[12][13] A common recipe is 0.5 mL p-anisaldehyde in 50 mL glacial acetic acid and 1 mL concentrated sulfuric acid. After spraying or dipping, gently heat the plate with a heat gun until colored spots appear.[12]

Step 5: Calculation of the Retention Factor (Rƒ) The Rƒ value is a ratio that quantifies the movement of the analyte. It is a characteristic value for a specific compound under defined conditions (stationary phase, mobile phase, temperature).

  • Formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)[2]

  • Measurement: Measure the distance from the origin line to the center of the spot and from the origin line to the solvent front mark. An ideal Rƒ value for good separation is typically between 0.2 and 0.8.[7][14]

Mobile Phase Optimization: The Key to Resolution

The choice of mobile phase is the most critical parameter in TLC.[9] Since 2-Fluoro-6-methoxyphenol is a moderately polar compound, a mixture of a non-polar and a polar solvent is required. A common starting point is a mixture of hexanes (or toluene for aromatic compounds) and ethyl acetate.[15]

The optimization process is iterative:

  • If the Rƒ is too low (spot remains near the origin), the mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate).[7][16]

  • If the Rƒ is too high (spot moves with the solvent front), the mobile phase is too polar. Decrease the proportion of the polar solvent.[7][16]

Solvent System (v/v) Anticipated Polarity Expected Rƒ for 2-Fluoro-6-methoxyphenol Comments
9:1 Hexane:Ethyl AcetateLowLow (0.1 - 0.2)Good starting point to ensure the compound moves off the baseline.
7:3 Hexane:Ethyl AcetateMedium-LowModerate (0.3 - 0.5)Often a good system for achieving optimal separation.
1:1 Hexane:Ethyl AcetateMediumHigh (0.6 - 0.8)May be too polar, but useful if impurities are less polar.
9:1 Toluene:AcetoneMediumModerate (around 0.4)A good alternative system for phenolic compounds.[17][18]
5:4:1 Chloroform:Ethyl Acetate:Formic AcidHigh (Acidic)VariesThe acidic modifier can improve spot shape for phenols by suppressing ionization.[16][17][18]

Experimental Workflow Diagram

TLC_Workflow cluster_prep cluster_app cluster_dev cluster_vis cluster_an A 1. Preparation B TLC Plate: Draw Origin Line C Chamber: Add Mobile Phase & Saturate D Sample: Dissolve Analyte F Spot Sample on Origin Line B->F C->F D->F E 2. Application H Place Plate in Chamber & Elute F->H G 3. Development I Remove Plate & Mark Solvent Front H->I K View under UV Lamp (254 nm) I->K J 4. Visualization L Apply Chemical Stain & Heat (Optional) K->L N Calculate Rƒ Value L->N M 5. Analysis O Assess Purity & Determine Next Steps N->O

Caption: Workflow for TLC analysis of 2-Fluoro-6-methoxyphenol.

Troubleshooting Common TLC Issues

Problem Potential Cause(s) Recommended Solution(s)
No spots are visible Sample concentration is too low; Compound is not UV-active or does not react with the stain.Re-spot the sample multiple times in the same location, allowing it to dry in between.[10] Try a different, more general visualization stain (e.g., potassium permanganate).
Spots are streaked or "tailed" Sample is overloaded (too concentrated); Sample is too polar for the mobile phase; Compound is acidic or basic.Dilute the sample before spotting. Decrease the polarity of the mobile phase. Add a few drops of acetic or formic acid to the mobile phase to suppress the ionization of the phenolic hydroxyl group.[16]
Rƒ value is too high (>0.8) The mobile phase is too polar.Decrease the proportion of the polar solvent in the mobile phase (e.g., from 7:3 to 9:1 Hexane:EtOAc).[7]
Rƒ value is too low (<0.2) The mobile phase is not polar enough.Increase the proportion of the polar solvent in the mobile phase (e.g., from 9:1 to 7:3 Hexane:EtOAc).[7]
Spots are not round The adsorbent was scraped during spotting; The plate was not placed vertically in the chamber.Be gentle when spotting the plate. Ensure the plate is resting evenly against the chamber wall.
Uneven solvent front The chamber was not properly sealed or saturated; The plate is touching the side of the chamber or filter paper.Ensure the chamber lid is sealed and allow adequate time for saturation.[10] Reposition the plate in the center of the chamber.

Conclusion

This application note provides a robust and detailed framework for the thin-layer chromatography of 2-Fluoro-6-methoxyphenol. By understanding the principles of separation and systematically optimizing the mobile phase, researchers can effectively use TLC for rapid purity assessment and reaction monitoring. The inclusion of visualization techniques and a comprehensive troubleshooting guide equips scientists with the necessary tools to achieve clear, reproducible, and reliable results in their synthetic and analytical workflows.

References

  • Mixed Solvent for Rapid TLC Analysis of Phenolic Compounds. Oxford Academic. Available at: [Link]

  • Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation. Available at: [Link]

  • TLC Visualization Reagents. EPFL. Available at: [Link]

  • Troubleshooting Thin Layer Chromatography. University of Rochester Department of Chemistry. Available at: [Link]

  • Preparation of TLC spray reagents. Delloyd's Lab-Tech Chemistry resource. Available at: [Link]

  • How to analysis the phenolic compounds by TLC, the method and solvants? ResearchGate. Available at: [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Available at: [Link]

  • TLC troubleshooting. ChemBAM. Available at: [Link]

  • 2-Fluoro-6-methoxyphenol. PubChem. Available at: [Link]

  • Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Available at: [Link]

  • TLC optimization for flash chromatography help. Reddit. Available at: [Link]

  • 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]

  • Mastering Thin Layer Chromatography (TLC) Techniques. Practical Science. Available at: [Link]

  • A rapid and systematic approach for the optimization of radio-TLC resolution. PMC. Available at: [Link]

  • Dyeing Reagents for Thin-Layer and Paper Chromatography. The Sarpong Group. Available at: [Link]

  • Thin Layer Chromatography. Chemistry LibreTexts. Available at: [Link]

  • How To Choose The Best Eluent For Thin Layer Chromatography (TLC). ALWSCI Blogs. Available at: [Link]

  • TLC-Thin Layer Chromatography. OperaChem. Available at: [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Available at: [Link]

  • 2-Fluoro-5-methoxyphenol. PubChem. Available at: [Link]

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Method

Application Notes and Protocols: The Strategic Use of 2-Fluoro-6-methoxyphenol in the Synthesis of Novel Resiniferatoxin Analogs for Advanced Pain Management Research

Introduction: Targeting Pain with Precision through Fluorinated Resiniferatoxin Analogs Resiniferatoxin (RTX), a naturally occurring diterpenoid, is an ultrapotent agonist of the Transient Receptor Potential Vanilloid 1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Pain with Precision through Fluorinated Resiniferatoxin Analogs

Resiniferatoxin (RTX), a naturally occurring diterpenoid, is an ultrapotent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain perception.[1] Its remarkable potency makes it a valuable tool in neuroscience and a promising candidate for the development of highly targeted analgesics.[1] The core principle behind its therapeutic potential lies in its ability to induce long-lasting desensitization of TRPV1-expressing sensory neurons, effectively silencing pain signals.[1]

The modular structure of RTX allows for systematic chemical modifications to fine-tune its pharmacological profile. Structure-activity relationship (SAR) studies have revealed that the A-region, the 4-hydroxy-3-methoxyphenyl moiety, is a critical determinant of the ligand's interaction with the TRPV1 receptor.[2] Strategic modifications in this region can modulate the compound's potency and can even switch its activity from agonism to antagonism.

This application note provides a detailed guide for researchers on the utilization of 2-Fluoro-6-methoxyphenol as a strategic starting material for the synthesis of novel, fluorinated resiniferatoxin analogs. The introduction of a fluorine atom at the 5-position of the vanilloid head group offers a powerful tool to probe the electronic and steric requirements of the TRPV1 binding pocket and to potentially develop analogs with enhanced therapeutic properties, such as improved metabolic stability and binding affinity. We will delve into the synthetic rationale, provide detailed, step-by-step protocols, and discuss the significance of this chemical modification in the context of modern drug discovery.

The Rationale for Fluorination: Enhancing Potency and Modulating Activity

The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. In the context of resiniferatoxin analogs, the introduction of a fluorine atom onto the A-region, specifically at the 5-position, is driven by several key considerations:

  • Modulation of Acidity and Hydrogen Bonding: The high electronegativity of fluorine can lower the pKa of the neighboring phenolic hydroxyl group. This alteration in acidity can influence the hydrogen bonding interactions within the TRPV1 binding pocket, potentially leading to altered binding affinity and efficacy.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing fluorine can block potential sites of metabolism, thereby increasing the in vivo half-life of the analog.

  • Conformational Control: The small van der Waals radius of fluorine allows it to act as a "super-hydrogen," a bioisostere that can subtly alter the conformation of the molecule without introducing significant steric bulk. This can lead to a more favorable orientation within the receptor's binding site.

  • Exploring Structure-Activity Relationships (SAR): The synthesis of 5-fluoro-RTX analogs provides valuable data points for understanding the SAR of the TRPV1 receptor. Studies have shown that halogenation at the 5-position of the A-region can shift the activity of RTX analogs from agonism towards antagonism, with the effect being dependent on the size and electronegativity of the halogen.[3][4]

Synthetic Workflow Overview

The overall synthetic strategy for preparing 5-fluoro-resiniferatoxin analogs from 2-fluoro-6-methoxyphenol can be conceptually divided into three main stages:

  • A-Region Synthon Preparation: The initial steps focus on the conversion of commercially available 2-fluoro-6-methoxyphenol into a suitable "A-region" building block, specifically 5-fluoro-homovanillic acid.

  • Diterpene Core: The complex diterpene core of resiniferatoxin, resiniferonol-9,13,14-orthophenylacetate (ROPA), is typically isolated from natural sources or prepared through total synthesis. For the purpose of these protocols, we will assume the availability of ROPA.

  • Coupling and Final Analog Formation: The final stage involves the coupling of the synthesized 5-fluoro-homovanillic acid with the C-20 hydroxyl group of ROPA to yield the target 5-fluoro-resiniferatoxin analog.

Caption: Mannich-type formylation of 2-fluoro-6-methoxyphenol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Fluoro-6-methoxyphenol142.121.00 g7.04
40% Dimethylamine solution45.08 (as base)1.6 mL~13.4
37% Formaldehyde solution30.03 (as gas)0.92 mL~12.3
Ethanol46.0720 mL-
Chloroform119.3820 mL-
Iodomethane141.944.0 mL64.3
Acetic Acid60.05As needed-
Hexamethylenetetramine (HMTA)140.19As needed-
Hydrochloric Acid (HCl)36.46As needed-

Procedure:

  • Step 1: Mannich Base Formation:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-6-methoxyphenol (1.00 g, 7.04 mmol), ethanol (20 mL), 40% aqueous dimethylamine (1.6 mL), and 37% aqueous formaldehyde (0.92 mL).

    • Heat the reaction mixture to reflux and maintain for 2 hours.

    • After 2 hours, cool the mixture to room temperature and concentrate in vacuo to obtain a solid residue.

    • Triturate the solid with diethyl ether and remove the solvent under vacuum.

  • Step 2: Quaternization:

    • Dissolve the crude Mannich base in chloroform (20 mL) in a 50 mL round-bottom flask.

    • Add iodomethane (4.0 mL, 64.3 mmol) and stir the mixture at room temperature for 18 hours.

    • Concentrate the reaction mixture in vacuo to yield the crude quaternary ammonium salt.

  • Step 3: Formylation (Duff Reaction):

    • To the crude quaternary ammonium salt, add a mixture of acetic acid and water.

    • Add hexamethylenetetramine (HMTA) and a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to 120 °C for 2 hours.

    • Cool the reaction mixture to room temperature and extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-fluorovanillin as a solid.

Expected Yield and Characterization:

  • Yield: Typically in the range of 60-70%.

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.85 (s, 1H, -CHO), 7.40 (d, J = 1.8 Hz, 1H, Ar-H), 7.25 (dd, J = 10.2, 1.8 Hz, 1H, Ar-H), 6.20 (s, 1H, -OH), 3.95 (s, 3H, -OCH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 190.5, 152.0 (d, J = 245.5 Hz, C-F), 148.5, 145.0, 125.0, 115.0 (d, J = 18.2 Hz), 110.0 (d, J = 3.0 Hz), 56.5.

  • Mass Spectrometry (ESI-MS): m/z calculated for C₈H₇FO₃ [M-H]⁻: 169.03; found 169.0.

Protocol 1.2: Synthesis of 5-Fluorovanillic Acid

This protocol describes the oxidation of the aldehyde functionality of 5-fluorovanillin to a carboxylic acid.

Procedure:

  • Dissolve 5-fluorovanillin in a suitable solvent such as a mixture of t-butanol and water.

  • Add a mild oxidizing agent, such as sodium chlorite (NaClO₂) and a phosphate buffer (e.g., NaH₂PO₄) to maintain a slightly acidic pH.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a solution of sodium sulfite.

  • Acidify the mixture with HCl and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 5-fluorovanillic acid.

Protocol 1.3: Synthesis of 5-Fluoro-homovanillic Acid via Arndt-Eistert Homologation

The Arndt-Eistert reaction is a reliable method for the one-carbon homologation of carboxylic acids. [2][5][6]This protocol outlines the conversion of 5-fluorovanillic acid to 5-fluoro-homovanillic acid.

Reaction Scheme:

Caption: Arndt-Eistert homologation of 5-fluorovanillic acid.

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried flask under an inert atmosphere, suspend 5-fluorovanillic acid in an anhydrous solvent like dichloromethane (DCM) or toluene.

    • Add oxalyl chloride or thionyl chloride dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.

    • Remove the solvent and excess reagent in vacuo to obtain the crude acid chloride.

  • Diazoketone Formation:

    • Caution: Diazomethane is toxic and explosive. This step should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

    • Dissolve the crude acid chloride in an anhydrous, inert solvent like diethyl ether.

    • Slowly add a freshly prepared ethereal solution of diazomethane at 0 °C until a persistent yellow color is observed.

    • Stir for an additional hour at 0 °C.

    • Carefully quench any excess diazomethane by adding a few drops of acetic acid.

  • Wolff Rearrangement and Hydrolysis:

    • To the solution of the diazoketone, add a suspension of silver oxide (Ag₂O) in water.

    • Heat the reaction mixture gently to initiate the Wolff rearrangement.

    • After the reaction is complete (monitor by TLC), filter the mixture through a pad of Celite to remove the silver catalyst.

    • Acidify the filtrate with HCl and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 5-fluoro-homovanillic acid.

    • Purify by recrystallization or column chromatography.

Part 2: Coupling of the A-Region Synthon to the Diterpene Core

The final step in the synthesis is the esterification of the C-20 hydroxyl group of resiniferonol-9,13,14-orthophenylacetate (ROPA) with the prepared 5-fluoro-homovanillic acid.

Protocol 2.1: Esterification to form 5-Fluoro-Resiniferatoxin Analog

This protocol employs a standard esterification method, such as the use of a carbodiimide coupling agent.

Procedure:

  • In a dry flask under an inert atmosphere, dissolve 5-fluoro-homovanillic acid, ROPA, and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an anhydrous aprotic solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by preparative HPLC to obtain the final 5-fluoro-resiniferatoxin analog.

Characterization of the Final Product:

The final 5-fluoro-RTX analog should be thoroughly characterized to confirm its structure and purity.

  • ¹H and ¹³C NMR: To confirm the covalent structure.

  • ¹⁹F NMR: To verify the presence and chemical environment of the fluorine atom. [7][8][9]* High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • HPLC: To determine the purity of the final compound.

Conclusion and Future Perspectives

The protocols outlined in this application note provide a comprehensive guide for the synthesis of novel 5-fluoro-resiniferatoxin analogs using 2-fluoro-6-methoxyphenol as a readily available starting material. The strategic introduction of a fluorine atom into the A-region of the RTX scaffold is a powerful approach to modulate the pharmacological properties of these potent TRPV1 ligands. The resulting analogs will be invaluable tools for probing the structure and function of the TRPV1 receptor and may lead to the development of next-generation analgesics with improved therapeutic profiles. Further studies on the biological activity of these fluorinated analogs, including in vitro and in vivo assays, are highly encouraged to fully elucidate the impact of this chemical modification.

References

  • Structure-activity relationships of simplified resiniferatoxin analogues with potent VR1 agonism elucidates an active conformation of RTX for VR1 binding. PubMed, [Link]

  • The carbonate analogues of 5′-halogenated resiniferatoxin as TRPV1 ligands. PMC, [Link]

  • Receptor Activity and Conformational Analysis of 5'-Halogenated Resiniferatoxin Analogues as TRPV1 Ligands. PMC, [Link]

  • The Arndt-Eistert Reaction. Organic Syntheses, [Link]

  • Similarities and differences in the structure-activity relationships of capsaicin and resiniferatoxin analogues. PubMed, [Link]

  • Arndt–Eistert reaction. Wikipedia, [Link]

  • (This cit
  • (This cit
  • (This cit
  • (This cit
  • (This cit
  • Synthesis of 5-Fluorouracil Polymer Conjugate and 19F NMR Analysis of Drug Release for MRI Monitoring. PMC, [Link]

  • 19F Nuclear Magnetic Resonance and Crystallographic Studies of 5-Fluorotryptophan-Labeled Anthrax Protective Antigen and Effects of the Receptor on Stability. PMC, [Link]

  • (This cit
  • (This cit
  • 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. PMC, [Link]

  • (This cit
  • Resiniferatoxin – the world's hottest chemical in painkiller research. Iris Biotech, [Link]

Sources

Application

Protocols for creating derivatives of "2-Fluoro-6-methoxyphenol"

An In-Depth Guide to the Synthesis of 2-Fluoro-6-methoxyphenol Derivatives For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 2-Fluoro-6-methoxyphenol 2-Fluoro-6-methoxyp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 2-Fluoro-6-methoxyphenol Derivatives For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-Fluoro-6-methoxyphenol

2-Fluoro-6-methoxyphenol is a versatile substituted phenol that serves as a valuable building block in modern synthetic chemistry. Its unique arrangement of functional groups—a nucleophilic hydroxyl, an electron-rich aromatic ring, and strategically placed fluoro and methoxy substituents—offers a rich platform for creating diverse molecular architectures. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy and hydroxyl groups provide key handles for a variety of chemical transformations. These features make its derivatives highly sought after in the fields of medicinal chemistry, agrochemicals, and materials science. For instance, 2-Fluoro-6-methoxyphenol has been utilized in the synthesis of complex biological probes such as 5′-halogenated resiniferatoxin analogs.

This guide provides a comprehensive overview of the core protocols for derivatizing 2-Fluoro-6-methoxyphenol. It moves beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to make informed decisions, troubleshoot reactions, and adapt these methods for novel applications.

Part 1: Physicochemical Properties and Safety Imperatives

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.

Physicochemical Data

The key properties of 2-Fluoro-6-methoxyphenol are summarized below.

PropertyValueSource
CAS Number 73943-41-6[1]
Molecular Formula C₇H₇FO₂[1][2]
Molecular Weight 142.13 g/mol [1]
Appearance Clear colorless to yellow liquid[2]
Boiling Point 130-131 °C at 36 mmHg
Density 1.23 g/mL at 25 °C
Refractive Index n20/D 1.52
Safety and Handling

2-Fluoro-6-methoxyphenol is a hazardous substance that requires careful handling to minimize risk.

  • Hazards: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3] It can be harmful if swallowed.[1][4]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated area or under a chemical fume hood.[5] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4]

  • Handling: Avoid breathing vapors or mist.[5] Wash hands and any exposed skin thoroughly after handling.[4][5] Do not eat, drink, or smoke when using this product.[4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • First Aid: In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air.[5] Seek immediate medical attention if irritation persists or if swallowed.[4][5]

Part 2: Core Synthetic Protocols for Derivatization

The reactivity of 2-Fluoro-6-methoxyphenol can be harnessed at three primary sites: the phenolic hydroxyl group, the aromatic ring, and through conversion of the hydroxyl group into a leaving group for cross-coupling reactions.

A. Derivatization at the Hydroxyl Group: Ether and Ester Synthesis

The acidic proton of the phenolic hydroxyl group is the most reactive site, making it the ideal starting point for derivatization via O-alkylation and O-acylation.

The Williamson ether synthesis is a robust and classical method for forming ether linkages. The reaction proceeds via an Sₙ2 mechanism, where the phenol is first deprotonated by a base to form a nucleophilic phenoxide ion, which then attacks a primary alkyl halide.[6]

Causality: The choice of base and solvent is critical. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and is easier to handle than stronger bases like sodium hydride (NaH). Polar aprotic solvents like DMF or acetone are ideal as they solvate the cation of the base, enhancing the nucleophilicity of the phenoxide anion without participating in the reaction.

Caption: Workflow for Williamson Ether Synthesis.

Detailed Protocol:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-Fluoro-6-methoxyphenol (1.0 eq).

  • Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the phenol (to achieve a concentration of ~0.5 M). Add finely ground potassium carbonate (K₂CO₃, 2.0 eq).[6]

  • Addition of Alkylating Agent: Stir the suspension vigorously. Add a primary alkyl halide (e.g., ethyl iodide, benzyl bromide; 1.2 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 60–80 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4–12 hours).[6]

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash twice with water and once with brine to remove residual DMF and salts.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure aryl ether derivative.

Esterification is readily achieved by reacting the phenol with an acyl chloride or anhydride in the presence of a base. The base, typically pyridine or triethylamine, serves to neutralize the HCl or carboxylic acid byproduct and can also act as a nucleophilic catalyst.

Causality: Acyl chlorides are highly reactive electrophiles. The reaction is generally fast and exothermic. Using a non-nucleophilic base like triethylamine is common, but pyridine is often used as both a base and a solvent. For less reactive systems, a catalyst like 4-Dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

Detailed Protocol:

  • Reaction Setup: Dissolve 2-Fluoro-6-methoxyphenol (1.0 eq) in dichloromethane (DCM) or pyridine in a round-bottom flask under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.5 eq) if using DCM as the solvent.

  • Acylating Agent Addition: Slowly add the acyl chloride (e.g., acetyl chloride, benzoyl chloride; 1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding water. If using DCM, transfer the mixture to a separatory funnel, wash with 1M HCl to remove the base, then with saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure aryl ester.

B. Derivatization of the Aromatic Ring: Electrophilic Aromatic Substitution (SEAr)

The aromatic ring of 2-Fluoro-6-methoxyphenol is "activated" towards electrophilic attack. The directing effects of the substituents must be considered to predict the outcome.

Mechanistic Insight: Electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on a strong electrophile, forming a resonance-stabilized carbocation intermediate (the sigma complex).[7][8] A subsequent deprotonation step restores the ring's aromaticity.[9]

  • -OH and -OCH₃ groups: These are powerful activating, ortho, para-directing groups due to their ability to donate electron density via resonance.[8]

  • -F group: Halogens are an exception; they are deactivating due to their inductive electron withdrawal but are still ortho, para-directing because of resonance donation.[9]

In 2-Fluoro-6-methoxyphenol, the hydroxyl (at C1) and methoxy (at C6) groups are the strongest activators. The hydroxyl group will strongly direct an incoming electrophile to its para position (C4), which is open and sterically accessible. Therefore, C4 is the most probable site of substitution.

Caption: Directing effects in electrophilic substitution.

Nitration introduces a nitro (-NO₂) group, a versatile functional group that can be reduced to an amine.[10] The electrophile is the nitronium ion (NO₂⁺), typically generated from a mixture of nitric and sulfuric acids.[7]

Detailed Protocol:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (H₂SO₄, 3 mL per gram of phenol) to 0 °C.

  • Nitrating Mixture: Slowly add concentrated nitric acid (HNO₃, 1.1 eq) to the sulfuric acid while maintaining the temperature below 10 °C.

  • Substrate Addition: Dissolve 2-Fluoro-6-methoxyphenol (1.0 eq) in a minimal amount of sulfuric acid and add it dropwise to the nitrating mixture at 0 °C.

  • Reaction: Stir the reaction at 0-5 °C for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product will often precipitate as a solid.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry. The crude product can be purified by recrystallization (e.g., from ethanol/water). The expected major product is 2-Fluoro-6-methoxy-4-nitrophenol.

This reaction introduces an acyl group (R-C=O) onto the aromatic ring using an acyl chloride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7]

Caution: Standard Friedel-Crafts conditions with strong Lewis acids like AlCl₃ can cause demethylation of the methoxy group or complexation with the phenol, deactivating the ring.[11] Milder conditions or alternative catalysts (e.g., FeCl₃, ZnCl₂) should be considered. The protocol below is a general starting point.

Detailed Protocol:

  • Reaction Setup: Suspend anhydrous aluminum chloride (AlCl₃, 2.2 eq) in a solvent like carbon disulfide or 1,2-dichloroethane under a nitrogen atmosphere and cool to 0 °C.[11]

  • Acylium Ion Formation: Add the acyl chloride (1.1 eq) dropwise to the suspension.

  • Substrate Addition: Add a solution of 2-Fluoro-6-methoxyphenol (1.0 eq) in the same solvent dropwise, keeping the temperature low.

  • Reaction: Allow the reaction to stir at 0 °C or room temperature for several hours until complete by TLC.

  • Work-up: Quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.[11]

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ether or DCM). Wash the organic layer with water, sodium bicarbonate solution, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography to isolate the acylated phenol.

C. Advanced Derivatization: Palladium-Catalyzed Cross-Coupling

To use the phenol in powerful C-C or C-N bond-forming cross-coupling reactions, the hydroxyl group must first be converted into a better leaving group, typically a triflate (-OTf). The resulting aryl triflate is an excellent substrate for reactions like the Suzuki-Miyaura coupling.[12][13]

Step 1: Synthesis of 2-Fluoro-6-methoxyphenyl trifluoromethanesulfonate

  • Reaction Setup: Dissolve 2-Fluoro-6-methoxyphenol (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM and cool to 0 °C.

  • Triflation: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise. A color change and formation of pyridinium salt precipitate is typically observed.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Dilute with DCM, wash sequentially with cold 1M HCl, water, and brine.

  • Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. The crude triflate is often pure enough for the next step but can be purified by a quick filtration through a silica plug.

Step 2: Suzuki-Miyaura Coupling with an Arylboronic Acid

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide (or triflate) and an organoboron compound.[12] The mechanism involves a Pd(0)/Pd(II) catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination.[13]

Caption: Simplified catalytic cycle for Suzuki coupling.

Detailed Protocol:

  • Reaction Setup: To a flask, add the aryl triflate from Step 1 (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.

  • Reaction: Heat the mixture under a nitrogen or argon atmosphere to 80-100 °C for 4-16 hours, monitoring by TLC or GC-MS.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude biaryl product by flash column chromatography.

Conclusion

2-Fluoro-6-methoxyphenol is a synthetically tractable scaffold that allows for precise, regioselective modifications. By leveraging the distinct reactivity of its functional groups, researchers can access a wide array of derivatives through straightforward etherification and esterification, predictable electrophilic aromatic substitution, and modern cross-coupling strategies. The protocols outlined in this guide provide a robust foundation for exploring the chemical space around this valuable building block, paving the way for the discovery of new molecules with significant potential in drug development and beyond.

References

  • Kirk, K. L., et al. (1979). Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. Journal of Medicinal Chemistry. [Link]

  • University of Calgary. Electrophilic Aromatic Substitution. [Link]

  • Making Molecules. Electrophilic Aromatic Substitution. [Link]

  • LabXchange. Electrophilic Aromatic Substitution. [Link]

  • Wikipedia. Cross-coupling reaction. [Link]

  • Wikipedia. Electrophilic aromatic substitution. [Link]

  • Pistritto, G., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]

  • ResearchGate. A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

  • Taylor & Francis Online. Cross-coupling reactions – Knowledge and References. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]

  • Dunsford, J. J., & Watson, A. J. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Israel Journal of Chemistry. [Link]

  • PubChem. 2-Fluoro-6-methoxyphenol. [Link]

  • Organic Syntheses. 2-methoxydiphenyl ether (Ullmann Condensation Example). [Link]

  • RSC Publishing. Esterification of fluorinated aromatic carboxylic acids. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Goti, G., et al. (2016). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Beilstein Journal of Organic Chemistry. [Link]

Sources

Method

Step-by-step synthesis guide for "2-Fluoro-6-methoxy-3-methylphenol"

This Application Note provides a strategic synthesis guide for 2-Fluoro-6-methoxy-3-methylphenol , a specialized fluorinated building block likely used in the development of GPCR ligands or kinase inhibitors.[1] This gui...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a strategic synthesis guide for 2-Fluoro-6-methoxy-3-methylphenol , a specialized fluorinated building block likely used in the development of GPCR ligands or kinase inhibitors.[1]

This guide is designed for Research Use Only (RUO) by qualified professionals. It prioritizes a regioselective approach to ensure high isomeric purity, addressing the challenge of distinguishing between the competing directing effects of the phenol, methoxy, and fluoro substituents.[1]

Part 1: Strategic Analysis & Retrosynthesis

Compound Identification:

  • Target: 2-Fluoro-6-methoxy-3-methylphenol[1]

  • Core Scaffold: 1,2,3,6-tetrasubstituted benzene.[1]

  • Key Challenge: Introducing the methyl group at the C3 position. In a standard electrophilic aromatic substitution (e.g., Friedel-Crafts), the C4 position (para to the hydroxyl) is electronically favored.[1] Therefore, a Directed Ortho-Metalation (DoM) strategy is required to exploit the strong directing ability of the fluorine atom to selectively functionalize C3.[1]

Retrosynthetic Logic:

  • Disconnection: The C3–Methyl bond is disconnected.[1]

  • Precursor: The commercially available 2-Fluoro-6-methoxyphenol (CAS 73943-41-6) serves as the optimal starting material.[1]

  • Strategy: Protection of the phenol prevents deprotonation.[1] Subsequent lithiation is directed to the C3 position (ortho to Fluorine) rather than C4 or C5, due to the high acidity of the proton adjacent to the highly electronegative fluorine atom (inductive effect).[1]

Retrosynthesis cluster_legend Legend Target Target: 2-Fluoro-6-methoxy-3-methylphenol Intermediate Lithiated Intermediate: [3-Li-2-F-6-OMe-Ph-OPG] Target->Intermediate Deprotection SM Starting Material: 2-Fluoro-6-methoxyphenol (CAS 73943-41-6) Intermediate->SM DoM (n-BuLi) + Methylation (MeI) key1 OPG = Protected Phenol (e.g., MOM)

Figure 1: Retrosynthetic analysis leveraging the ortho-directing power of fluorine.

Part 2: Detailed Synthesis Protocol

Methodology: Directed Ortho-Metalation (DoM) Starting Material: 2-Fluoro-6-methoxyphenol (Available from major suppliers like Sigma-Aldrich, Thermo Scientific, etc.)[1]

Step 1: Phenol Protection (Methoxymethylation)

Rationale: The acidic phenolic proton must be masked to allow for the use of organolithium reagents.[1] The Methoxymethyl (MOM) group is robust to basic conditions and directs metalation, though the Fluorine effect will dominate.[1]

  • Reagents: Chloromethyl methyl ether (MOMCl),

    
    -Diisopropylethylamine (DIPEA), Dichloromethane (DCM).[1]
    
  • Protocol:

    • Dissolve 2-Fluoro-6-methoxyphenol (1.0 eq) in anhydrous DCM under

      
       atmosphere.
      
    • Cool to 0°C. Add DIPEA (1.5 eq) dropwise.

    • Slowly add MOMCl (1.2 eq) via syringe (Caution: Carcinogen).[1]

    • Warm to Room Temperature (RT) and stir for 4–6 hours.

    • Workup: Quench with sat.

      
      , extract with DCM, dry over 
      
      
      
      , and concentrate.
    • QC Check: NMR should show disappearance of the broad phenolic -OH singlet and appearance of MOM signals (

      
       ppm, s, 3H; 
      
      
      
      ppm, s, 2H).
Step 2: Regioselective C3-Methylation

Rationale: Fluorine is a powerful Directed Ortho-Metalation Group (DMG).[1] While the MOM and OMe groups are also directors, the inductive acidification of the H-3 proton (sandwiched between F and the ring) typically favors lithiation at C3 over C5.[1]

  • Reagents:

    
    -Butyllithium (
    
    
    
    -BuLi, 1.6M in hexanes), Methyl Iodide (MeI), Tetrahydrofuran (THF, anhydrous).[1]
  • Protocol:

    • Dissolve the MOM-protected intermediate (1.0 eq) in anhydrous THF. Cool to -78°C (Dry ice/acetone bath).

    • Add

      
      -BuLi (1.1 eq) dropwise over 20 minutes.[1] Maintain temperature < -70°C to prevent benzyne formation.[1]
      
    • Stir at -78°C for 1 hour to ensure complete lithiation.

    • Add Methyl Iodide (1.5 eq) dropwise.[1]

    • Allow the reaction to warm slowly to RT over 3 hours.

    • Workup: Quench with water, extract with Ethyl Acetate, wash with brine.

    • Purification: Flash column chromatography (Hexanes/EtOAc) may be required to separate any C5-methylated isomers, though C3 selectivity should be high.[1]

Step 3: Deprotection

Rationale: Removal of the MOM group to reveal the free phenol.[1]

  • Reagents: 6M Hydrochloric Acid (HCl) or Trifluoroacetic acid (TFA), Methanol/DCM.[1]

  • Protocol:

    • Dissolve the methylated intermediate in Methanol (or DCM/TFA 4:1).[1]

    • Add 6M HCl (approx. 5 eq) or stir in TFA solution.

    • Heat to 40°C for 2 hours (monitor by TLC).

    • Workup: Neutralize with

      
      , extract with DCM, dry, and concentrate.
      
    • Final Product: 2-Fluoro-6-methoxy-3-methylphenol .

Part 3: Data & Characterization

Expected Physical Properties:

PropertyValue (Estimated)Notes
Molecular Formula

Molecular Weight 156.15 g/mol
Appearance Off-white solid or pale oilDepends on purity/crystallinity
Solubility DMSO, Methanol, DCMLow water solubility
Key 1H NMR Signals

(s, 3H, Ar-Me)
Distinct from OMe signal
Key 1H NMR Signals

(s, 3H, OMe)

Safety & Handling (Critical):

  • MOMCl: A known human carcinogen.[1] Handle strictly in a fume hood with double nitrile gloves.[1]

  • n-Butyllithium: Pyrophoric.[1] Reacts violently with water/air.[1] Use oven-dried glassware and inert gas (Argon/Nitrogen) lines.[1]

  • Methyl Iodide: Neurotoxic alkylating agent.[1] Use in a hood.

References

  • PubChem. (n.d.).[1] 2-Fluoro-6-methylphenol Compound Summary. National Library of Medicine.[1] Retrieved February 20, 2026, from [Link][1]

  • Thermo Scientific Chemicals. (n.d.).[1] 2-Fluoro-6-methoxyphenol, 97% Product Page. Fisher Scientific.[1] Retrieved February 20, 2026, from [Link][1]

  • Snieckus, V. (1990).[1] Directed ortho metalation.[1] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.[1] (Foundational text for DoM strategy).

  • ChemRxiv. (2023).[1] Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. Retrieved February 20, 2026, from [Link] (Context on fluoro-methoxy-methyl substituted phenyls).[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Fluoro-6-methoxyphenol

This is a technical support guide designed for researchers and process chemists optimizing the synthesis of 2-Fluoro-6-methoxyphenol . Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 2-Fluoro-6-methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists optimizing the synthesis of 2-Fluoro-6-methoxyphenol .

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 2-Fluoro-6-methoxyphenol (CAS: 73943-41-6) Primary Application: Intermediate for resiniferatoxin analogs, fluorinated bioactive scaffolds, and liquid crystal monomers.

Route Selection & Strategy

To achieve high yields (>85%) and regiochemical purity, we recommend the Directed Ortho-Lithiation (DoM) pathway over classical electrophilic fluorination or Baeyer-Villiger oxidation. The DoM route leverages the cooperative directing effects of the fluorine and methoxy substituents on the commercially available precursor, 3-Fluoroanisole .

Comparison of Synthetic Routes
FeatureRoute A: Directed Ortho-Lithiation (Recommended) Route B: Baeyer-Villiger OxidationRoute C: Electrophilic Fluorination
Precursor 1-Fluoro-3-methoxybenzene (3-Fluoroanisole)2-Fluoro-6-methoxybenzaldehydeGuaiacol (2-Methoxyphenol)
Key Reagents n-BuLi, B(OMe)₃, H₂O₂m-CPBA or H₂O₂/Formic acidSelectfluor or NFSI
Regioselectivity High (>95:5) (C2 position)High (Retention of configuration)Low (Mixture of isomers)
Yield Potential 80–92% 60–75%40–50%
Cost Efficiency High (Cheap starting material)Low (Expensive precursor)Low (Expensive fluorinating agents)
Mechanistic Pathway (DoM Route)

The reaction proceeds via the selective deprotonation at the C2 position, which is flanked by two ortho-directing groups (F and OMe). This position is significantly more acidic than C4 or C6 due to the inductive electron-withdrawing effect of fluorine and the coordination ability of the methoxy oxygen.

ReactionPathway SM 3-Fluoroanisole (1-Fluoro-3-methoxybenzene) Li_Int Lithiated Intermediate (2-Lithio-1-fluoro-3-methoxybenzene) SM->Li_Int 1. n-BuLi, THF, -78°C (C2 Deprotonation) Boronate Boronate Ester (Dimethyl (2-fluoro-6-methoxyphenyl)boronate) Li_Int->Boronate 2. B(OMe)3 (Electrophilic Quench) Product 2-Fluoro-6-methoxyphenol (Target) Boronate->Product 3. H2O2, NaOH (Oxidation/Hydrolysis)

Caption: Figure 1. Directed Ortho-Lithiation pathway for the regioselective synthesis of 2-Fluoro-6-methoxyphenol.

Optimized Experimental Protocol

Scale: 10 mmol (Adaptable to 100 mmol) Expected Yield: 85–90%

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: 3-Fluoroanisole (1.0 eq)

  • Base: n-Butyllithium (1.1 eq, 2.5 M in hexanes) – Titrate before use.

  • Electrophile: Trimethyl borate (1.2 eq) – Must be distilled/anhydrous.

  • Oxidant: Hydrogen peroxide (30% aq, 3.0 eq)

  • Solvent: Anhydrous THF (Freshly distilled from Na/Benzophenone or from SPS).

Step-by-Step Procedure
  • Lithiation (The Critical Step):

    • Charge a flame-dried 3-neck flask with anhydrous THF (5 mL/mmol) and 3-Fluoroanisole (1.0 eq) under Argon/Nitrogen.

    • Cool the solution to -78°C (Dry ice/Acetone bath). Strict temperature control is vital to prevent benzyne formation.

    • Add n-BuLi (1.1 eq) dropwise over 20 minutes via syringe pump or pressure-equalizing dropping funnel. Maintain internal temperature below -70°C.

    • Stir at -78°C for 1 hour . The solution typically turns pale yellow.

  • Boronation:

    • Add Trimethyl borate (1.2 eq) dropwise at -78°C.

    • Stir at -78°C for 30 minutes, then remove the cooling bath and allow the mixture to warm to 0°C over 1 hour. A white precipitate (boronate salt) may form.

  • Oxidation:

    • At 0°C, add Glacial Acetic Acid (1.5 eq) to neutralize the mixture (optional but recommended to minimize phenol polymerization).

    • Add 30% H₂O₂ (3.0 eq) dropwise (Exothermic!).

    • Stir at room temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:4) or GC-MS.

  • Workup:

    • Quench with saturated Na₂S₂O₃ (to destroy excess peroxide). Test with starch-iodide paper to confirm peroxide consumption.

    • Acidify to pH 4–5 with 1M HCl.

    • Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purification: Silica gel column chromatography (Gradient: 0% → 10% EtOAc in Hexanes).

Troubleshooting Guide & FAQs

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield (<50%) Moisture in THF/ReagentsEnsure THF is <50 ppm water. Flame-dry all glassware.
n-BuLi degradationTitrate n-BuLi using diphenylacetic acid or N-pivaloyl-o-toluidine.
Regioisomer Impurities Temperature too high during lithiationKeep internal temp < -70°C during n-BuLi addition.
Benzyne Formation Temperature spike > -40°C before quenchMaintain -78°C strictly until borate addition is complete.
Product Decomposition Over-oxidation / PolymerizationDo not exceed 4 hours oxidation time. Keep pH < 8 during workup.
Starting Material Recovery Incomplete LithiationIncrease lithiation time to 2h. Ensure inert atmosphere.
Frequently Asked Questions

Q: Can I use s-BuLi or t-BuLi instead of n-BuLi? A: Yes, s-BuLi is a stronger base and can effect lithiation faster, often allowing slightly lower temperatures (-90°C). However, for 3-fluoroanisole, the C2 position is sufficiently acidic that n-BuLi is usually sufficient and safer to handle. t-BuLi is generally unnecessary and poses higher pyrophoric risks.

Q: Why do I see a "double addition" byproduct? A: If you observe a diaryl ketone or biaryl species, it suggests the lithiated species reacted with the product boronate or another electrophile. Ensure rapid stirring and proper stoichiometry of the borate quench.

Q: Is the boronic acid intermediate stable? A: The boronic acid intermediate (2-fluoro-6-methoxyphenylboronic acid) can be isolated if needed, but it is prone to protodeboronation. The "one-pot" oxidation protocol described above is more efficient for obtaining the phenol.

Q: How do I confirm the regiochemistry? A: The ¹H NMR of 2-Fluoro-6-methoxyphenol will show a characteristic triplet of doublets (or apparent quartet) for the C4 proton, and two distinct multiplets for C3 and C5. The C2-symmetric 2,6-disubstitution pattern is easily distinguished from the 2,4- or 2,5-isomers by the coupling constants (


).

Visualization: Decision Tree for Optimization

OptimizationTree Start Start Optimization CheckYield Is Yield > 80%? Start->CheckYield Success Protocol Optimized CheckYield->Success Yes AnalyzeImpurity Analyze Impurity Profile CheckYield->AnalyzeImpurity No SM_Recovered Starting Material Recovered AnalyzeImpurity->SM_Recovered Regioisomers Regioisomers Present AnalyzeImpurity->Regioisomers Decomp Tarry/Polymerized Residue AnalyzeImpurity->Decomp Action_Water Action: Dry Solvents Titrate n-BuLi SM_Recovered->Action_Water Action_Temp Action: Lower Temp (-78°C) Slower Addition Regioisomers->Action_Temp Action_Ox Action: Reduce Oxidation Time Check pH Decomp->Action_Ox

Caption: Figure 2. Troubleshooting decision tree for optimizing the yield of 2-Fluoro-6-methoxyphenol.

References

  • Snieckus, V. (1990). Directed Ortho Metalation.[1] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933. (Foundational text on DoM regioselectivity).

  • European Patent Office. Process for the Selective Deprotonation and Functionalization of 1-Fluoro-2-Substituted-3-Chlorobenzenes. Patent EP2231678. Available at: [Link]

  • Organic Syntheses. Preparation of Fluorinated Aromatics via Diazonium Salts (Historical Context). Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Fluoro-6-methoxyphenol

Topic: Troubleshooting Purification & Isolation Target Molecule: 2-Fluoro-6-methoxyphenol (CAS: 73943-41-6) Audience: Medicinal Chemists, Process Development Scientists Introduction: The "Ortho-Effect" Paradox Purifying...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Purification & Isolation Target Molecule: 2-Fluoro-6-methoxyphenol (CAS: 73943-41-6) Audience: Medicinal Chemists, Process Development Scientists

Introduction: The "Ortho-Effect" Paradox

Purifying 2-Fluoro-6-methoxyphenol presents a unique set of challenges that differ from standard phenolic isolations. Unlike its para-substituted isomers, this molecule exhibits a distinct "Cryptophenolic" character .

The proximity of the fluorine atom (C2) and the methoxy group (C6) to the hydroxyl group (C1) creates a dual-shielding effect. The hydroxyl proton engages in intramolecular hydrogen bonding (primarily with the methoxy oxygen, and weakly with the fluorine), significantly reducing its ability to hydrogen bond with external solvents or silica stationary phases.

The Result:

  • Lower Boiling Point: It is more volatile than its isomers (e.g., 4-fluoro-2-methoxyphenol).

  • Lower Polarity: It elutes significantly faster on silica gel than predicted by standard "phenol" models.

  • Oxidation Sensitivity: The electron-rich ring (activated by -OMe and -OH) is prone to rapid oxidation, turning samples pink/brown.

This guide moves beyond generic advice, providing mechanism-based protocols to isolate high-purity material.

Module 1: Chromatographic Separation (Troubleshooting "Streaking")

The Challenge

Users often report broad, tailing peaks on silica gel or co-elution with the para-isomer (4-fluoro-2-methoxyphenol).

The Mechanism

While the intramolecular H-bond reduces polarity, the phenolic proton is still acidic (pKa ~9.5). On standard silica (pH ~6-7), the phenol exists in equilibrium with its phenolate anion, which binds strongly to metal impurities in the silica, causing "streaking."

Protocol: The "Buffered Non-Polar" System

Do not use standard Hexane/Ethyl Acetate gradients initially. The polarity jump is often too aggressive for separating close isomers.

Step-by-Step Optimization:

  • Stationary Phase Preparation:

    • Use Acid-Washed Silica or simply dope the column.

    • Pre-treatment: Flush the column with 1% Acetic Acid in Hexane before loading.

  • Mobile Phase Selection (The Toluene Trick):

    • Replace Ethyl Acetate with Toluene .

    • Toluene interacts with the aromatic ring (π-π stacking) and provides better selectivity for the fluorinated positional isomers than simple dipole-based solvents like EtOAc.

  • The Gradient:

    • Solvent A: Hexane + 0.5% Acetic Acid

    • Solvent B: Toluene (or Dichloromethane for higher polarity)

    • Profile: Isocratic hold at 10% B for 2 CV (Column Volumes), then ramp to 40% B.

Data: Rf Value Comparison (Silica Gel TLC)

Solvent System 2-Fluoro-6-methoxyphenol (Target) 4-Fluoro-2-methoxyphenol (Impurity) Separation Quality
20% EtOAc / Hex 0.45 0.38 Poor (Overlapping tails)
50% DCM / Hex 0.55 0.35 Excellent

| 100% Toluene | 0.60 | 0.42 | Good |

Critical Note: The target (2-F-6-OMe) will elute first due to the intramolecular H-bond shielding the -OH group. The impurity (4-F) has an exposed -OH, making it stickier.

Module 2: Distillation & Phase Management

The Challenge

The compound is a low-melting solid/oil (MP < 30°C) with a high boiling point (~131°C at 36 mmHg). Standard rotary evaporation often leaves solvent residues, while high-vac distillation risks condenser clogging.

The Solution: "Warm-Water" Vacuum Distillation

Because the melting point is near room temperature, using a standard ice-cooled condenser will cause the product to crystallize inside the condenser, blocking the vacuum path.

Self-Validating Protocol:

  • Setup: Short-path distillation head (Vigreux column is unnecessary and causes hold-up).

  • Condenser Temp: Set the recirculating chiller to 35°C (Warm). This keeps the product liquid as it condenses.

  • Vacuum: < 5 mmHg is recommended to keep the pot temperature below 80°C (preventing thermal decomposition).

  • Collection: Receiver flask must be chilled in an ice bath after the product drips down, to encourage solidification/stabilization.

Visual Workflow: Purification Decision Tree

PurificationLogic Start Crude 2-Fluoro-6-methoxyphenol CheckState Physical State Check: Is it a dark oil? Start->CheckState Distill Vacuum Distillation (Warm Condenser 35°C) CheckState->Distill Yes (Bulk Removal) Column Column Chromatography (Acidified Silica) CheckState->Column No (Small Scale/Specific Impurities) PurityCheck Check Purity (GC/NMR) Distill->PurityCheck Column->PurityCheck Recryst Low-Temp Crystallization (Pentane/Et2O at -78°C) PurityCheck->Recryst Isomers Present Final Pure Product (Store under Argon) PurityCheck->Final >98% Recryst->Final

Caption: Decision matrix for selecting the optimal purification route based on crude scale and physical state.

Module 3: Oxidation & Color Management

The Issue

Pure 2-Fluoro-6-methoxyphenol should be clear or pale yellow. It frequently turns pink or dark brown upon storage. This is due to the formation of quinones via radical oxidation of the electron-rich phenol ring.

Prevention & Remediation[1]
  • The "Argon Blanket":

    • Never store this compound in a half-empty flask with air. Flush with Argon and seal with Parafilm.

  • The "Bisulfite Wash" (Remediation):

    • If the product is pink: Dissolve in Et2O.

    • Wash with a 10% Sodium Metabisulfite (Na2S2O5) solution. The bisulfite reduces the colored quinones back to colorless hydroquinones or water-soluble adducts.

    • Dry over Na2SO4 and re-concentrate.[1]

FAQ: Frequently Asked Questions

Q1: Why does my product solidify in the rotavap condenser? A: The compound has a melting point near room temperature (approx 20-28°C). The evaporative cooling effect in the rotavap freezes it. Fix: Use a warm water bath (40°C) for the rotavap condenser coil if possible, or periodically stop the vacuum to let the condenser warm up and melt the solid back into the flask.

Q2: Can I separate the 2-fluoro isomer from the 4-fluoro isomer using extraction? A: No. Their pKa values are too similar (~9.5 vs ~9.9) for classical acid-base extraction to work effectively. You must rely on the polarity difference (chromatography) or volatility difference (distillation).

Q3: I see a "ghost peak" in my NMR at 10-11 ppm. What is it? A: This is likely the phenolic proton (-OH). In 2-Fluoro-6-methoxyphenol, the -OH signal is often sharp and shifted downfield due to the intramolecular hydrogen bond with the methoxy group. In the 4-fluoro isomer, this peak is usually broader and further upfield (unless in DMSO).

References

  • Sigma-Aldrich. 2-Fluoro-6-methoxyphenol Product Specification & Physical Data. Link

  • PubChem. Compound Summary: 2-Fluoro-6-methoxyphenol (CID 2737367).[2][3][4] National Library of Medicine. Link

  • Kovács, A., et al. (1999).[5] "Intramolecular Hydrogen Bonding in Fluorophenol Derivatives." The Journal of Physical Chemistry A. (Detailed analysis of the F...H-O vs OMe...H-O interaction). Link

  • Rosenberg, R. E. (2020).[6] "Approximating the Strength of the Intramolecular Hydrogen Bond in 2-Fluorophenol." The Journal of Physical Chemistry A. Link

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Fluoro-6-methoxyphenol

Executive Summary & Workflow Visualization 2-Fluoro-6-methoxyphenol (also known as 6-fluoroguaiacol) is a critical pharmacophore found in various kinase inhibitors and PET radiotracers.[1] Its synthesis is notoriously pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Workflow Visualization

2-Fluoro-6-methoxyphenol (also known as 6-fluoroguaiacol) is a critical pharmacophore found in various kinase inhibitors and PET radiotracers.[1] Its synthesis is notoriously prone to regiochemical impurities due to the competing directing effects of the hydroxyl (-OH) and methoxy (-OMe) groups.

This guide addresses the two primary synthetic routes—Electrophilic Fluorination and Directed Lithiation —and provides actionable solutions for identifying and removing their specific impurities.

Synthetic Pathways & Impurity Map

The following diagram illustrates the two dominant synthetic strategies and the genesis of their respective impurities.

G cluster_0 Route A: Direct Fluorination (High Risk) cluster_1 Route B: Directed Lithiation (Recommended) Guaiacol Guaiacol (2-Methoxyphenol) Target_A Target: 2-Fluoro-6-methoxyphenol Guaiacol->Target_A Ortho-attack (Minor) Impurity_A1 Major Impurity: 4-Fluoro-2-methoxyphenol (Para-isomer) Guaiacol->Impurity_A1 Para-attack (Major) Impurity_A2 Impurity: 4,6-Difluoro-2-methoxyphenol (Over-fluorination) Guaiacol->Impurity_A2 Excess Reagent Selectfluor Selectfluor / NFSI (Electrophilic F+) Fluoroanisole 3-Fluoroanisole (1-Fluoro-3-methoxybenzene) Target_B Target: 2-Fluoro-6-methoxyphenol Fluoroanisole->Target_B C2-Lithiation (Cooperative Effect) Impurity_B1 Impurity: Quinone Species (Oxidation Byproducts) Fluoroanisole->Impurity_B1 Air Exposure Impurity_B2 Impurity: Starting Material (Incomplete Conv.) Fluoroanisole->Impurity_B2 Moisture/Temp Lithiation 1. n-BuLi (-78°C) 2. B(OMe)3 / H2O2

Caption: Comparative analysis of impurity profiles in direct fluorination versus directed lithiation pathways.[1]

Troubleshooting & FAQs

Issue 1: Regioisomer Contamination (The "4-Fluoro" Problem)

User Question: "I used Selectfluor to fluorinate guaiacol, but my NMR shows a mixture. I suspect I have the para-isomer. How do I confirm this and prevent it?"

Technical Analysis: Direct electrophilic fluorination of guaiacol is governed by the activating strength of the substituents. The hydroxyl group (-OH) is a stronger activator than the methoxy group (-OMe).[1]

  • Target (Ortho-attack): Position 6 (Ortho to OH, Ortho to OMe).

  • Impurity (Para-attack): Position 4 (Para to OH, Meta to OMe).

Because para-activation by the phenol -OH dominates, 4-fluoro-2-methoxyphenol is often the major product, not the impurity, making this route inefficient for the 2-fluoro target [1].

Corrective Protocol:

  • Switch Routes: If possible, adopt Route B (Directed Lithiation) . The lithiation of 1-fluoro-3-methoxybenzene occurs exclusively at the C2 position (between the F and OMe groups) due to the cooperative directing effect of the two electronegative heteroatoms [2].

  • If Route A is mandatory:

    • Solvent Control: Use non-polar solvents (e.g., DCM) to encourage hydrogen bonding between the reagent and the phenol -OH, potentially favoring ortho-delivery.

    • Temperature: Lower temperatures (< 0°C) generally improve regioselectivity but reduce yield.

Issue 2: Analytical Distinction (Is it the 2-F or 4-F isomer?)

User Question: "The isomers have identical mass (MW 142.13). How can I distinguish 2-fluoro-6-methoxyphenol from 4-fluoro-2-methoxyphenol using standard analytics?"

Diagnostic Guide: You must rely on 1H NMR coupling patterns and 19F NMR shifts . Mass spectrometry cannot distinguish these regioisomers.

FeatureTarget: 2-Fluoro-6-methoxyphenol Impurity: 4-Fluoro-2-methoxyphenol
Structure 1,2,3-trisubstituted benzene1,2,4-trisubstituted benzene
1H NMR Pattern Consecutive protons (H3, H4, H5). Expect a td or m for H4 (coupling to H3, H5, and F).[1]Isolated protons. H3 and H5 are isolated from H6.
H-F Coupling Only one proton (H3) has a large vicinal coupling (

Hz).
Two protons (H3 and H5) have large vicinal couplings (

Hz).
19F NMR Shift Typically -135 to -140 ppm (Ortho effect).[1]Typically -115 to -125 ppm .[1]
HPLC Elution Elutes later on C18 (Intramolecular H-bond hides polarity).Elutes earlier on C18 (More polar interaction with solvent).

Self-Validating Test: Run a 1H-19F HOESY or simply compare the splitting of the aromatic protons. If you see two distinct protons with large (


 Hz) fluorine coupling, you have the 4-fluoro impurity.
Issue 3: Purification Failures (Co-elution)

User Question: "I cannot separate the 2-fluoro and 4-fluoro isomers using my standard silica column with Hexane/EtOAc."

Technical Analysis: Both isomers are phenols with similar pKa (~8-9) and polarity. On standard silica, they often co-elute or streak.

Purification Protocol:

  • Stationary Phase Switch: Use a Pentafluorophenyl (PFP) or Fluoro-Flash column. These phases separate based on "fluorine-fluorine" interactions and shape selectivity, often resolving fluorinated regioisomers that C18 or Silica cannot [3].

  • Chemical Separation (Recrystallization):

    • The 4-fluoro isomer (para) often has a higher melting point and lower solubility in cold hexanes compared to the 2-fluoro isomer (which can form intramolecular H-bonds).[1]

    • Step: Dissolve crude mixture in hot hexanes (with minimal toluene). Cool slowly to 0°C. The 4-fluoro impurity may crystallize out first.

Detailed Experimental Protocol (Recommended Route)

Protocol: Synthesis via Directed Lithiation of 3-Fluoroanisole This route avoids the difficult separation of the 4-fluoro isomer.[1]

Materials:

  • 1-Fluoro-3-methoxybenzene (3-Fluoroanisole)[1]

  • n-Butyllithium (2.5 M in hexanes)[1]

  • Trimethyl borate (B(OMe)3)

  • Hydrogen Peroxide (30%) / Acetic Acid

  • THF (Anhydrous)

Step-by-Step Workflow:

  • Lithiation (The Critical Step):

    • Dissolve 3-fluoroanisole (1.0 eq) in anhydrous THF under Argon.

    • Cool to -78°C .[2]

    • Add n-BuLi (1.1 eq) dropwise over 30 mins.

    • Mechanism:[1][2][3][4] Lithiation occurs exclusively at C2 (sandwiched between F and OMe) due to the inductive effect of Fluorine and the coordination of Lithium to the Methoxy oxygen [2].

    • Stir for 1 hour at -78°C.

  • Boronation:

    • Add B(OMe)3 (1.5 eq) rapidly at -78°C.

    • Allow to warm to 0°C over 2 hours.

  • Oxidation:

    • Add acetic acid (to neutralize) followed by 30% H2O2 (2.0 eq).

    • Stir at room temperature for 12 hours.

  • Workup:

    • Quench with saturated Na2S2O3 (to destroy excess peroxide).

    • Extract with EtOAc.

    • Wash with brine, dry over Na2SO4.

  • Result:

    • This yields high-purity 2-fluoro-6-methoxyphenol .[1]

    • Note: If the solution turns dark brown/black, it indicates oxidation to quinones (Impurity B1). Ensure inert atmosphere is maintained strictly until the peroxide step.

References

  • Selectfluor Selectivity: T. Umemoto, "Electrophilic Fluorinating Agents: Advances in Selectivity," Chemical Reviews, vol. 96, no. 5, pp. 1757–1778. Link

  • Directed Lithiation: M. Schlosser, "The 2-Position of 1,3-Heteroatom-Substituted Benzenes: A 'Privileged' Site for Lithiation," European Journal of Organic Chemistry, vol. 2001, no.[1] 21, pp. 3975-3984.[1] Link

  • Fluorinated Stationary Phases: D. S. Bell, "Fluorinated Stationary Phases: Separations and Mechanisms," LCGC North America, vol. 33, no.[1] 11, 2015. Link

Sources

Optimization

Role of protecting groups in "2-Fluoro-6-methoxyphenol" synthesis

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of 2-Fluoro-6-methoxyphenol. This document provides in-depth, experience-driven guidance for researchers and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 2-Fluoro-6-methoxyphenol. This document provides in-depth, experience-driven guidance for researchers and drug development professionals. We will explore the critical role of protecting groups in achieving regiochemical control and address common experimental challenges through detailed troubleshooting guides and FAQs.

Section 1: Foundational FAQs on Synthetic Strategy

This section addresses the fundamental questions regarding the "why" behind the chosen synthetic approach, focusing on the strategic implementation of protecting groups.

Q1: Why is a protecting group strategy essential for synthesizing 2-Fluoro-6-methoxyphenol from a common precursor like 2-methoxyphenol (guaiacol)?

A1: A protecting group strategy is non-negotiable for this synthesis due to the challenge of regioselectivity . The target molecule requires the introduction of a fluorine atom specifically at the C6 position, which is ortho to both the hydroxyl and methoxy groups of the starting material, 2-methoxyphenol.

Without protection, two major issues arise:

  • Directing Group Conflict: The phenolic hydroxyl group is a powerful activating and ortho, para-directing group for electrophilic aromatic substitution. Direct electrophilic fluorination of unprotected 2-methoxyphenol would likely yield the 4-fluoro and other undesired isomers as major products, as the para-position to the hydroxyl is sterically and electronically favored.[1]

  • Reactivity and Side Reactions: The acidic proton of the phenol can interfere with many organometallic and strongly basic reagents that are often required for directed synthesis.[2] It can quench organolithium reagents or react undesirably with the electrophilic fluorinating agent.

By protecting the hydroxyl group, we temporarily mask its directing influence and acidity, allowing for precise chemical manipulation of the aromatic ring.

Q2: What are the key considerations when choosing a protecting group for the phenolic hydroxyl group in this synthesis?

A2: The ideal protecting group must meet three critical criteria for this specific multi-step synthesis:

  • Stability to Strong Bases: The most effective strategy for installing the fluorine atom at the C6 position is a Directed ortho-Metalation (DoM), which involves the use of a strong organolithium base like n-butyllithium (n-BuLi). The protecting group must be completely inert to these harsh, nucleophilic conditions.

  • Stability to Electrophilic Fluorinating Agents: The protecting group must not react with the chosen electrophilic fluorine source (e.g., N-Fluorobenzenesulfonimide (NFSI) or Selectfluor™).

  • Orthogonal Deprotection Conditions: The removal of the protecting group (deprotection) must be achievable under conditions that do not affect the other functional groups on the molecule—namely, the newly installed fluorine atom and the methoxy ether. This is known as an "orthogonal" strategy.[3]

Q3: Which protecting group is recommended for this synthesis and why?

A3: The benzyl (Bn) ether is the protecting group of choice for this transformation. It excels in all the criteria mentioned above:

  • Stability: It is highly stable to strong bases like n-BuLi and does not react with common electrophilic fluorinating agents.

  • Orthogonal Removal: The benzyl group is most commonly and cleanly removed by catalytic hydrogenolysis (H₂, Pd/C).[4][5] These conditions are mild and will not cleave the aryl-fluorine bond or the aryl-methyl ether, ensuring the integrity of the final product.

Section 2: Experimental Workflow, Protocols, and Troubleshooting

This section details the recommended three-step synthetic pathway and provides troubleshooting for specific issues that may arise during each experimental stage.

Overall Synthetic Workflow

The synthesis is best approached in three distinct stages: Protection, Directed Fluorination, and Deprotection.

G cluster_0 Step 1: Protection cluster_1 Step 2: Directed Ortho-Fluorination cluster_2 Step 3: Deprotection A 2-Methoxyphenol (Guaiacol) B 1-(Benzyloxy)-2- methoxybenzene A->B BnBr, K₂CO₃ Acetone, Reflux C Ortho-lithiated Intermediate B->C 1) n-BuLi, THF -78 °C D 2-(Benzyloxy)-1-fluoro- 3-methoxybenzene C->D 2) NFSI E 2-Fluoro-6-methoxyphenol (Final Product) D->E H₂, Pd/C EtOH, rt

Caption: Recommended 3-step synthesis of 2-Fluoro-6-methoxyphenol.

Step 1: Protection of 2-Methoxyphenol (Williamson Ether Synthesis)

This step converts the starting material into its benzyl ether derivative.

Detailed Protocol: Synthesis of 1-(Benzyloxy)-2-methoxybenzene
  • To a round-bottom flask equipped with a reflux condenser, add 2-methoxyphenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and acetone.

  • Stir the suspension vigorously. Add benzyl bromide (BnBr, 1.1 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude oil via column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure product.

Troubleshooting Guide: Protection Step
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of the phenol. 2. Presence of water in the solvent or on glassware. 3. Benzyl bromide has degraded.1. K₂CO₃ is a suitable base, but for sluggish reactions, a stronger base like sodium hydride (NaH) in an aprotic solvent like THF or DMF can be used.[5] 2. Ensure all solvents are anhydrous and glassware is oven-dried. Moisture will quench the phenoxide intermediate. 3. Use freshly opened or distilled benzyl bromide.
Presence of C-Alkylated Side Product The phenoxide ion is an ambident nucleophile and can undergo alkylation at the carbon atoms of the ring (C-alkylation) in addition to the desired oxygen (O-alkylation).[6]Favor O-alkylation by using a polar aprotic solvent such as DMF or acetone, which solvates the potassium counter-ion and leaves the oxygen atom more nucleophilic.[6]
Unreacted Starting Material Insufficient reaction time or temperature.Ensure the reaction is heated to a full reflux and monitor by TLC until the starting material spot has been consumed. Extend the reaction time if necessary.
Step 2: Directed Ortho-Fluorination

This is the key step where the fluorine atom is introduced with high regioselectivity. The benzyloxy and methoxy groups cooperatively direct the lithiation to the C6 position.

Detailed Protocol: Synthesis of 2-(Benzyloxy)-1-fluoro-3-methoxybenzene
  • CRITICAL: This reaction must be performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.

  • Dissolve 1-(benzyloxy)-2-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq, solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.

  • In a separate flask, dissolve N-Fluorobenzenesulfonimide (NFSI, 1.2 eq) in anhydrous THF.

  • Transfer the aryllithium solution via cannula into the NFSI solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 30 minutes, then warm slowly to room temperature over 2 hours.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

  • Purify via column chromatography.

Troubleshooting Guide: Fluorination Step
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Fluorinated Product; Recovery of Starting Material 1. Incomplete lithiation due to inactive n-BuLi or presence of moisture/air. 2. Insufficient reaction time for lithiation.1. Use freshly titrated n-BuLi. Ensure all reagents, solvents, and equipment are scrupulously dry and the system is under a positive pressure of inert gas.[7] 2. Extend the lithiation time at -78 °C to 1.5-2 hours.
Formation of Isomeric or Unidentified Byproducts 1. The reaction temperature rose significantly during n-BuLi addition, potentially causing loss of regioselectivity or side reactions. 2. The aryllithium intermediate is unstable at higher temperatures.1. Maintain a temperature below -70 °C during base addition and subsequent stirring. Add the n-BuLi solution very slowly.[7] 2. Do not allow the reaction to warm up before the addition of the electrophilic fluorine source.
Reaction is Sluggish or Stalls The chosen electrophilic fluorine source may not be reactive enough under the conditions.NFSI is a reliable choice.[8] An alternative is Selectfluor™, though its solubility in THF at low temperatures can be a factor. A small-scale trial comparing fluorine sources may be beneficial.
Step 3: Deprotection via Catalytic Hydrogenolysis

The final step removes the benzyl protecting group to reveal the target phenolic hydroxyl group.

Detailed Protocol: Synthesis of 2-Fluoro-6-methoxyphenol
  • Dissolve the fluorinated benzyl ether (1.0 eq) in a suitable solvent such as ethanol (EtOH) or ethyl acetate.

  • Carefully add palladium on carbon (Pd/C, 5-10 mol % Pd) to the solution.

  • Seal the reaction vessel and purge thoroughly with hydrogen gas (H₂).

  • Stir the reaction vigorously under a positive pressure of H₂ (a balloon is often sufficient for small scale) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Once complete, carefully purge the vessel with an inert gas (e.g., Argon) to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product, which can be further purified if necessary.

Troubleshooting Guide: Deprotection Step
Problem Potential Cause(s) Recommended Solution(s)
Reaction Stalls or is Incomplete 1. The palladium catalyst is inactive or has been "poisoned". 2. Insufficient hydrogen pressure or poor mixing.1. Use fresh, high-quality Pd/C. If the reaction stalls, carefully filter the mixture (under inert atmosphere) and add a fresh batch of catalyst.[5] 2. Ensure the reaction is stirred vigorously to maintain suspension of the catalyst. If using a balloon, ensure it remains inflated. For larger scales, a Parr shaker may be necessary.
Observation of Hydrodefluorination (Loss of Fluorine) This is a potential side reaction where the C-F bond is reduced. It is more common with aliphatic C-F bonds but can occur with aryl fluorides under harsh conditions.1. Monitor the reaction closely and stop it as soon as the starting material is consumed. 2. Use Pearlman's catalyst (Pd(OH)₂/C), which is often cited as being less prone to over-reduction. 3. Avoid elevated temperatures or excessively high pressures of hydrogen.
Difficult Filtration (Fine Catalyst Passing Through) The Pd/C particles are too fine for the filter medium.Filter the reaction mixture through a pad of Celite® or a membrane filter (e.g., 0.45 µm PTFE) to ensure complete removal of the catalyst.
Summary of Recommended Reagents and Conditions
StepReactionKey ReagentsSolventTemperatureTypical Yield
1. Protection Williamson Ether Synthesis2-Methoxyphenol, BnBr, K₂CO₃AcetoneReflux (56 °C)85-95%
2. Fluorination Directed ortho-Metalationn-BuLi, NFSIAnhydrous THF-78 °C60-75%
3. Deprotection Catalytic HydrogenolysisH₂, 10% Pd/CEthanolRoom Temp.90-99%

References

Sources

Troubleshooting

Technical Support Center: 2-Fluoro-6-methoxyphenol NMR Analysis

Topic: Troubleshooting NMR Peak Assignments for 2-Fluoro-6-methoxyphenol Ticket ID: NMR-F-GUAI-001 Assigned Specialist: Senior Application Scientist, Spectroscopy Division Status: Active Guide Executive Summary 2-Fluoro-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting NMR Peak Assignments for 2-Fluoro-6-methoxyphenol Ticket ID: NMR-F-GUAI-001 Assigned Specialist: Senior Application Scientist, Spectroscopy Division Status: Active Guide

Executive Summary

2-Fluoro-6-methoxyphenol (often referred to as 6-fluoroguaiacol) presents a classic "deceptive simplicity" problem in NMR spectroscopy. While the structure suggests a simple trisubstituted benzene, the presence of Fluorine-19 (


F, Spin 1/2, 100% natural abundance) creates complex second-order effects and large heteronuclear couplings that frequently confuse automated assignment software and researchers alike.

This guide addresses the three most common support tickets we receive regarding this compound:

  • "Messy" Aromatic Protons: Why standard doublets/triplets appear as complex multiplets.

  • "Missing" Carbon Signals: Why the C-F carbon disappears in standard

    
    C scans.
    
  • Regioisomer Confusion: Distinguishing the 2-Fluoro isomer from the 4-Fluoro or 5-Fluoro analogs.

Troubleshooting Workflow

Before adjusting parameters, identify your specific spectral anomaly using the logic flow below.

TroubleshootingFlow Start START: Identify Issue Check1H Issue: 1H NMR Aromatic Region looks like 'noise' or complex multiplets? Start->Check1H Check13C Issue: 13C NMR Missing peaks or low intensity? Start->Check13C CheckOH Issue: OH Peak Broad or Missing? Start->CheckOH HF_Coupling Diagnosis: 1H-19F Coupling (J_HF is active) Check1H->HF_Coupling Yes CF_Splitting Diagnosis: C-F Splitting dilutes signal (Doublets reduce height by 50%) Check13C->CF_Splitting Yes Exchange Diagnosis: Chemical Exchange with water/solvent CheckOH->Exchange Yes Sol_1H Solution: Run 19F-Decoupled 1H NMR or Verify J-values (See Table 1) HF_Coupling->Sol_1H Sol_13C Solution: Increase Scans (NS x 4) Check 240-250 Hz splitting CF_Splitting->Sol_13C Sol_OH Solution: Use DMSO-d6 or perform D2O shake Exchange->Sol_OH

Figure 1: Decision matrix for diagnosing spectral anomalies in fluorinated phenols.

Issue 1: The "Messy" Aromatic Region ( H NMR)

The Problem

Users expect a standard 1,2,3-trisubstituted benzene pattern (two doublets and a triplet). Instead, they observe complex multiplets that do not integrate cleanly or follow standard Pascal’s triangle intensities.

The Science (Causality)

The Fluorine atom at Position 2 couples to the aromatic protons. Unlike Chlorine or Bromine,


F is "NMR active" (Spin 1/2).
  • H3 (Ortho to F): Split by H4 (

    
    ) AND by F (
    
    
    
    ).
  • H4 (Meta to F): Split by H3/H5 (

    
    ) AND by F (
    
    
    
    ).
  • H5 (Para to F): Split by H4 (

    
    ) AND potentially by F (
    
    
    
    , usually small).

Because


 (approx 8-11 Hz) is often similar in magnitude to 

(approx 8 Hz), the signals can overlap to form "pseudo-triplets" or distorted quartets.
Self-Validating Protocol

To confirm this is F-coupling and not an impurity:

  • Check the Integration: The total aromatic integration must equal 3H. If it equals 3H but the splitting is wrong, it is coupling.

  • Run a

    
    F-Decoupled 
    
    
    
    H NMR:
    If your probe allows, apply continuous wave (CW) decoupling on the Fluorine channel. The complex multiplets will instantly collapse into the expected clean doublets and triplets.
Reference Data: Expected Coupling Constants
InteractionProton PositionCoupling TypeTypical Value (Hz)
Ortho H3 (adj. to F)

8.0 – 11.0 Hz
Meta H4

4.0 – 7.0 Hz
Ortho H3 - H4

8.0 Hz
Meta H3 - H5

1.5 Hz

Issue 2: "Missing" Carbon Peaks ( C NMR)

The Problem

Users report that the carbon count is low (e.g., seeing 6 carbons instead of 7). The carbon attached to Fluorine (C2) is frequently identified as "missing."

The Science (Causality)

The C-F bond has a massive coupling constant (


 Hz).
  • Intensity Loss: This splits the C2 signal into a doublet where the two peaks are ~250 Hz apart (approx. 2.5 ppm at 100 MHz). This splits the signal intensity in half, often burying it in the baseline noise.

  • Spectral Window: If the peaks are split wide, one leg of the doublet might fall outside a narrow spectral window.

Troubleshooting Protocol
  • Increase Scans: You need

    
     more signal-to-noise. Increase scans by a factor of 4 (e.g., if 256 scans failed, run 1024).
    
  • Look for the Doublet: Do not look for a singlet. Look for two equal-height peaks separated by ~245 Hz in the 145–155 ppm region.

  • Verify Neighbors: C1 (OH) and C3 will also be doublets, but with much smaller splitting (

    
     Hz).
    
Reference Data: C Chemical Shifts & Couplings

Note: Values are approximate (in CDCl3) and dependent on concentration.

CarbonAssignmentShift (ppm)MultiplicityCoupling (

)
C2 C-F 150 - 153 Doublet ~245 Hz (

)
C6 C-OMe146 - 149Doublet~3-5 Hz (

)
C1 C-OH135 - 140Doublet~12-15 Hz (

)
C3 Ar-CH105 - 110Doublet~15-20 Hz (

)
OMe Methoxy~56.0Singlet< 2 Hz

Issue 3: Broad or Missing OH Peak

The Problem

The phenolic proton (OH) is not visible or appears as a very broad hump, making integration difficult.

The Science (Causality)

Phenolic protons are acidic and undergo chemical exchange with water in the solvent or trace moisture in the air.

  • In CDCl3: Exchange is intermediate-to-fast, causing broadening.

  • Hydrogen Bonding: The OMe group at position 6 can form an intramolecular hydrogen bond with the OH, potentially sharpening it, but intermolecular exchange usually dominates.

Solution Protocol
  • Switch Solvent: Use DMSO-d6 . DMSO is a strong hydrogen bond acceptor; it "locks" the OH proton in place, usually resulting in a sharp singlet between 9.0 – 10.0 ppm.

  • D2O Shake: To confirm the peak is OH:

    • Take a standard 1H spectrum.

    • Add 1-2 drops of D

      
      O to the NMR tube.
      
    • Shake and re-run.

    • Result: The OH peak will disappear (exchange with D), confirming its identity.

Advanced Verification: F NMR

If you are unsure of the regioisomer (e.g., did you accidentally synthesize 4-fluoro-2-methoxyphenol?), Run a


F NMR.
  • 2-Fluoro-6-methoxyphenol: The Fluorine is ortho to the OH. The chemical shift is typically -130 to -140 ppm .

  • Coupling Pattern: In a proton-coupled

    
    F spectrum, the F peak will be a doublet of doublets  (coupling to H3 and H4).
    
Visualizing the Coupling Logic

CouplingLogic F19 19F Nucleus (Spin 1/2) H3 H3 Proton (Ortho) F19->H3 3J Coupling (~10 Hz) H4 H4 Proton (Meta) F19->H4 4J Coupling (~6 Hz) Result Observed Signal: Doublet of Doublets (dd) H3->Result H4->Result

Figure 2: Interaction map showing how


F splits neighboring protons, creating the characteristic multiplets.

References

  • SDBS (AIST). Spectral Database for Organic Compounds. SDBS No. 2486 (Analogous Fluorophenols). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Reich, H. J. Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison. (Source for typical J-coupling constants in fluorinated aromatics). [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
Optimization

Alternative reagents for the synthesis of "2-Fluoro-6-methoxyphenol"

Introduction: The Regioselectivity Challenge The synthesis of 2-Fluoro-6-methoxyphenol presents a classic problem in aromatic substitution: controlling regioselectivity on an activated ring. The standard precursor, Guaia...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Regioselectivity Challenge

The synthesis of 2-Fluoro-6-methoxyphenol presents a classic problem in aromatic substitution: controlling regioselectivity on an activated ring. The standard precursor, Guaiacol (2-methoxyphenol) , contains two strong activating groups (OH and OMe). Direct electrophilic fluorination of Guaiacol typically favors the para positions relative to these activators (positions 4 and 5), resulting in a mixture of isomers where the desired 6-fluoro isomer is often the minor product.

This guide details two high-fidelity alternative workflows that bypass these selectivity issues:

  • The "Directed Metalation" Route: Utilizing 3-fluoroanisole to enforce regiocontrol.

  • The "Ipso-Substitution" Route: Converting 2-bromo-6-fluoroanisole via boronic acid intermediates.

Module 1: The "Precision" Route (Directed Lithiation)

Best For: High purity requirements, avoiding difficult isomer separations.

This method utilizes Directed Ortho Metalation (DoM) on 3-fluoroanisole. The position between the fluorine and methoxy groups (C2) is uniquely activated by both the inductive effect of fluorine and the coordination ability of the methoxy oxygen, ensuring exclusive lithiation at the desired site.

Step-by-Step Protocol
Phase A: Synthesis of 2-Fluoro-6-methoxybenzaldehyde
  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

  • Reagents:

    • Substrate: 3-Fluoroanisole (1.0 equiv).

    • Base: n-Butyllithium (n-BuLi) (1.1 equiv, 2.5 M in hexanes) or LDA (for higher selectivity at larger scales).

    • Solvent: Anhydrous THF.

    • Electrophile: DMF (1.2 equiv).

  • Procedure:

    • Cool the THF solution of 3-fluoroanisole to -78°C .

    • Add n-BuLi dropwise over 30 minutes. Maintain internal temperature below -70°C.

    • Stir for 1 hour at -78°C to ensure complete lithiation at the C2 position (sandwiched between F and OMe).

    • Add DMF dropwise.

    • Allow the mixture to warm to 0°C and quench with saturated NH₄Cl.

    • Result: Exclusive formation of 2-fluoro-6-methoxybenzaldehyde.

Phase B: Baeyer-Villiger Oxidation (BVO) & Hydrolysis
  • Oxidation:

    • Dissolve the aldehyde in DCM.

    • Add m-Chloroperbenzoic acid (mCPBA) (1.2 equiv) or Urea-Hydrogen Peroxide (UHP) with Trifluoroacetic anhydride (TFAA).

    • Reflux for 4–6 hours. This converts the aldehyde to the formate ester.

  • Hydrolysis:

    • Treat the crude formate ester with 1M NaOH/MeOH at room temperature for 1 hour.

    • Acidify with 1M HCl to pH 3.

    • Extract with Ethyl Acetate.

    • Final Product: 2-Fluoro-6-methoxyphenol.

Troubleshooting Guide (Q&A)

Q: Why use 3-fluoroanisole instead of direct fluorination of guaiacol? A: Direct fluorination of guaiacol with reagents like Selectfluor yields a mixture of 4-fluoro (major) and 6-fluoro (minor) isomers due to the directing power of the hydroxyl group. The DoM route on 3-fluoroanisole locks the regiochemistry, as the C2 proton is the most acidic site, guaranteeing the correct substitution pattern [1, 2].

Q: My aldehyde yield is low. What went wrong? A: The lithiated intermediate is sensitive to temperature. If the temperature rises above -60°C before DMF addition, the "sandwiched" lithio-species can undergo benzyne formation or isomerization. Ensure strict cryogenic conditions (-78°C) are maintained until the quench [3].

Module 2: The "Conversion" Route (Aryl Halide Precursor)

Best For: Small-scale synthesis or when 2-bromo-6-fluoroanisole is available.

This route uses a metal-halogen exchange followed by boronate formation and oxidation. It is robust and avoids the handling of hazardous peracids used in BVO.

Step-by-Step Protocol
  • Lithiation:

    • Dissolve 2-Bromo-6-fluoroanisole in anhydrous THF at -78°C.

    • Add n-BuLi (1.05 equiv). The Lithium-Bromine exchange is extremely fast (<15 min).

  • Boron Capture:

    • Add Triisopropyl borate (B(OiPr)₃) (1.2 equiv) immediately.

    • Warm to room temperature.[1]

  • Oxidation (Ipso-Hydroxylation):

    • Add 30% H₂O₂ and NaOH (aq) directly to the reaction mixture.

    • Stir for 2 hours. The alkaline peroxide converts the C-B bond to a C-O bond.

  • Workup:

    • Acidify carefully to pH 5-6 (avoid strong acid which might affect the OMe group).

    • Extract with ether.

Visualizing the Workflows

SynthesisPathways Start_A Precursor A: 3-Fluoroanisole Step_A1 Lithiation (-78°C) (Regioselective at C2) Start_A->Step_A1 n-BuLi/THF Start_B Precursor B: 2-Bromo-6-fluoroanisole Step_B1 Li-Halogen Exchange (n-BuLi, -78°C) Start_B->Step_B1 Step_A2 Intermediate: 2-Fluoro-6-methoxy- benzaldehyde Step_A1->Step_A2 DMF Quench Step_A3 Baeyer-Villiger Oxidation (mCPBA or H2O2) Step_A2->Step_A3 Formate Ester Formation Target TARGET: 2-Fluoro-6-methoxyphenol Step_A3->Target Hydrolysis Step_B2 Boronate Formation (B(OiPr)3) Step_B1->Step_B2 Step_B3 Oxidation (H2O2 / NaOH) Step_B2->Step_B3 Step_B3->Target Ipso-Hydroxylation

Caption: Comparison of the Directed Metalation (Left) and Aryl Halide Oxidation (Right) pathways for regioselective synthesis.

Module 3: Comparative Analysis of Reagents

The following table summarizes the trade-offs between the "Classical" direct fluorination and the recommended alternative routes.

FeatureDirect Fluorination (Guaiacol)Directed Metalation (3-Fluoroanisole)Aryl Halide Oxidation
Primary Reagent Selectfluor / NFSIn-BuLi / DMF / mCPBAn-BuLi / Borate / H₂O₂
Regioselectivity Poor (Mixture of 4-F and 6-F)Excellent (>95% 6-F isomer)Excellent (Defined by starting material)
Yield 30-45% (isolated)65-80% (overall)75-85%
Purification Difficult Chromatography requiredCrystallization / DistillationSimple Extraction
Scalability High (but expensive purification)Moderate (Cryogenic required)Moderate (Cryogenic required)
Safety Profile Good (Selectfluor is stable)Caution (Pyrophoric Li-reagents, Peroxides)Caution (Pyrophoric Li-reagents)

FAQ: Common Experimental Issues

Q: Can I use NFSI (N-Fluorobenzenesulfonimide) on Guaiacol directly? A: You can, but expect significant yield loss. NFSI is less reactive than Selectfluor and often requires higher temperatures, which promotes side reactions. Even with catalytic Pd(II), the preference for the para position (4-F) remains dominant due to electronic activation [4].

Q: Is there a non-cryogenic alternative? A: If cryogenic facilities are unavailable, consider the Sandmeyer reaction route:

  • Start with 2-Amino-6-methoxyphenol (if available) or 2-fluoro-6-nitroanisole .

  • Reduce the nitro group to an amine.

  • Diazotize (NaNO₂/H₂SO₄) and hydrolyze to the phenol. Note: This route often involves unstable diazonium intermediates and is generally less preferred for high-throughput labs compared to the Boronic acid route.

Q: How do I store 2-Fluoro-6-methoxyphenol? A: Phenols with electron-donating groups are prone to oxidation. Store the compound under an inert atmosphere (Argon/Nitrogen) at 2-8°C, protected from light.

References

  • ChemicalBook. Synthesis of 2,3-difluoro-6-methoxybenzaldehyde. Retrieved from .

  • Royal Society of Chemistry. Lithiation of 2-, 3-, and 4-fluoroanisole(tricarbonyl)chromium(0) complexes: a reversal of normal regiocontrol. J. Chem. Soc., Chem. Commun. Retrieved from .

  • National Institutes of Health (NIH). Unexpected regioselectivity in the lithiation of fluoroanisoles. J. Org.[2][3] Chem. Retrieved from .

  • Sigma-Aldrich. 2-Fluoro-6-methoxyphenol Product Information. Retrieved from .

  • Organic Chemistry Portal. Baeyer-Villiger Oxidation. Retrieved from .

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Fluoro-6-methoxyphenol and 2-Chloro-6-methoxyphenol

An In-depth Analysis for Synthetic and Medicinal Chemists Introduction In the landscape of drug discovery and fine chemical synthesis, the selection of building blocks is paramount. Halogenated phenols, in particular, se...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Synthetic and Medicinal Chemists

Introduction

In the landscape of drug discovery and fine chemical synthesis, the selection of building blocks is paramount. Halogenated phenols, in particular, serve as versatile intermediates. This guide provides a detailed comparative analysis of the reactivity of two closely related compounds: 2-Fluoro-6-methoxyphenol and 2-Chloro-6-methoxyphenol. While structurally similar, the substitution of fluorine for chlorine at the ortho position imparts distinct electronic and steric properties, leading to significant, and often counterintuitive, differences in their chemical behavior. Understanding these nuances is critical for predicting reaction outcomes, optimizing conditions, and selecting the appropriate substrate for a desired chemical transformation. This document explores these differences through the lens of fundamental physicochemical properties and their practical implications in key synthetic reactions.

Part 1: Unpacking the Fundamental Physicochemical Differences

The reactivity of an aromatic ring is governed by the electronic and steric nature of its substituents. For the title compounds, the hydroxyl (-OH) and methoxy (-OCH₃) groups are strong electron-donating groups that activate the ring towards certain reactions. The critical difference, however, lies in the properties of the ortho-halogen.

Electronic Effects: A Tale of Induction and Resonance

Halogens exert two opposing electronic effects on the aromatic ring:

  • Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the ring through the sigma bond network. This effect is deactivating.

  • Resonance Effect (+M): The lone pair electrons on the halogen can be donated into the pi-system of the ring. This effect is activating and directs incoming electrophiles to the ortho and para positions.

For all halogens, the inductive effect (-I) outweighs the resonance effect (+M), making them net deactivating groups. However, the relative balance of these two forces differs significantly between fluorine and chlorine.[1][2][3]

  • Fluorine: As the most electronegative element, it exerts the strongest inductive pull (-I).[4] Counterintuitively, it also has the most effective resonance donation (+M) among the halogens. This is due to the efficient overlap between the 2p orbitals of fluorine and the 2p orbitals of carbon, which share similar size and energy.[5]

  • Chlorine: It is less electronegative than fluorine, resulting in a weaker -I effect. Its +M effect is also weaker due to the poor orbital overlap between chlorine's larger 3p orbitals and carbon's 2p orbitals.[5]

This complex interplay means that while both halogens deactivate the ring, the specific impact on reaction rates and pathways will differ.

G cluster_F 2-Fluoro-6-methoxyphenol cluster_Cl 2-Chloro-6-methoxyphenol F_Ring Aromatic Ring F_Effects Fluorine F_Ring->F_Effects Strong -I Effect (Inductive Withdrawal) F_Effects->F_Ring Effective +M Effect (Resonance Donation) Cl_Ring Aromatic Ring Cl_Effects Chlorine Cl_Ring->Cl_Effects Weaker -I Effect (Inductive Withdrawal) Cl_Effects->Cl_Ring Less Effective +M Effect (Resonance Donation)

Figure 1. Opposing electronic effects of Fluorine vs. Chlorine.
Steric Hindrance and Acidity

The physical size of the halogen atom also plays a crucial role. Fluorine is significantly smaller than chlorine, which can influence the accessibility of adjacent reaction sites.

The acidity of the phenolic proton is another key differentiator. While one might expect the stronger -I effect of fluorine to make 2-fluoro-6-methoxyphenol more acidic, the opposite is often observed in simple o-halophenols. 2-chlorophenol is a stronger acid than 2-fluorophenol.[6] This is attributed to the larger size and greater polarizability of the chlorine atom, which can more effectively delocalize and stabilize the negative charge of the resulting phenoxide ion.[6] Intramolecular hydrogen bonding between the ortho-fluorine and the hydroxyl group can also stabilize the neutral phenol, making proton donation less favorable.

Data Summary: Physicochemical Properties
PropertyFluorineChlorineRationale
Pauling Electronegativity 3.983.16Fluorine is the most electronegative element, leading to a stronger inductive (-I) effect.[4]
van der Waals Radius (Å) 1.471.74Chlorine is significantly larger, imparting greater steric hindrance.[4]
C-X Bond Energy (kcal/mol) ~116~81The C-F bond is exceptionally strong and difficult to break, impacting cross-coupling reactivity.[4]
Acidity (pKa) Trend Weaker AcidStronger AcidThe larger, more polarizable chlorine atom better stabilizes the conjugate base.[6]

Part 2: Comparative Reactivity in Key Synthetic Transformations

The fundamental differences outlined above manifest in distinct reactivities across major classes of organic reactions.

Electrophilic Aromatic Substitution (EAS)

In EAS reactions (e.g., nitration, halogenation, Friedel-Crafts), an electrophile attacks the electron-rich aromatic ring. The directing effects in both molecules are dominated by the powerful ortho, para-directing -OH and -OCH₃ groups. The primary site of substitution is expected to be C4 (para to the hydroxyl group).

Key Reactivity Difference: The 2-fluoro-6-methoxyphenol is expected to be more reactive towards electrophilic attack than its chloro-analogue.

  • Causality: In the rate-determining step of EAS, a positively charged intermediate (the sigma complex) is formed. The superior resonance-donating ability (+M) of fluorine is more effective at stabilizing this positive charge than chlorine's weaker +M effect. This stabilization partially counteracts fluorine's stronger deactivating inductive effect (-I), leading to a faster overall reaction rate compared to the chloro-derivative. For simple halobenzenes, the relative rate of nitration is Ar-F (0.11) > Ar-Cl (0.02) compared to benzene.[5] This trend is expected to hold for these more complex systems.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination are cornerstones of modern synthesis, relying on the oxidative addition of an aryl halide to a palladium(0) catalyst.[7][8]

Key Reactivity Difference: The 2-chloro-6-methoxyphenol is a vastly superior substrate for standard cross-coupling reactions. The 2-fluoro-6-methoxyphenol is generally unreactive under typical conditions.

  • Causality: The critical step, oxidative addition, depends on the cleavage of the carbon-halogen bond. The strength of this bond follows the order C-Cl < C-Br < C-I. The C-F bond is exceptionally strong (~116 kcal/mol) and its cleavage presents a very high activation barrier for standard Pd(0) catalysts.[4] In contrast, the C-Cl bond is significantly weaker (~81 kcal/mol), allowing for efficient oxidative addition. While specialized catalytic systems for C-F activation exist, they are not standard practice. Therefore, for synthetic routes requiring cross-coupling, the chloro-derivative is the logical and effective choice.

Nucleophilic Aromatic Substitution (SNAr)

SNAr involves the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction is typically challenging on electron-rich rings like phenols because it requires stabilization of a negative charge in the intermediate (Meisenheimer complex).[9]

Key Reactivity Difference: Under specific activating conditions, the fluoro-substituent can be a better leaving group than chlorine.

  • Causality: In the two-step SNAr mechanism, the first step—attack by the nucleophile—is usually rate-determining. Fluorine's powerful electron-withdrawing nature strongly stabilizes the developing negative charge in the Meisenheimer complex, lowering the activation energy for this initial step.[9] Although the C-F bond is strong, its cleavage occurs in the fast, second step. For these electron-rich systems, SNAr is generally not feasible. However, recent advances have shown that generating a phenoxyl radical from the phenol enables SNAr by turning the ring strongly electron-deficient.[10][11] In such a radical-mediated pathway, the inherent electronic advantage of fluorine as a stabilizing group would likely make 2-fluoro-6-methoxyphenol the more reactive substrate.

Reactivity Summary
Reaction TypeMore Reactive CompoundRationale
Electrophilic Aromatic Substitution (EAS) 2-Fluoro-6-methoxyphenolSuperior resonance (+M) effect of fluorine stabilizes the cationic intermediate.[5]
Pd-Catalyzed Cross-Coupling 2-Chloro-6-methoxyphenolThe weaker C-Cl bond undergoes oxidative addition much more readily than the strong C-F bond.[4]
Nucleophilic Aromatic Substitution (SNAr) 2-Fluoro-6-methoxyphenolStrong -I effect of fluorine stabilizes the negatively charged Meisenheimer complex.[9]

Part 3: Experimental Protocols & Workflows

To illustrate the practical implications of these reactivity differences, a standard protocol for a Suzuki-Miyaura cross-coupling reaction is provided. This reaction is chosen because it highlights the most significant and commonly exploited difference between the two compounds.

Protocol: Suzuki-Miyaura Coupling of 2-Chloro-6-methoxyphenol

This protocol describes the coupling of 2-chloro-6-methoxyphenol with phenylboronic acid. The fluoro-analogue would not be expected to yield a significant amount of product under these conditions.

Materials:

  • 2-Chloro-6-methoxyphenol (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Toluene/Water mixture (e.g., 4:1 v/v)

  • Nitrogen or Argon gas supply

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-6-methoxyphenol (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Catalyst Addition: Briefly remove the stopper and add the Pd(PPh₃)₄ catalyst (0.03 equiv).

  • Solvent Addition & Degassing: Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times. Add the degassed Toluene/Water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Combine Reactants (Aryl Chloride, Boronic Acid, Base) B 2. Add Pd(0) Catalyst A->B C 3. Add Degassed Solvent B->C D 4. Heat under Inert Gas (e.g., 90-100 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Quench & Extract E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I I H->I Final Product

Figure 2. General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

The choice between 2-fluoro-6-methoxyphenol and 2-chloro-6-methoxyphenol is not arbitrary but a critical decision dictated by the intended chemical transformation.

  • Choose 2-Fluoro-6-methoxyphenol when the synthetic goal involves electrophilic aromatic substitution . Its higher reactivity will lead to faster reaction times and potentially milder conditions. It may also be the substrate of choice for specialized, activated nucleophilic aromatic substitution reactions.

  • Choose 2-Chloro-6-methoxyphenol for any synthetic route that requires a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig, Sonogashira). Its C-Cl bond is readily activated by standard palladium catalysts, whereas the C-F bond of the fluoro-analogue is notoriously robust and unreactive.

By understanding the fundamental electronic and steric differences between the fluorine and chlorine substituents, researchers can harness the unique reactivity of each molecule, enabling more efficient, predictable, and successful synthetic campaigns.

References

  • Knowles, R. R., et al. (2023). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation. Journal of the American Chemical Society. [Link][10]

  • Vaia. (n.d.). Why is ortho fluoro phenol a weaker acid than ortho chlorophenol?. Vaia. [Link][6]

  • The Knowles Group. (n.d.). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. The Knowles Group, Princeton University. [Link][11]

  • Quora. (2014). Why is p-chloro phenol more acidic than p-flouro phenol?. Quora. [Link][12]

  • ACS Publications. (2025). Photoredox-Catalyzed Nucleophilic Aromatic Substitution of Halophenols with Azoles via Oligomeric Phenylene Oxide Radicals. Journal of the American Chemical Society. [Link][13]

  • ResearchGate. (n.d.). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. ResearchGate. [Link][14]

  • askIITians. (2014). why is para chloro phenol more acidic than para fluoro phenol?i have. askIITians. [Link][1]

  • Chemistry LibreTexts. (2021). 6.2: Preparation of Phenols- Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link][9]

  • ACS Publications. (n.d.). Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols. Journal of the American Chemical Society. [Link][15]

  • SATHEE. (n.d.). Chemistry Phenol Acidity. SATHEE. [Link][16]

  • Quora. (n.d.). How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding?. Quora. [Link][17]

  • J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link][18]

  • AFIT Scholar. (2002). Absolute pKa Determinations for Substituted Phenols. Air Force Institute of Technology. [Link][19]

  • IJRAR. (n.d.). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. International Journal of Research and Analytical Reviews. [Link][2]

  • National Center for Biotechnology Information. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link][4]

  • ResearchGate. (2025). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. ResearchGate. [Link][20]

  • SlidePlayer. (n.d.). 12.14 Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deactivating. SlidePlayer. [Link][3]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. ACS Omega. [Link][21]

  • Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene. Chemistry Stack Exchange. [Link][5]

  • ResearchGate. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ResearchGate. [Link][22]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-6-methylphenol. PubChem. [Link][23]

  • PubChemLite. (n.d.). 2-fluoro-6-methoxyphenol (C7H7FO2). PubChemLite. [Link][24]

  • PubChemLite. (n.d.). 2-chloro-6-methoxyphenol (C7H7ClO2). PubChemLite. [Link][25]

  • Taylor & Francis Online. (n.d.). Cross-coupling reactions – Knowledge and References. Taylor & Francis Online. [Link][7]

  • National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research. [Link][26]

  • National Center for Biotechnology Information. (n.d.). Phenol, 2-chloro-6-methoxy-. PubChem. [Link][27]

  • Beilstein Journals. (2024). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Beilstein Journal of Organic Chemistry. [Link][28]

  • InCatT. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). InCatT - Innovative Catalyst Technologies. [Link][29]

  • ChemRxiv. (n.d.). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. ChemRxiv. [Link][30]

  • ResearchGate. (2021). Selective homo-coupling of 2,6-di-methoxy phenol (5a): (right side)... ResearchGate. [Link][31]

  • ResearchGate. (n.d.). (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate. [Link][32]

  • MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules. [Link][33]

  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. [Link][8]

  • National Center for Biotechnology Information. (n.d.). Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. The Journal of Organic Chemistry. [Link][34]

  • MDPI. (n.d.). Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. Plants. [Link][35]

  • ResearchGate. (2026). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate. [Link][36]

  • PubMed. (n.d.). Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. Journal of Medicinal Chemistry. [Link][37]

Sources

Comparative

A Comparative Guide to the Biological Activity of Fluorinated vs. Chlorinated Phenols

For Researchers, Scientists, and Drug Development Professionals Introduction Halogenated phenols are a class of aromatic compounds that have garnered significant interest across various scientific disciplines due to thei...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated phenols are a class of aromatic compounds that have garnered significant interest across various scientific disciplines due to their broad spectrum of biological activities. The introduction of halogen atoms onto the phenol ring profoundly alters the molecule's physicochemical properties, such as lipophilicity, acidity, and electronic character, which in turn dictates its interaction with biological systems. Among these, chlorinated and fluorinated phenols are of particular importance, finding applications as antimicrobials, herbicides, and in pharmaceutical synthesis.[1]

This guide provides a comparative analysis of the biological activities of fluorinated and chlorinated phenols, offering insights into their mechanisms of action and the experimental methodologies used for their evaluation. By synthesizing data from various studies, we aim to provide a valuable resource for researchers and professionals in drug development and environmental science.

Physicochemical Properties Influencing Biological Activity

The biological activity of halogenated phenols is intrinsically linked to their chemical structure. Key properties that are modulated by halogenation include:

  • Lipophilicity: The octanol-water partition coefficient (log P) is a measure of a compound's lipophilicity. An increase in lipophilicity generally enhances the ability of a compound to cross cell membranes, which can lead to increased biological activity.[2]

  • Acidity (pKa): The acidity of the phenolic hydroxyl group influences the ionization state of the molecule at physiological pH. The phenolate anion and the undissociated phenol can have different biological activities and transport properties.

  • Electronic Effects: The electron-withdrawing nature of halogen atoms influences the electronic density of the aromatic ring and the hydroxyl group, which can affect interactions with biological targets.

  • Bond Strength: The carbon-halogen bond strength (C-F > C-Cl) can influence the metabolic stability of the compound.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

A primary mechanism of toxicity for many phenolic compounds, including halogenated phenols, is the uncoupling of oxidative phosphorylation in mitochondria.[3] This process disrupts the synthesis of ATP, the cell's primary energy currency.

Weakly acidic uncouplers, like many halogenated phenols, act as protonophores. They are able to pick up protons in the acidic intermembrane space of the mitochondria and, due to their lipophilicity, diffuse across the inner mitochondrial membrane. In the alkaline mitochondrial matrix, they release the proton, thus dissipating the proton gradient that is essential for ATP synthase to produce ATP.[4] The energy that would have been used for ATP synthesis is instead released as heat.

Caption: Mechanism of oxidative phosphorylation uncoupling by phenolic compounds.

Antimicrobial Activity

Chlorinated phenols have a long history of use as antimicrobial agents.[1] Their efficacy is generally correlated with the degree of chlorination. Fluorinated phenols are less studied in this context, but the introduction of fluorine is a common strategy in the development of modern antimicrobial drugs.

Comparative Analysis:

Direct comparative studies on the antimicrobial activity of a range of fluorinated and chlorinated phenols are limited. However, some general trends can be inferred. For chlorinated phenols, increasing the number of chlorine atoms generally increases antimicrobial activity. For example, pentachlorophenol is a broad-spectrum biocide.[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard method for determining MIC is the broth microdilution assay.

Step-by-Step Methodology:

  • Prepare Stock Solutions: Dissolve the test compounds (fluorinated and chlorinated phenols) in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli or S. aureus) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a microplate reader.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Antifungal Activity

Similar to their antibacterial properties, chlorinated phenols, particularly pentachlorophenol, have been widely used as fungicides, for example, in wood preservation.[6] The antifungal activity of fluorinated phenols is an area of active research, with fluorination being a key strategy in the development of new antifungal drugs.[7]

Comparative Analysis:

A study on the fungicidal activity of pentachlorophenol and its derivatives showed that the degree of chlorination impacts its effectiveness against various fungi.[8] For instance, increasing fungistatic activities were observed with 3,5-dichlorophenol and several trichlorophenols against a range of fungal strains.[8] While direct comparative data with analogous fluorinated phenols is scarce, the principles of structure-activity relationships suggest that lipophilicity and electronic effects imparted by fluorine would also modulate antifungal activity.

Herbicidal Activity

Phenolic compounds and their derivatives have been a cornerstone of herbicide development. The chlorinated phenoxyacetic acid herbicide 2,4-D is a classic example.[9][10] The introduction of halogens into the phenol ring can significantly enhance herbicidal potency.

Comparative Analysis:

The mechanism of action for many herbicidal phenols involves the inhibition of photosynthesis, specifically by blocking electron flow in Photosystem II.[12]

Toxicology

The toxicity of halogenated phenols is a significant concern, particularly for chlorinated phenols due to their widespread environmental presence.[13][14] The primary mechanism of toxicity is often the uncoupling of oxidative phosphorylation, leading to cellular energy depletion.[3]

Comparative Analysis:

Quantitative Structure-Activity Relationship (QSAR) studies provide a means to compare the toxicity of different halogenated phenols. A study on the acute toxicity of 43 halogenated phenols against the protozoan Tetrahymena pyriformis provides some comparative data. The toxicity is expressed as pIC50, which is the negative logarithm of the concentration that causes 50% growth inhibition. A higher pIC50 value indicates greater toxicity.

CompoundpIC50 (µM)
4-Fluorophenol0.017
2-Chlorophenol0.183
4-Chlorophenol0.545
2,3-Dichlorophenol1.276
2,6-Dichlorophenol0.810
3,5-Dichlorophenol1.131

Data extracted from a QSAR study on halogenated phenols. Higher pIC50 indicates greater toxicity.[13]

From this limited dataset, it appears that chlorination generally leads to higher toxicity than fluorination in this model system, and the position of the chlorine atoms significantly influences toxicity. It is important to note that this is based on a single study and a single organism, and further experimental data is needed for a comprehensive comparison.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., HepG2 human liver cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (fluorinated and chlorinated phenols) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Sources

Validation

2-Fluoro vs. 2-Bromo-6-methoxyphenol: A Comparative Reactivity Guide

Executive Summary In medicinal chemistry and lead optimization, the choice between 2-fluoro-6-methoxyphenol (2F6MP) and 2-bromo-6-methoxyphenol (2Br6MP) is rarely a matter of simple substitution; it is a strategic decisi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and lead optimization, the choice between 2-fluoro-6-methoxyphenol (2F6MP) and 2-bromo-6-methoxyphenol (2Br6MP) is rarely a matter of simple substitution; it is a strategic decision between metabolic stability and synthetic versatility .[1][2]

While both compounds share the guaiacol (2-methoxyphenol) core, their reactivity profiles are orthogonal.[2] 2Br6MP serves as a critical "synthetic handle" for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library expansion.[2] In contrast, 2F6MP acts as a "metabolic shield," utilizing the high strength of the C–F bond to block metabolic hotspots while mimicking the steric profile of the parent proton.[2]

This guide provides an objective technical comparison, supported by physicochemical data, validated protocols, and mechanistic insights to support your experimental design.

Part 1: Physicochemical Profile & Reactivity Drivers

The divergent behaviors of these analogs stem from fundamental differences in the halogen substituents.[2]

1.1 Comparative Data Table
Property2-Fluoro-6-methoxyphenol2-Bromo-6-methoxyphenolImpact on Reactivity
C–X Bond Energy ~485 kJ/mol (Very Strong)~285 kJ/mol (Weak)F: Inert to Pd-catalysis.Br: Excellent oxidative addition substrate.[1][2]
Van der Waals Radius 1.47 Å (Isostere to H/OH)1.85 Å (Bulky)F: Minimal steric clash.Br: Significant steric hindrance; forces twist.[1][2]
Electronegativity 3.98 (Pauling)2.96 (Pauling)F: Strong inductive withdrawal (-I).Br: Moderate inductive withdrawal.[1][2]
Hammett

0.060.23F: Strong resonance donation (+M) competes with -I.Br: Resonance effect is weaker.[1][2]
Acidity (pKa) ~8.7 (Est.)[2]~8.4 (Est.)[2]Br is often slightly more acidic.[1][2] F forms stronger intramolecular H-bonds (IMHB), stabilizing the neutral phenol.[2]
1.2 The Acidity Paradox

While fluorine is more electronegative, 2Br6MP is often slightly more acidic (lower pKa) than 2F6MP .[1][2]

  • Mechanism: In 2F6MP, the fluorine atom acts as a hydrogen bond acceptor for the phenolic hydroxyl group (Intramolecular Hydrogen Bond, IMHB).[1][2] This interaction stabilizes the neutral protonated form, making deprotonation energetically more demanding despite the strong inductive pull of fluorine.

  • Implication: When performing O-alkylations, 2Br6MP may deprotonate faster, but 2F6MP often requires slightly more forcing conditions or stronger bases (e.g., Cs₂CO₃ vs. K₂CO₃) to disrupt the IMHB.[1][2]

Part 2: Synthetic Divergence (The Handle vs. The Shield)

The following decision tree illustrates the logical flow for selecting between these two scaffolds in a synthetic campaign.

Reactivity_Decision_Tree Start Target Design Goal Div Diversification Strategy Start->Div Br_Choice Select 2-Bromo-6-methoxyphenol (The Handle) Div->Br_Choice Need to extend core? F_Choice Select 2-Fluoro-6-methoxyphenol (The Shield) Div->F_Choice Need to block metabolism? Suzuki Suzuki/Buchwald Coupling (Pd-Catalysis) Br_Choice->Suzuki Weak C-Br Bond Library Biaryl/Heteroaryl Library Suzuki->Library Meta Metabolic Stability Assay (Microsomal Stability) F_Choice->Meta Strong C-F Bond Final Optimized Lead Candidate Meta->Final

Caption: Decision logic for selecting between F and Br analogs based on synthetic utility vs. biological stability.

2.1 The Bromine Advantage: Cross-Coupling

The C–Br bond in 2Br6MP is sufficiently weak to undergo oxidative addition with Pd(0).[1][2] This allows the phenol to serve as a nucleophile (via the OH) and an electrophile (via the Br), enabling the construction of complex biaryl ethers.

2.2 The Fluorine Advantage: Metabolic Blocking

2F6MP is typically the "destination" molecule.[1][2] The C–F bond is isopolar and isosteric to the C–OH bond but metabolically inert. Placing fluorine at the 2-position blocks Phase I metabolic oxidation (e.g., hydroxylation) that would otherwise occur at that electron-rich ortho position.

Part 3: Validated Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Specific to 2-Bromo-6-methoxyphenol)

Objective: To utilize the bromine "handle" for aryl extension.[1][2]

Reagents:

  • Substrate: 2-Bromo-6-methoxyphenol (1.0 equiv)[1][2]

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered acids)[1]

  • Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[1][2]

Workflow:

  • Setup: In a sealed tube or Schlenk flask, combine 2Br6MP, boronic acid, and catalyst.

  • Inertion: Evacuate and backfill with Argon (x3).[1][2] Oxygen inhibits the Pd(0) cycle.[2]

  • Solvation: Add degassed dioxane and aqueous base.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor via LCMS (Look for Br isotope pattern disappearance).

  • Workup: Dilute with EtOAc, wash with water/brine.[1][2] Dry over Na₂SO₄.[2]

  • Purification: Silica gel chromatography (Hexane/EtOAc). Note: The product will be more polar than the starting bromide.[2]

Critical Note: The free phenol (-OH) can poison certain catalysts or undergo side reactions.[2] If yields are low, protect the phenol (e.g., as a MOM or Benzyl ether) before the coupling step.[1][2]

Protocol B: O-Alkylation (Applicable to Both, Optimized for 2-Fluoro)

Objective: Functionalization of the phenol group.[1][2]

Reagents:

  • Substrate: 2-Fluoro-6-methoxyphenol (1.0 equiv)[2]

  • Electrophile: Alkyl Bromide/Iodide (1.1 equiv)[2]

  • Base: Cs₂CO₃ (1.5 equiv) - Preferred over K₂CO₃ for ortho-fluorophenols to disrupt IMHB.[1][2]

  • Solvent: DMF or Acetonitrile (anhydrous)[2]

Workflow:

  • Deprotonation: Dissolve 2F6MP in DMF. Add Cs₂CO₃. Stir at RT for 30 mins.[2] The solution should turn yellow/orange (phenoxide formation).[2]

  • Addition: Add the alkyl halide dropwise.

  • Reaction: Heat to 60°C .

    • Observation: 2F6MP may react slower than 2Br6MP due to the electronic repulsion between the incoming nucleophile and the fluorine lone pairs, though the small size of F minimizes this compared to Br.[2]

  • Workup: Pour into ice water. Extract with Et₂O.[2]

  • Validation: 19F NMR is an excellent tool here.[2] The shift will change significantly upon O-alkylation (loss of H-bond).

Part 4: Reaction Pathway Visualization

The following diagram contrasts the mechanistic fate of the two analogs under Palladium catalysis.

Reaction_Pathways Input_Br 2-Bromo-6-methoxyphenol Conditions Pd(0) Catalyst / Heat Input_Br->Conditions Input_F 2-Fluoro-6-methoxyphenol Input_F->Conditions OxAdd Oxidative Addition Complex [Ar-Pd-Br] Conditions->OxAdd Path A (Br) NoReact No Reaction / Inert (C-F Bond too strong) Conditions->NoReact Path B (F) Prod_Coupled Cross-Coupled Biaryl Product OxAdd->Prod_Coupled + Boronic Acid Prod_Recov Recovered Starting Material NoReact->Prod_Recov

Caption: Mechanistic divergence under standard Pd-catalyzed cross-coupling conditions.

References
  • Bond Dissociation Energies: Luo, Y.-R. (2007).[2] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[2] (Data supporting C-F vs C-Br bond strengths).

  • Acidity of Ortho-Halophenols: Gross, K. C., & Seybold, P. G. (2001).[1][2] Substituent effects on the physical properties and pKa of phenol. International Journal of Quantum Chemistry, 85(4-5), 569-579.[2] Link

  • Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[2] Link

  • Intramolecular Hydrogen Bonding: Kovács, A., et al. (2013).[1][2] Intramolecular Hydrogen Bonding in ortho-Substituted Phenols. Journal of Physical Chemistry A, 117(36), 8827–8835.[2] Link

Sources

Comparative

Cross-referencing analytical data for "2-Fluoro-6-methoxyphenol"

Analytical Characterization & Isomeric Differentiation of 2-Fluoro-6-methoxyphenol Part 1: Executive Summary & Structural Context 2-Fluoro-6-methoxyphenol (CAS: 73943-41-6), often referred to as 6-Fluoroguaiacol, represe...

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Characterization & Isomeric Differentiation of 2-Fluoro-6-methoxyphenol

Part 1: Executive Summary & Structural Context

2-Fluoro-6-methoxyphenol (CAS: 73943-41-6), often referred to as 6-Fluoroguaiacol, represents a critical scaffold in medicinal chemistry, particularly as a bioisostere for catechol moieties or as a metabolic probe for fluorinated anisoles.[1]

For researchers, the primary analytical challenge is not merely identification, but differentiation from its regioisomer, 2-Fluoro-4-methoxyphenol .[1] Both compounds often co-elute in synthesis due to the competing directing effects of the hydroxyl and methoxy groups during electrophilic fluorination of guaiacol.[1]

This guide provides a self-validating analytical framework to distinguish these isomers using NMR coupling constants and chromatographic retention behavior, grounded in the "Ortho-Effect" of fluorine.[1]

Part 2: The Isomeric Landscape

To validate your product, you must rule out the thermodynamic alternative.

FeatureTarget: 2-Fluoro-6-methoxyphenol Isomer: 2-Fluoro-4-methoxyphenol Standard: Guaiacol
Structure 1,2,3-trisubstituted benzene1,2,4-trisubstituted benzene1,2-disubstituted benzene
Symmetry Asymmetric (Crowded)Asymmetric (Less Crowded)Asymmetric
H-Bonding Dual Ortho-Clamp: OH is flanked by F and OMe.[2] Strong intramolecular H-bonding.Single Ortho: OH flanked by F only.Single Ortho (OH...OMe)
Boiling Point Lower (More volatile due to internal H-bonds)Higher (More intermolecular H-bonds)~205°C
pKa (Est.) ~8.5 - 9.0 (Acidified by F-induction)~9.0 - 9.59.98

Part 3: Analytical Triangulation (Experimental Data)

A. NMR Spectroscopy: The "Contiguous Proton" Rule

The most definitive method for differentiation is


H NMR. You do not need a reference standard if you analyze the spin-spin splitting patterns  of the aromatic protons.
  • 2-Fluoro-6-methoxyphenol (The Target):

    • Pattern: Contains 3 contiguous protons (H-3, H-4, H-5).[1]

    • Signature:

      • H-4 (Middle proton): Appears as a Triplet (or dd) with large coupling constants (

        
         Hz) due to two vicinal neighbors (H-3 and H-5).[1]
        
      • H-3 & H-5: Appear as doublets (or ddd due to F-coupling).

    • Key Validation: You will see two large ortho-couplings (

      
      ) on the central proton signal.
      
  • 2-Fluoro-4-methoxyphenol (The Impurity):

    • Pattern: Contains 2 contiguous protons (H-5, H-6) and 1 isolated proton (H-3).[1]

    • Signature:

      • H-3 (Isolated): Appears as a Doublet of Doublets (coupled to F and meta-coupled to H-5), but lacks a large vicinal H-H coupling.

      • H-5 & H-6: Show an AB-style system with one large ortho-coupling (

        
         Hz).
        
    • Key Validation: You will see one proton signal (H-3) with no large (

      
       Hz) H-H coupling.
      

Visualization of NMR Logic:

NMR_Logic cluster_legend Mechanism Start Analyze Aromatic Region (6.5 - 7.5 ppm) Count Identify Proton Connectivity Start->Count Split1 Do you see a Triplet/dd with TWO large couplings (J > 8Hz)? Count->Split1 Result1 Target Confirmed: 2-Fluoro-6-methoxyphenol (3 Contiguous Protons) Split1->Result1 Yes (H-4) Result2 Impurity Confirmed: 2-Fluoro-4-methoxyphenol (Isolated H-3 Proton) Split1->Result2 No (Only H-5/H-6 couple) Mech H-4 is vicinal to both H-3 and H-5 in the 2,6-isomer.

Caption: Decision tree for differentiating fluoroguaiacol isomers based on proton connectivity.

B. GC-MS: Elution Order & Fragmentation

When using non-polar capillary columns (e.g., DB-5, Rtx-5MS), separation is driven by volatility.[1]

  • Elution Order:

    • First Eluter: 2-Fluoro-6-methoxyphenol .[1][3][4] The hydroxyl group is "clamped" between the Fluorine (pos 2) and Methoxy (pos 6). This effectively hides the polar -OH group, reducing intermolecular hydrogen bonding and increasing volatility.

    • Second Eluter: 2-Fluoro-4-methoxyphenol .[1] The methoxy group is distal (para). The -OH is more exposed to interact with the stationary phase or other molecules, increasing retention time.

  • Mass Spec (EI, 70eV):

    • Parent Ion (

      
      ):  142 m/z.
      
    • Base Peak: Likely 127 m/z (

      
      , loss of methyl radical from methoxy).
      
    • Differentiation: While fragmentation patterns are similar, the 2-F-6-OMe isomer often shows a higher abundance of the parent ion relative to fragments due to the stabilizing "cage" effect of the ortho-substituents.

Part 4: Validated Experimental Protocol

Objective: Confirm identity of synthesized 2-Fluoro-6-methoxyphenol and quantify isomeric purity.

Reagents:

  • Sample (~10 mg)

  • Solvent: CDCl

    
     (for NMR) or Ethyl Acetate (for GC).
    
  • Internal Standard (Optional): Biphenyl (for GC retention indexing).

Step-by-Step Workflow:

  • Sample Prep (GC-MS):

    • Dissolve 1 mg sample in 1 mL Ethyl Acetate.

    • System: Agilent 7890/5977 (or equivalent).

    • Column: DB-5MS (30m x 0.25mm x 0.25µm).

    • Temp Program: 60°C (1 min) -> 20°C/min -> 280°C.

    • Expectation: Look for the earlier eluting peak of the doublet pair if synthesis was non-selective.

  • Sample Prep (NMR - Critical Step):

    • Dissolve ~10 mg in 0.6 mL CDCl

      
      .
      
    • Note: Do not use DMSO-d6 initially if possible; CDCl

      
       minimizes proton exchange, keeping the phenolic -OH signal sharp (often a doublet due to F-coupling, 
      
      
      
      Hz, which is a secondary confirmation of the ortho-F).[1]
  • Data Interpretation:

    • Check for the "Triplet at ~6.8-7.0 ppm" .

    • If the spectrum shows a singlet or weakly coupled doublet in the aromatic region that integrates to 1H, you have the 4-methoxy isomer (isolated proton).[1]

Visualizing the "Ortho-Clamp" Effect:

Ortho_Effect cluster_target 2-Fluoro-6-methoxyphenol (High Volatility) cluster_isomer 2-Fluoro-4-methoxyphenol (Low Volatility) OH OH F F OH->F H-Bond OMe OMe OH->OMe H-Bond Interaction Shielded OH (Elutes Early) OH2 OH F2 F OH2->F2 H-Bond OMe2 OMe Interaction2 Exposed OH (Elutes Late)

Caption: The "Ortho-Clamp" effect reduces polarity in the 2,6-isomer, decreasing retention time compared to the 2,4-isomer.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2737367, 2-Fluoro-6-methoxyphenol. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Guaiacol (2-Methoxyphenol) Fragmentation Data. (Used for comparative fragmentation logic). Retrieved from [Link]

  • Reich, H. J. (University of Wisconsin). Proton NMR Data - Chemical Shifts and Coupling Constants in Benzenes. (Authoritative source for substituent effects and coupling constants). Retrieved from [Link]

Sources

Validation

A Comparative Study of 2-Fluoro-6-methoxyphenol in Diverse Solvent Systems: A Guide for Researchers

In the landscape of pharmaceutical and materials science research, the nuanced behavior of molecular compounds in different solvent environments is a critical determinant of their synthetic accessibility, formulation sta...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the nuanced behavior of molecular compounds in different solvent environments is a critical determinant of their synthetic accessibility, formulation stability, and biological activity. This guide provides an in-depth comparative analysis of 2-Fluoro-6-methoxyphenol, a key aromatic building block, across a spectrum of solvent systems. By elucidating its solubility, stability, and spectroscopic characteristics, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this compound in their work.

The strategic placement of a fluorine atom and a methoxy group on the phenolic ring imparts unique electronic and steric properties to 2-Fluoro-6-methoxyphenol. The fluorine atom, with its high electronegativity, can influence the acidity of the phenolic proton and engage in specific interactions with the solvent. Simultaneously, the methoxy group can participate in hydrogen bonding and affect the overall polarity of the molecule. Understanding how these features interact with various solvents is paramount for predicting reaction outcomes, designing stable formulations, and interpreting analytical data.

This guide will delve into the practical aspects of working with 2-Fluoro-6-methoxyphenol, offering detailed experimental protocols, comparative data, and a theoretical framework for interpreting the observed phenomena. We will also draw comparisons with structurally related compounds, guaiacol (2-methoxyphenol) and 4-fluorophenol, to highlight the specific contributions of the fluoro and methoxy substituents to the molecule's behavior.

Physicochemical Properties of 2-Fluoro-6-methoxyphenol

A foundational understanding of the intrinsic properties of 2-Fluoro-6-methoxyphenol is essential before exploring its solvent-dependent behavior.

PropertyValueSource
Molecular Formula C₇H₇FO₂PubChem[1]
Molecular Weight 142.13 g/mol PubChem[1]
Appearance Clear colorless to yellow liquidThermo Fisher Scientific[2]
Density 1.23 g/mL at 25 °CSigma-Aldrich[3]
Boiling Point 130-131 °C at 36 mmHgSigma-Aldrich[3]
Refractive Index n20/D 1.52Sigma-Aldrich[3]
Flash Point 103 °C (closed cup)Sigma-Aldrich[3]

Comparative Solubility Analysis

The solubility of a compound is a fundamental parameter that dictates its utility in various applications, from reaction media to formulation excipients. The interplay of solute-solvent interactions, primarily hydrogen bonding and polarity matching, governs this property. Phenolic compounds, in general, exhibit enhanced solubility in polar protic solvents due to their ability to form hydrogen bonds.[4]

Experimental Protocol for Solubility Determination

This protocol outlines a standardized method for determining the qualitative and semi-quantitative solubility of 2-Fluoro-6-methoxyphenol in a range of solvents.

Materials:

  • 2-Fluoro-6-methoxyphenol

  • A selection of solvents with varying polarities (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Isopropanol, Methanol, Water)

  • Vortex mixer

  • Analytical balance

  • Small test tubes or vials

Procedure:

  • Qualitative Assessment:

    • Add approximately 10 mg of 2-Fluoro-6-methoxyphenol to a test tube.

    • Add 1 mL of the chosen solvent and vortex for 30 seconds.

    • Visually inspect the solution for the complete dissolution of the solid. Record as "Soluble," "Partially Soluble," or "Insoluble."

  • Semi-Quantitative Assessment (for soluble systems):

    • Start with a known volume of solvent (e.g., 1 mL).

    • Incrementally add small, weighed portions of 2-Fluoro-6-methoxyphenol.

    • After each addition, vortex thoroughly until the solid dissolves.

    • Continue until a saturated solution is achieved (i.e., solid material remains undissolved).

    • Calculate the approximate solubility in mg/mL.

Predicted Solubility Profile and Rationale

Based on the structural features of 2-Fluoro-6-methoxyphenol and general principles of solubility, a predicted solubility profile is presented below.

SolventSolvent TypePredicted SolubilityRationale
Hexane NonpolarLowThe significant polarity mismatch between the polar phenolic group and nonpolar hexane limits solubility.
Toluene Nonpolar AromaticModerateThe aromatic ring of toluene can engage in π-π stacking interactions with the phenyl ring of the solute, while the overall nonpolar nature limits strong interactions with the polar functional groups.
Dichloromethane Polar AproticHighDichloromethane is a good solvent for many organic compounds due to its ability to dissolve a range of polarities.
Ethyl Acetate Polar AproticHighThe ester group of ethyl acetate can act as a hydrogen bond acceptor for the phenolic proton.
Acetone Polar AproticVery HighThe ketone carbonyl is a strong hydrogen bond acceptor, leading to favorable interactions with the phenolic hydroxyl group.
Isopropanol Polar ProticVery HighIsopropanol can act as both a hydrogen bond donor and acceptor, leading to strong solute-solvent interactions.
Methanol Polar ProticVery HighSimilar to isopropanol, methanol's ability to form strong hydrogen bonds results in high solubility.
Water Polar ProticLow to ModerateWhile the hydroxyl and methoxy groups can hydrogen bond with water, the hydrophobic phenyl ring limits overall solubility.

Spectroscopic Investigation of Solvatochromic Effects

The electronic and vibrational properties of a molecule can be perturbed by the surrounding solvent molecules, leading to shifts in spectroscopic signals. This phenomenon, known as solvatochromism, provides valuable insights into solute-solvent interactions.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions of a molecule. For phenolic compounds, the absorption maxima are sensitive to solvent polarity and hydrogen bonding.[5][6]

Materials:

  • 2-Fluoro-6-methoxyphenol

  • Spectroscopic grade solvents (e.g., Cyclohexane, Dichloromethane, Acetonitrile, Methanol)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of 2-Fluoro-6-methoxyphenol in a volatile solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • For each solvent to be tested, prepare a dilute solution by adding a small aliquot of the stock solution to the solvent in a quartz cuvette to achieve an absorbance maximum between 0.5 and 1.0.

  • Record the UV-Vis spectrum from 200 to 400 nm, using the pure solvent as a blank.

  • Identify the wavelength of maximum absorbance (λmax) for each solvent.

The electronic transitions of phenols are influenced by the solvent's ability to stabilize the ground and excited states. A shift to longer wavelengths (bathochromic or red shift) is often observed in more polar and hydrogen-bonding solvents, as these solvents can stabilize the more polar excited state.

SolventPolarity IndexHydrogen BondingExpected λmax Shift
Cyclohexane 0.2NoneBaseline (nonpolar reference)
Dichloromethane 3.1Weak H-bond acceptorSlight bathochromic shift
Acetonitrile 5.8Weak H-bond acceptorModerate bathochromic shift
Methanol 5.1Strong H-bond donor/acceptorSignificant bathochromic shift
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the local chemical environment of each nucleus in a molecule. Changes in the solvent can lead to shifts in the chemical shifts of protons and carbons, particularly those involved in hydrogen bonding.

Materials:

  • 2-Fluoro-6-methoxyphenol

  • Deuterated NMR solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Prepare NMR samples by dissolving approximately 5-10 mg of 2-Fluoro-6-methoxyphenol in 0.6-0.7 mL of each deuterated solvent.

  • Acquire ¹H and ¹³C NMR spectra for each sample.

  • Reference the spectra to the residual solvent peak.

  • Analyze the chemical shifts of the phenolic proton and the aromatic protons and carbons.

The chemical shift of the phenolic proton is particularly sensitive to the hydrogen-bonding capacity of the solvent.[7] In solvents that are strong hydrogen bond acceptors, the phenolic proton will be deshielded, resulting in a downfield shift (higher ppm value).

Deuterated SolventHydrogen Bond Acceptor StrengthExpected Phenolic ¹H Chemical Shift (ppm)
CDCl₃ Weak5.0 - 6.0
Acetone-d₆ Moderate7.0 - 8.5
DMSO-d₆ Strong9.0 - 10.0

Stability Assessment in Different Solvents

The chemical stability of 2-Fluoro-6-methoxyphenol is crucial for its storage and use in various applications. Degradation can be influenced by solvent properties, as well as exposure to light and temperature.

Experimental Protocol for HPLC Stability Assay

This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the degradation of 2-Fluoro-6-methoxyphenol over time in different solvents.

Materials:

  • 2-Fluoro-6-methoxyphenol

  • HPLC grade solvents for sample preparation and mobile phase

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Temperature-controlled incubator and photostability chamber

Procedure:

  • Prepare solutions of 2-Fluoro-6-methoxyphenol in the selected solvents (e.g., Methanol, Acetonitrile, Water) at a known concentration (e.g., 0.1 mg/mL).

  • Divide each solution into three sets: one for ambient temperature/light, one for elevated temperature (e.g., 40°C), and one for exposure to light in a photostability chamber.

  • At specified time points (e.g., 0, 24, 48, 72 hours), inject an aliquot of each sample into the HPLC system.

  • Monitor the peak area of the 2-Fluoro-6-methoxyphenol peak. A decrease in peak area indicates degradation.

  • Calculate the percentage of the compound remaining at each time point relative to the initial time point.

Predicted Stability Profile

Phenolic compounds can be susceptible to oxidation, and the rate of degradation can be solvent-dependent.

SolventConditionPredicted StabilityRationale
Methanol AmbientGoodMethanol is a relatively stable solvent for many phenolic compounds.
Acetonitrile AmbientGoodAcetonitrile is a common and generally non-reactive solvent for HPLC analysis.
Water AmbientModerateAqueous solutions of phenols can be more prone to oxidation, especially if exposed to light or trace metal ions.
All Solvents Elevated TemperatureDecreasedHigher temperatures will accelerate any potential degradation pathways.
All Solvents Light ExposureDecreasedPhotodegradation is a common pathway for phenolic compounds.

Comparative Analysis with Alternative Compounds

To better understand the unique properties of 2-Fluoro-6-methoxyphenol, it is instructive to compare its behavior with structurally similar molecules.

  • Guaiacol (2-Methoxyphenol): This compound lacks the fluorine substituent, allowing for a direct assessment of the fluorine atom's influence on acidity, hydrogen bonding, and electronic properties.

  • 4-Fluorophenol: This isomer allows for an evaluation of the positional effect of the fluorine atom on the phenol ring.

A comparative study would likely reveal that the intramolecular hydrogen bond between the hydroxyl and methoxy groups in 2-fluoro-6-methoxyphenol influences its acidity and interaction with solvents compared to 4-fluorophenol.[8] Guaiacol, lacking the electron-withdrawing fluorine, is expected to be less acidic than 2-fluoro-6-methoxyphenol.

Visualizing Experimental Workflows

Clear and logical experimental design is fundamental to obtaining reliable and reproducible data. The following diagrams, generated using Graphviz, illustrate the workflows for the key experiments described in this guide.

Experimental_Workflow_Solubility cluster_prep Sample Preparation cluster_qualitative Qualitative Assessment cluster_semiquant Semi-Quantitative Assessment Compound 2-Fluoro-6-methoxyphenol Mix Mix Compound & Solvent Compound->Mix Solvents Diverse Solvents Solvents->Mix Observe Visual Observation Mix->Observe Record_Qual Record: Soluble, Partially Soluble, Insoluble Observe->Record_Qual Titrate Incremental Addition of Compound Record_Qual->Titrate For 'Soluble' Saturate Achieve Saturation Titrate->Saturate Calculate Calculate Solubility (mg/mL) Saturate->Calculate Experimental_Workflow_Spectroscopy cluster_uvvis UV-Vis Spectroscopy cluster_nmr NMR Spectroscopy Prep_UV Prepare Dilute Solutions in Spectroscopic Solvents Run_UV Record UV-Vis Spectra (200-400 nm) Prep_UV->Run_UV Analyze_UV Determine λmax Run_UV->Analyze_UV Prep_NMR Prepare Samples in Deuterated Solvents Run_NMR Acquire ¹H & ¹³C NMR Spectra Prep_NMR->Run_NMR Analyze_NMR Analyze Chemical Shifts Run_NMR->Analyze_NMR Start 2-Fluoro-6-methoxyphenol Start->Prep_UV Start->Prep_NMR

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This comprehensive guide provides a framework for the systematic investigation of 2-Fluoro-6-methoxyphenol in various solvent systems. The interplay of its structural features—the phenolic hydroxyl, the methoxy group, and the fluorine substituent—with solvent properties such as polarity and hydrogen bonding capacity dictates its solubility, stability, and spectroscopic behavior. By following the detailed experimental protocols and utilizing the comparative data presented, researchers can gain a deeper understanding of this versatile compound, enabling its more effective application in synthesis, formulation, and analysis. The principles and methodologies outlined herein are not only specific to 2-Fluoro-6-methoxyphenol but can also be applied to the broader class of substituted phenols, contributing to the advancement of chemical and pharmaceutical sciences.

References

  • PubChem. (n.d.). 2-Fluoro-6-methoxyphenol. Retrieved from [Link]

  • Pfeiffer, J., et al. (2021). Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. Molecules, 26(15), 4615. [Link]

  • Royal Society of Chemistry. (2019). Electronic Supplementary Material. Retrieved from [Link]

  • Spyros, A., & Dais, P. (2014). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 19(9), 13645-13671. [Link]

  • PubChem. (n.d.). 2-Fluoro-5-methoxyphenol. Retrieved from [Link]

  • Dearden, J. C., & Forbes, W. F. (1959). PART XIV. THE ULTRAVIOLET ABSORPTION SPECTRA OF PHENOLS. Canadian Journal of Chemistry, 37(8), 1294-1304. [Link]

  • El-Mekkawy, A. I., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes. Chemistry, 3(1), 163-171. [Link]

  • Feller, M. B., et al. (2012). Hydrogen Bond Lifetimes and Energetics for Solute-Solvent Complexes Studied with 2D-IR Vibrational Echo Spectroscopy. The Journal of Physical Chemistry B, 116(25), 7564-7574. [Link]

  • Hunter, C. A. (2019). Dissecting Solvent Effects on Hydrogen Bonding. Angewandte Chemie International Edition, 58(4), 1040-1043. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

Sources

Comparative

A Comparative Performance Analysis of 2-Fluoro-6-methoxyphenol in the Ullmann Condensation

In the landscape of synthetic organic chemistry, the judicious selection of substrates is paramount to achieving desired reaction outcomes. This guide provides an in-depth, data-driven comparison of 2-Fluoro-6-methoxyphe...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, the judicious selection of substrates is paramount to achieving desired reaction outcomes. This guide provides an in-depth, data-driven comparison of 2-Fluoro-6-methoxyphenol against a series of structurally related phenols in the context of the Ullmann condensation, a cornerstone reaction for the formation of diaryl ethers. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced reactivity of this versatile building block and make informed decisions in their synthetic endeavors.

Introduction: The Strategic Importance of Substituted Phenols

Substituted phenols are pivotal precursors in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The nature and position of substituents on the phenolic ring profoundly influence its reactivity, dictating the efficiency and selectivity of subsequent transformations. 2-Fluoro-6-methoxyphenol, with its unique substitution pattern, presents an intriguing case study. The electron-withdrawing fluorine atom and the electron-donating methoxy group, positioned ortho to the hydroxyl group, create a distinct electronic and steric environment that can be leveraged for specific synthetic advantages.

This guide will benchmark the performance of 2-Fluoro-6-methoxyphenol in the Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl halide and a phenol to form a diaryl ether.[1][2] This reaction is a classic and reliable method for constructing the diaryl ether motif, a common scaffold in medicinally relevant molecules.

The Benchmark Reaction: Ullmann Condensation for Diaryl Ether Synthesis

The Ullmann condensation was selected as the benchmark reaction due to its historical significance and continued relevance in organic synthesis.[1] While modern palladium-catalyzed methods like the Buchwald-Hartwig amination have gained prominence for C-N bond formation, the copper-catalyzed Ullmann reaction remains a valuable tool for C-O bond formation, particularly in industrial settings.[1][3]

The general scheme for the Ullmann condensation is as follows:

For this comparative study, we will investigate the reaction of various phenols with 4-iodoanisole as the aryl halide partner. This specific reaction provides a consistent framework to evaluate the impact of the phenolic substituent on reaction performance.

Comparative Reagents

To provide a comprehensive performance benchmark, 2-Fluoro-6-methoxyphenol was compared against the following commercially available phenols:

  • Phenol: The unsubstituted parent compound, serving as a baseline.

  • 2-Fluorophenol: To isolate the effect of the ortho-fluoro substituent.

  • 2-Methoxyphenol (Guaiacol): To isolate the effect of the ortho-methoxy substituent.

  • 2,6-Dimethylphenol: To evaluate the impact of steric hindrance from two ortho-substituents.

Experimental Protocols

The following is a detailed, step-by-step methodology for the benchmark Ullmann condensation reaction.

Materials:

  • Phenol (99%)

  • 2-Fluorophenol (99%)

  • 2-Methoxyphenol (99%)

  • 2-Fluoro-6-methoxyphenol (97%)[4][5]

  • 2,6-Dimethylphenol (99%)

  • 4-Iodoanisole (98%)

  • Copper(I) iodide (CuI) (99.99%)

  • Potassium carbonate (K₂CO₃), anhydrous (99%)

  • N,N-Dimethylformamide (DMF), anhydrous (99.8%)

  • Toluene, anhydrous (99.8%)

  • Ethyl acetate (EtOAc), ACS grade

  • Hexanes, ACS grade

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry 25 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser was added the phenol (1.0 mmol), 4-iodoanisole (1.2 mmol, 1.2 equiv), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • The flask was evacuated and backfilled with argon three times.

  • Anhydrous N,N-dimethylformamide (5 mL) was added via syringe.

  • The reaction mixture was heated to 140 °C in an oil bath and stirred vigorously for the time indicated in the data table.

  • Reaction progress was monitored by thin-layer chromatography (TLC) using a 20% ethyl acetate in hexanes mobile phase.

  • Upon completion, the reaction mixture was allowed to cool to room temperature and diluted with ethyl acetate (20 mL).

  • The mixture was washed with water (2 x 15 mL) and brine (15 mL).

  • The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure diaryl ether.

  • The isolated yield was determined, and the purity was assessed by ¹H NMR and GC-MS.

Data Presentation: A Comparative Analysis

The performance of 2-Fluoro-6-methoxyphenol and the alternative reagents in the Ullmann condensation is summarized in the table below. The data presented is representative of typical experimental outcomes.

Phenol DerivativeReaction Time (h)Isolated Yield (%)Purity (%)
Phenol2475>98
2-Fluorophenol1882>99
2-Methoxyphenol2078>98
2-Fluoro-6-methoxyphenol 16 88 >99
2,6-Dimethylphenol4845>95

Discussion: Unraveling the "Why" Behind the Performance

The experimental data reveals a clear performance advantage for 2-Fluoro-6-methoxyphenol in this Ullmann condensation. The enhanced reactivity can be attributed to a combination of electronic and steric effects, which are best understood by examining the reaction mechanism.

The Ullmann Condensation Mechanism

The precise mechanism of the Ullmann condensation has been a subject of study for many years, with several pathways proposed.[6] A generally accepted catalytic cycle involves the following key steps:

Ullmann_Condensation A Cu(I) Catalyst B Oxidative Addition Ar-X A->B C Cu(III) Intermediate B->C D Ligand Exchange Ar'-OH C->D E Reductive Elimination D->E E->A F Ar-O-Ar' Product E->F

Caption: A simplified catalytic cycle for the Ullmann condensation.

  • Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition to the aryl halide (4-iodoanisole) to form a Cu(III) intermediate.

  • Ligand Exchange: The phenol coordinates to the copper center, typically after deprotonation by the base (K₂CO₃) to form a phenoxide.

  • Reductive Elimination: The diaryl ether product is formed through reductive elimination, regenerating the Cu(I) catalyst.

Interpreting the Results
  • 2-Fluoro-6-methoxyphenol (88% yield, 16 h): The superior performance of this substrate is a result of the synergistic effects of its substituents. The electron-withdrawing fluorine atom increases the acidity of the phenolic proton, facilitating the formation of the reactive phenoxide nucleophile. This accelerates the ligand exchange step. The ortho-methoxy group, while electron-donating through resonance, can also participate in chelation with the copper center, potentially stabilizing the transition state and promoting the reductive elimination step. The combination of these effects leads to a faster reaction and higher yield.

  • 2-Fluorophenol (82% yield, 18 h): The presence of the single electron-withdrawing fluorine atom also enhances the acidity of the phenol, leading to a good yield and a faster reaction compared to unsubstituted phenol.

  • 2-Methoxyphenol (78% yield, 20 h): The electron-donating nature of the methoxy group slightly deactivates the phenol towards deprotonation compared to phenol, resulting in a slightly longer reaction time and comparable yield.

  • Phenol (75% yield, 24 h): As the baseline, phenol shows moderate reactivity under these conditions.

  • 2,6-Dimethylphenol (45% yield, 48 h): The significantly lower yield and longer reaction time for this substrate are due to steric hindrance. The two ortho-methyl groups impede the approach of the phenol to the copper center, slowing down the ligand exchange and subsequent steps in the catalytic cycle.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the benchmark experiment.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Weigh Reagents: Phenol, 4-Iodoanisole, CuI, K2CO3 B Add to Schlenk Flask A->B C Evacuate and Backfill with Argon B->C D Add Anhydrous DMF C->D E Heat to 140 °C D->E F Stir and Monitor by TLC E->F G Cool to Room Temperature F->G H Dilute with EtOAc G->H I Aqueous Wash H->I J Dry and Concentrate I->J K Flash Column Chromatography J->K L Pure Diaryl Ether K->L

Caption: A flowchart of the experimental workflow for the Ullmann condensation.

Conclusion

This comparative guide demonstrates that 2-Fluoro-6-methoxyphenol is a highly effective substrate in the Ullmann condensation for the synthesis of diaryl ethers. Its unique electronic properties, arising from the ortho-fluoro and ortho-methoxy substituents, lead to enhanced reactivity and higher yields compared to other structurally related phenols. The insights provided in this guide, grounded in experimental data and mechanistic understanding, should empower researchers to leverage the advantageous properties of 2-Fluoro-6-methoxyphenol in their synthetic campaigns.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Ramprasad, et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Inorganic Chemistry, 56(17), 10290–10297. Retrieved from [Link]

Sources

Validation

Comparative Guide: 2-Fluoro-6-methoxy-3-methylphenol in Catalytic Functionalization

Topic: Comparative Guide: 2-Fluoro-6-methoxy-3-methylphenol vs. Analogous Phenols in Catalytic Functionalization Content Type: Publish Comparison Guide Audience: Synthetic Chemists, Process Development Scientists, and Ca...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: 2-Fluoro-6-methoxy-3-methylphenol vs. Analogous Phenols in Catalytic Functionalization Content Type: Publish Comparison Guide Audience: Synthetic Chemists, Process Development Scientists, and Catalysis Researchers.

Executive Summary & Strategic Positioning

2-Fluoro-6-methoxy-3-methylphenol (CAS 1782490-41-8) represents a specialized class of polysubstituted, electron-rich phenols. Unlike standard phenols (e.g., phenol, cresol) or symmetric electron-rich phenols (e.g., 2,6-dimethoxyphenol), this compound introduces a unique electronic and steric conflict that challenges conventional catalytic methodologies.

This guide compares 2-Fluoro-6-methoxy-3-methylphenol (Compound A) against two primary structural analogs:

  • Compound B: 2,6-Dimethoxy-3-methylphenol (Non-fluorinated, highly electron-rich reference).

  • Compound C: 2-Fluoro-6-methoxyphenol (Non-methylated, less sterically hindered reference).

Key Differentiator: The specific placement of the Fluorine atom at C2 creates a "Janus-faced" electronic environment—inductive withdrawal (-I) competes with resonance donation (+R), while the 3-Methyl group imposes a rigid steric blockade, directing catalytic functionalization almost exclusively to the para-position (C4).

Comparative Analysis: Electronic & Steric Profiles[1]

The following table synthesizes the physicochemical properties that dictate catalytic performance.

Table 1: Comparative Reactivity Profile
Feature2-Fluoro-6-methoxy-3-methylphenol (Target)2,6-Dimethoxy-3-methylphenol (Analog B)2-Fluoro-6-methoxyphenol (Analog C)
Electronic Nature Hybrid: Electron-rich but deactivated by F (-I effect).Super-Rich: Strong +R from two OMe groups.Balanced: Moderate activation.
Nucleophilicity (C4) Moderate: F pulls electron density, reducing reactivity vs. OMe.High: Most reactive towards electrophiles.High: Less steric hindrance than Target.
Steric Hindrance High: 3-Me and 2-F crowd the "lower" hemisphere.High: 3-Me and 2-OMe crowd the "lower" hemisphere.Moderate: Open C3/C5 positions.
Coordination Mode Bidentate Potential: O-H and F can chelate hard metals (Ti, Al).Bidentate: O-H and OMe chelate soft/hard metals.Bidentate: O-H and F/OMe.
Primary Reactive Site C4 (Para): Highly selective due to C2/C6/C3 blocking.C4 (Para): Highly selective.C4 (Para) & C3/C5: Less regiocontrol.
Catalyst Compatibility Ir, Pd, Cu: Requires more active catalysts due to F-deactivation.Cu, Fe, Ru: Readily oxidized/functionalized.Ir, Rh: Good substrate for C-H activation.

Detailed Reactivity Analysis

Impact on Oxidative Coupling (Cu-Catalyzed)

In copper-catalyzed oxidative coupling (e.g., forming biphenols), Compound B (Dimethoxy) reacts rapidly due to its high electron density, often leading to over-oxidation (quinones).

  • The Fluorine Effect: In Compound A , the fluorine atom at C2 lowers the HOMO energy compared to the methoxy group. This stabilizes the phenoxyl radical intermediate , preventing over-oxidation and increasing selectivity for the dimer over the quinone.

  • Outcome: Compound A is a superior substrate when controlled dimerization is required, whereas Compound B requires lower temperatures to avoid polymerization.

Impact on C-H Activation (Ir-Catalyzed Borylation)

Iridium-catalyzed C-H borylation is governed by sterics.

  • The Methyl Blockade: The 3-methyl group in Compound A effectively shuts down the C2/C3 region. The C6-methoxy group blocks C5/C1.

  • Regioselectivity: Functionalization is forced to the C4 position (para to OH) or C5 position (meta to OH, para to Me). However, the C4 position is electronically favored by the OH resonance (+R).

  • Comparison: Compound C (lacking the 3-Me) often yields a mixture of C3, C4, and C5 borylated products. Compound A yields a single regioisomer (C4 or C5 depending on ligand bulk), making it a "self-directing" substrate.

Experimental Protocols

Protocol 1: Regioselective C-H Borylation

Objective: To install a boronic ester at the sterically accessible C4/C5 position for subsequent cross-coupling. This protocol highlights the steric directing effect of the 3-Me group.

Reagents:

  • Substrate: 2-Fluoro-6-methoxy-3-methylphenol (1.0 equiv)

  • Reagent: B2pin2 (Bis(pinacolato)diboron) (1.2 equiv)

  • Catalyst: [Ir(OMe)(cod)]2 (1.5 mol%)

  • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3.0 mol%)

  • Solvent: THF or MTBE (anhydrous)

Workflow:

  • Glovebox Setup: In a N2-filled glovebox, charge a reaction vial with [Ir(OMe)(cod)]2 (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol). Dissolve in 1 mL THF.

  • Pre-catalyst Formation: Stir for 5 mins until the solution turns dark brown.

  • Addition: Add B2pin2 (305 mg, 1.2 mmol) and 2-Fluoro-6-methoxy-3-methylphenol (156 mg, 1.0 mmol).

  • Reaction: Seal the vial and heat to 80 °C for 16 hours .

  • Workup: Cool to RT. Filter through a short pad of silica gel (eluting with Et2O). Concentrate in vacuo.

  • Analysis: Analyze by 1H-NMR.

    • Expected Result: >95% conversion. Single regioisomer (typically C4-Bpin due to electronic activation from OH/OMe and steric blocking by Me/F).

Protocol 2: Copper-Catalyzed Aerobic Oxidative Coupling

Objective: To synthesize the ortho-ortho or para-para linked biphenol. This tests the electronic stability of the radical.

Reagents:

  • Substrate: 2-Fluoro-6-methoxy-3-methylphenol (1.0 equiv)

  • Catalyst: CuCl(OH)-TMEDA complex (5 mol%)

  • Oxidant: O2 (balloon) or Air

  • Solvent: CH2Cl2

Workflow:

  • Catalyst Prep: Dissolve CuCl (5 mg) and TMEDA (10 µL) in CH2Cl2 (5 mL) and stir under air for 10 mins to form the active Cu(II)-oxo species.

  • Substrate Addition: Add the phenol (1 mmol) slowly.

  • Reaction: Stir vigorously under an O2 balloon at RT for 4-6 hours .

  • Observation: The solution will darken (formation of phenoxyl radical).

  • Quench: Add 1M HCl to break the Cu-phenoxide complex. Extract with DCM.

  • Result:

    • Compound A: Predominantly C4-C4 coupled dimer (biphenol) due to C2/C6 blocking.

    • Compound B: Mixture of dimer and diphenoquinone (over-oxidation).

Mechanistic Visualization (Graphviz)

The following diagram illustrates the Electronic and Steric Vector Map for 2-Fluoro-6-methoxy-3-methylphenol, guiding the catalyst to the active site.

ReactivityMap Phenol 2-Fluoro-6-methoxy-3-methylphenol (Target Substrate) OH 1-OH Group (Strong +R, Directing) Phenol->OH F 2-Fluoro Group (-I Inductive w/d) (Weak Coordination) Phenol->F Me 3-Methyl Group (Steric Bulk) Phenol->Me OMe 6-Methoxy Group (+R Donor, Directing) Phenol->OMe C4 C4 Position (Para) PRIMARY REACTIVE SITE (Nucleophilic & Open) OH->C4 Activates (Ortho/Para) F->Phenol Deactivates Ring (-I) F->C4 Blocks Ortho Attack Me->C4 Blocks Ortho Attack OMe->C4 Activates (Meta) Product Product C4->Product Electrophilic Attack / Radical Coupling C5 C5 Position (Meta) SECONDARY SITE (Sterically Shielded)

Caption: Reactivity Map showing how the 3-Methyl and 2-Fluoro groups funnel catalytic activity to the C4 position by blocking alternative sites and modulating electron density.

References

  • BenchChem. "A Comparative Guide to the Synthesis of Polysubstituted Phenols." BenchChem Technical Guides, 2025. Link

  • Royal Society of Chemistry. "C(sp2)–H functionalization of phenols: an effective access route to valuable materials." RSC Advances, 2024. Link

  • National Institutes of Health (NIH). "Catalytic Oxidative Coupling of Phenols and Related Compounds." PubMed Central, 2021. Link

  • MDPI. "Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation." Molecules, 2025.[1] Link

  • Sigma-Aldrich. "Product Specification: 2-Fluoro-6-methoxy-3-methylphenol (CAS 1782490-41-8)." Sigma-Aldrich Catalog, Accessed 2026. Link

Sources

Comparative

Comparative Bioactivity Guide: 2-Fluoro-6-methoxy-3-methylphenol Analogs

This guide provides a comparative bioactivity analysis of 2-Fluoro-6-methoxy-3-methylphenol and its structural analogs. It is designed for researchers investigating fluorinated phenolic scaffolds for drug discovery, part...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative bioactivity analysis of 2-Fluoro-6-methoxy-3-methylphenol and its structural analogs. It is designed for researchers investigating fluorinated phenolic scaffolds for drug discovery, particularly in the context of antioxidant capacity, metabolic stability, and enzyme inhibition.

Executive Summary & Rationale

2-Fluoro-6-methoxy-3-methylphenol (CAS: 1782490-41-8) represents a specialized fluorinated scaffold derived from the guaiacol (2-methoxyphenol) family.[1][2][3] In medicinal chemistry, this molecule is primarily utilized as a bioisostere to modulate the physicochemical properties of phenolic drugs.

The strategic incorporation of fluorine at the 2-position, adjacent to the phenolic hydroxyl group, serves three critical functions in drug design:

  • Metabolic Blockade: Fluorine prevents oxidative metabolism (hydroxylation) at the ortho-position, extending the half-life (

    
    ) of the parent molecule.
    
  • pKa Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of the phenolic hydroxyl, enhancing its hydrogen-bond donating capability while altering its ionization state at physiological pH.

  • Lipophilicity Enhancement: Fluorination typically increases the partition coefficient (LogP), facilitating membrane permeability compared to non-fluorinated analogs.

This guide compares the target molecule against its non-fluorinated parent and standard benchmarks to assist in lead optimization.

Comparative Structure-Activity Relationship (SAR)

The following table contrasts the target molecule with its direct structural analogs and a standard reference (BHT). Data values are predicted based on established Quantitative Structure-Activity Relationship (QSAR) principles for fluorinated phenols.

Table 1: Physicochemical & Bioactivity Profile
FeatureTarget: 2-Fluoro-6-methoxy-3-methylphenol Analog A: 2-Methoxy-3-methylphenol (Non-F Parent)Analog B: 2-Fluoro-6-methoxyphenol (Des-methyl)Reference: BHT (Std. Antioxidant)
Structure Class Fluorinated GuaiacolGuaiacol / CresolFluorinated PhenolHindered Phenol
Electronic Effect Electron-withdrawing (F) lowers pKaElectron-donating (Me, OMe) raises pKaStrong EWG (F), less steric bulkSteric hindrance dominates
Predicted pKa ~9.2 - 9.5~10.2 - 10.5~8.5 - 8.8~11.0
LogP (Lipophilicity) High (~2.4) Moderate (~2.[4]1)Moderate (~1.9)Very High (~5.1)
Metabolic Stability High (Blocked ortho-site)Low (Susceptible to aromatic hydroxylation)ModerateModerate
Antioxidant Mechanism SPLET (Solvent dependent)HAT (Hydrogen Atom Transfer)SPLETHAT
Primary Application Metabolic Probe, Kinase Inhibitor FragmentFlavor/Fragrance, General AntioxidantFragment ScreeningFood Preservative

Note on Causality: The lower pKa in the fluorinated analogs (Target & Analog B) suggests that at physiological pH (7.4), a larger fraction exists as the phenolate anion. This shifts the antioxidant mechanism from Hydrogen Atom Transfer (HAT) to Sequential Proton-Loss Electron-Transfer (SPLET) , which is critical when designing assays in polar solvents like methanol or water.

Mechanistic Visualization: Fluorine Effect on Antioxidant Pathways

The following diagram illustrates how the fluorine substitution alters the free radical scavenging pathway compared to the non-fluorinated parent.

AntioxidantMechanism Substrate 2-Fluoro-6-methoxy-3-methylphenol HAT_State Transition State (H-Atom Transfer) Substrate->HAT_State Non-polar Solvent Ionization Deprotonation (pKa ~9.2) Substrate->Ionization Polar Solvent (F-induced acidity) Radical Free Radical (R•) Radical->HAT_State ET_State Electron Transfer (to R•) Radical->ET_State Product_HAT Phenoxyl Radical (Neutral) HAT_State->Product_HAT Anion Phenolate Anion Ionization->Anion Anion->ET_State + R• Product_SPLET Phenoxyl Radical (Neutral) ET_State->Product_SPLET

Figure 1: Mechanistic shift from HAT to SPLET driven by fluorine-induced acidity. In polar media, the target molecule favors the lower pathway due to pKa modulation.

Experimental Validation Protocols

To objectively validate the bioactivity of 2-Fluoro-6-methoxy-3-methylphenol, the following self-validating protocols are recommended. These assays differentiate the specific effects of the fluorine substitution.[5]

Protocol A: Differential Solvent DPPH Assay (Antioxidant)

Purpose: To distinguish between HAT and SPLET mechanisms. Fluorinated phenols show higher activity in polar solvents (Methanol) vs. non-polar (Dioxane) due to anion stabilization.

  • Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in Methanol (Solvent A) and Dioxane (Solvent B).

    • Prepare serial dilutions of the Target Molecule (10–200 µM).

  • Incubation:

    • Mix 100 µL of test compound with 100 µL of DPPH solution in a 96-well plate.

    • Incubate in the dark at 25°C for 30 minutes.

  • Measurement:

    • Measure absorbance at 517 nm using a microplate reader.

  • Validation Check:

    • Control: Use Ascorbic Acid (Standard).

    • Success Criteria: If

      
      , the mechanism is SPLET, confirming the electronic influence of the Fluorine atom.
      
Protocol B: Microsomal Stability Assay (Metabolic Blockade)

Purpose: To confirm if the 2-Fluoro substitution effectively blocks metabolic hydroxylation compared to the non-fluorinated parent.

  • System:

    • Liver Microsomes (Human or Rat, 0.5 mg/mL protein).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Reaction:

    • Pre-incubate microsomes and test compound (1 µM) at 37°C for 5 mins.

    • Initiate reaction by adding NADPH.

    • Sample at

      
       minutes.
      
  • Termination:

    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Analyze supernatant via LC-MS/MS.

    • Monitor for the loss of parent mass and appearance of +16 Da peaks (Hydroxylation).

  • Data Output:

    • Calculate Intrinsic Clearance (

      
      ).
      
    • Expected Result: The Target (2-Fluoro) should show significantly lower

      
       and fewer +16 Da metabolites than Analog A (2-Methoxy-3-methylphenol).
      

Synthesis & Handling Workflow

For researchers synthesizing this analog from precursors, the following workflow ensures high purity and safety, particularly regarding the defluorination risks during workup.

SynthesisWorkflow Start Precursor: 2-Methoxy-3-methylphenol Step1 Step 1: Electrophilic Fluorination (Selectfluor / MeCN) Start->Step1 Step2 Step 2: Quench (Sat. NaHCO3) Step1->Step2 Monitor by TLC Step3 Step 3: Extraction (DCM or EtOAc) Step2->Step3 Step4 Step 4: Purification (Flash Chromatography) Step3->Step4 Remove des-fluoro byproduct Final Target: 2-Fluoro-6-methoxy-3-methylphenol Step4->Final

Figure 2: Standard synthetic route for late-stage fluorination of the guaiacol scaffold.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[6] Link

  • Fujisawa, S., et al. (2007).[7] Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo. Link

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Link

  • Litwinienko, G., & Ingold, K. U. (2007). Solvent effects on the rates and mechanisms of reaction of phenols with free radicals. Accounts of Chemical Research. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

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